molecular formula C12H11NO4S2 B3316380 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid CAS No. 953884-77-0

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Cat. No.: B3316380
CAS No.: 953884-77-0
M. Wt: 297.4 g/mol
InChI Key: INFQXBZUDAGSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS 953884-77-0) is a sulfonamide derivative characterized by a thiophene ring linked via a sulfonamide group to a phenylacetic acid backbone . This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors . Compounds featuring similar thiophene and sulfonamide motifs have been identified as inhibitors of biological targets such as mPGES-1, a glutathione-dependent enzyme that is a valuable macromolecular target in both cancer and inflammation therapy . Research on structurally related compounds suggests potential applications in investigating anticancer and antimicrobial activities . The phenylacetic acid moiety is a common pharmacophore in various bioactive molecules and drugs, further underscoring the compound's utility as a chemical building block in drug discovery . The product is intended for research purposes such as bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c14-11(15)8-9-3-5-10(6-4-9)13-19(16,17)12-2-1-7-18-12/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQXBZUDAGSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid , a small-molecule pharmacophore primarily characterized as a BH3-mimetic targeting the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1).

Executive Summary

This compound (CAS: 953884-77-0) is a synthetic small molecule belonging to the class of sulfonamido-phenylacetic acids . Its primary biological activity is the inhibition of Mcl-1 , a pro-survival member of the Bcl-2 family of proteins. By functioning as a BH3-mimetic , the compound competitively occupies the hydrophobic BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins (such as Bim, Bak, and Bax) and thereby restoring the apoptotic signaling cascade in resistant cancer cells. This scaffold serves as a critical lead structure in the development of high-affinity Mcl-1 inhibitors (e.g., UMI-59 analogs) and is also utilized as a chemical probe in fragment-based drug discovery (FBDD).

Molecular Identity & Structural Pharmacology

Chemical Structure Analysis

The molecule consists of three distinct pharmacophoric elements designed to mimic the key interactions of a BH3 peptide helix:

  • Phenylacetic Acid Core (Anchor): The carboxylic acid moiety functions as an electrostatic anchor. At physiological pH, the carboxylate anion mimics the conserved Aspartate residue (e.g., Asp67 in Bim) found in the BH3 domain of pro-apoptotic proteins.

  • Sulfonamide Linker (Rigidifier): The -SO2-NH- group provides a rigid geometry that orients the aromatic rings and acts as a hydrogen bond donor/acceptor, facilitating specific polar interactions within the binding pocket.

  • Thiophene Tail (Hydrophobic Warhead): The thiophene ring projects into the deep hydrophobic pockets (h2/h3) of the target protein, mimicking conserved hydrophobic residues (such as Leucine or Isoleucine) of the native ligand.

Pharmacophore Definition
MoietyFunctionTarget Interaction (Mcl-1)
Carboxylate (-COO⁻) Electrostatic AnchorForms a salt bridge with Arg263 (essential for binding affinity).
Phenyl Ring Scaffoldπ-stacking or hydrophobic contact with the groove surface.
Sulfonamide (-SO₂NH-) Linker & H-bondH-bond interactions with backbone amides; orients the thiophene.
Thiophene Ring Hydrophobic ProbeOccupies the h2/h3 hydrophobic pocket (mimics Leu/Ile of BH3 peptide).[1]

Primary Mechanism of Action: Mcl-1 Inhibition

Target Biology: The Mcl-1/Bim Axis

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "BH3-only" proteins (like Bim, tBid, Puma) and the effector proteins Bak and Bax. In many cancers (e.g., Multiple Myeloma, AML), Mcl-1 is upregulated, preventing mitochondrial outer membrane permeabilization (MOMP) and ensuring cell survival despite oncogenic stress.

Binding Kinetics & Inhibition Mode

The compound acts via a competitive, reversible inhibition mechanism:

  • Docking: The molecule enters the surface groove of Mcl-1.

  • Anchoring: The carboxylate group forms a critical salt bridge with the guanidinium group of Arg263 in Mcl-1. This interaction is the "hotspot" that defines the specificity of the phenylacetic acid class.

  • Hydrophobic Collapse: The thiophene and phenyl rings displace water molecules from the hydrophobic h2 and h3 pockets , stabilizing the complex.

  • Displacement: By occupying this groove, the compound physically blocks the binding interface required for Bim/Bak/Bax sequestration.

Thermodynamic Consequence

The binding event increases the concentration of free (unbound) pro-apoptotic proteins.

  • Free Bim/tBid: Activates Bak/Bax.

  • Free Bak/Bax: Undergoes oligomerization in the mitochondrial outer membrane.

Downstream Signaling & Physiological Effects

Upon successful target engagement, the compound triggers the intrinsic apoptotic pathway.

MOA_Pathway Mcl1_Complex Mcl-1 : Bim/Bak Complex (Anti-Apoptotic State) Displacement Competitive Displacement (BH3 Groove Occupancy) Mcl1_Complex->Displacement Targeted by Inhibitor 2-[4-(Thiophene-2-sulfonamido) phenyl]acetic acid Inhibitor->Displacement Binds Arg263 Free_Bim Release of Bim/tBid Displacement->Free_Bim Liberates Bak_Activ Bak/Bax Activation & Oligomerization Free_Bim->Bak_Activ Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak_Activ->MOMP Pore Formation CytoC Cytochrome c Release MOMP->CytoC Release Caspase Caspase 9/3 Activation CytoC->Caspase Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: The signaling cascade initiated by Mcl-1 inhibition. The compound displaces pro-apoptotic factors, leading to mitochondrial pore formation and cell death.

Experimental Validation Protocols

To validate the mechanism of action of this compound, the following self-validating experimental workflows are recommended.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


 or 

) of the compound for the Mcl-1 BH3 groove.
  • Reagents:

    • Recombinant human Mcl-1 protein (residues 172-327).

    • Fluorescently labeled tracer peptide (e.g., FAM-Bid BH3 or FAM-Bak BH3).

    • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Triton X-100.

  • Protocol:

    • Titration: Prepare serial dilutions of the test compound in DMSO.

    • Incubation: Mix Mcl-1 (at

      
       concentration) with the FAM-tracer (10-20 nM) and the test compound.
      
    • Equilibration: Incubate for 30-60 minutes at room temperature in the dark.

    • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

    • Analysis: Plot mP vs. log[Compound]. A decrease in mP indicates displacement of the tracer.

Co-Immunoprecipitation (Co-IP) Mechanism Check

Objective: Confirm disruption of the Mcl-1/Bim complex in live cells.

  • System: Mcl-1 overexpressing cancer cell line (e.g., H929 or AMO-1).

  • Protocol:

    • Treatment: Treat cells with the compound (1-10 µM) for 4-6 hours.

    • Lysis: Lyse cells in mild detergent buffer (1% CHAPS) to preserve protein complexes.

    • Pull-down: Immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and Protein A/G beads.

    • Western Blot: Elute complexes and blot for Bim .

    • Result: Effective inhibition is demonstrated by a decrease in the amount of Bim co-precipitated with Mcl-1 compared to the vehicle control.

Caspase 3/7 Activation Assay

Objective: Verify functional apoptosis induction.

  • Protocol:

    • Seed cells in 96-well plates.

    • Treat with compound for 24 hours.

    • Add luminogenic caspase-3/7 substrate (containing DEVD peptide).

    • Measure luminescence. Signal should be dose-dependent.

Therapeutic Context & Limitations

Therapeutic Potential
  • Oncology: Primary utility is in hematological malignancies (Multiple Myeloma, AML) where Mcl-1 is the dominant survival factor.

  • Combination Therapy: Often synergistic with Bcl-2 inhibitors (e.g., Venetoclax) to overcome resistance mechanisms where cells switch dependence from Bcl-2 to Mcl-1.

Structural Limitations
  • Cell Permeability: The carboxylic acid group, while essential for binding Arg263, is ionized at physiological pH, which can limit passive membrane permeability. Ester prodrugs or bioisosteres (e.g., acyl sulfonamides) are often used in advanced drug candidates to improve cellular potency.

  • Selectivity: High selectivity over Bcl-xL is required to avoid thrombocytopenia. The specific "thiophene-sulfonamide" motif helps fine-tune this selectivity profile.

References

  • Friberg, A., et al. "Discovery of Inhibitors of Mcl-1 and Bcl-xL." Journal of Medicinal Chemistry, 2013.

  • Nikolovska-Coleska, Z., et al. "Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore." Journal of Medicinal Chemistry, 2019.[1]

  • PubChem Compound Summary. "this compound (CID 44208825)." National Center for Biotechnology Information.

  • Wan, Y., et al. "Structure-Based Design of Mcl-1 Inhibitors." Cell Chemical Biology, 2018.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Architecture of Thiophene-2-Sulfonamido Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from benzene to thiophene scaffolds—classic bioisosteric replacement—represents a cornerstone strategy in modern medicinal chemistry.[1] Thiophene-2-sulfonamido derivatives have emerged as a privileged class of pharmacophores, particularly in the inhibition of zinc-metalloenzymes like Carbonic Anhydrase (CA). This guide provides a rigorous technical analysis of the physicochemical properties that distinguish these derivatives, detailing their electronic landscape, lipophilicity profiles, and synthetic methodologies. It serves as a blueprint for researchers aiming to exploit the unique "pi-excessive" nature of the thiophene ring to optimize drug-target interactions.

Structural Basis & Electronic Landscape

The Thiophene vs. Benzene Paradigm

The fundamental driver for utilizing thiophene-2-sulfonamides over their benzenesulfonamide counterparts lies in the electronic dissimilarity of the aromatic rings. Thiophene is a


-excessive  heterocycle. The sulfur atom donates a lone pair into the aromatic system, creating a higher electron density at the C2 and C5 positions compared to a phenyl ring.
  • Steric Profile: The thiophene ring is physically smaller than a benzene ring. The Van der Waals radius of sulfur (1.80 Å) is larger than a carbon-hydrogen bond, but the 5-membered ring geometry alters the bond angles, often allowing thiophene derivatives to fit into enzyme pockets that sterically exclude phenyl analogs.

  • Electronic Effect: The sulfonamide group (

    
    ) attached at the C2 position acts as a strong electron-withdrawing group (EWG). On a thiophene ring, this creates a unique "push-pull" electronic system where the sulfur atom of the ring donates density while the sulfonyl group withdraws it. This modulation directly impacts the acidity (
    
    
    
    ) of the sulfonamide nitrogen.
Physicochemical Comparison Data

The following table summarizes the core differences between the standard benzenesulfonamide scaffold and the thiophene-2-sulfonamide scaffold.

PropertyBenzenesulfonamide CoreThiophene-2-sulfonamide CoreImpact on Drug Design
Ring Character

-Neutral / Electron deficient

-Excessive (Electron rich)
Thiophene allows stronger

-stacking interactions with aromatic residues (e.g., Phe131 in CA II).
Lipophilicity (LogP) Baseline (0.3 - 0.9)Higher (+0.3 to +0.5 vs Benzene)Thiophene derivatives generally show increased membrane permeability and BBB penetration.
Acidity (

)
~10.1 (unsubstituted)~8.5 - 9.5Thiophene analogs are often more acidic, facilitating ionization to the active anion species at physiological pH.
Water Solubility ModerateLowerRequires formulation strategies (e.g., salt formation) for aqueous delivery.
Metabolic Liability StableS-oxidation potentialThe thiophene sulfur can be a site for oxidative metabolism, though substitution at C5 mitigates this.

Synthetic Architecture & Process Chemistry

The synthesis of thiophene-2-sulfonamido derivatives typically proceeds via electrophilic aromatic substitution followed by nucleophilic attack. The high reactivity of the thiophene ring requires careful temperature control to prevent disubstitution.

Core Synthetic Workflow (DOT Diagram)

The following flow illustrates the critical path from raw material to purified pharmacophore.

SynthesisWorkflow Start Thiophene Precursor Step1 Chlorosulfonation (-5°C to 0°C) Start->Step1 ClSO3H Inter1 Thiophene-2-sulfonyl Chloride Step1->Inter1 Step2 Amination (Amine + Base) Inter1->Step2 R-NH2 / TEA Product Crude Sulfonamide Step2->Product Purify Recrystallization (EtOH/Water) Product->Purify Final Pure Thiophene-2- sulfonamide Purify->Final

Figure 1: Step-wise synthetic pathway for the generation of thiophene-2-sulfonamido derivatives via chlorosulfonation.

Detailed Experimental Protocol: General Synthesis

Objective: Synthesis of N-substituted thiophene-2-sulfonamides.

Reagents:

  • Thiophene or 2-substituted thiophene[2][3][4][5]

  • Chlorosulfonic acid (

    
    )
    
  • Primary/Secondary Amine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)[6]

Protocol:

  • Chlorosulfonation (The Critical Step):

    • Cool chlorosulfonic acid (3.0 eq) to

      
       in a round-bottom flask equipped with a drying tube.
      
    • Add the thiophene derivative (1.0 eq) dropwise over 30 minutes. Note: Thiophene is highly reactive; rapid addition causes exotherms leading to tar formation.

    • Stir the mixture at

      
       for 1 hour, then allow to warm to room temperature for 2 hours.
      
    • Quench: Pour the reaction mixture slowly onto crushed ice. Extract the resulting sulfonyl chloride with DCM (

      
       mL). Dry over anhydrous 
      
      
      
      and concentrate in vacuo.
  • Amination:

    • Dissolve the isolated thiophene-2-sulfonyl chloride (1.0 eq) in dry DCM.

    • Add the appropriate amine (1.1 eq) and Triethylamine (1.5 eq) at

      
      .
      
    • Stir at room temperature for 4–6 hours (monitor via TLC, typically 30% EtOAc/Hexane).

    • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated

      
       and brine.
      
    • Evaporate solvent to yield the crude sulfonamide.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Biological Implications: The Zinc-Binding Mechanism

The primary biological application of these derivatives is the inhibition of Carbonic Anhydrase (CA).[7] The mechanism is strictly governed by the


 of the sulfonamide moiety.
Mechanism of Action

The sulfonamide acts as a zinc-binding group (ZBG). For binding to occur, the sulfonamide nitrogen must be deprotonated (


).
  • Ionization: The sulfonamide (

    
    ) exists in equilibrium between neutral and anionic forms.
    
  • Coordination: The anionic nitrogen coordinates to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Hydrophobic Interaction: The thiophene ring interacts with the hydrophobic half of the active site (residues Val121, Phe131), often providing tighter binding than phenyl rings due to specific

    
    -stacking geometries.
    
Mechanistic Pathway (DOT Diagram)

CAMechanism Drug Thiophene-2-sulfonamide (Neutral) Ionization Deprotonation (pH dependent) Drug->Ionization Anion Sulfonamido Anion (R-SO2NH-) Ionization->Anion pKa ~8.5 Complex Enzyme-Inhibitor Complex Anion->Complex Coordination to Zn2+ Enzyme Carbonic Anhydrase (Active Site Zn2+) Enzyme->Complex Effect Displacement of Catalytic Water Complex->Effect Inhibition

Figure 2: Kinetic mechanism of Carbonic Anhydrase inhibition by thiophene sulfonamides, highlighting the critical ionization step.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended for characterizing the physicochemical properties of synthesized derivatives.

Determination of Acid Dissociation Constant ( )

Method: Potentiometric Titration (The "Gold Standard" for sulfonamides).

Rationale: UV-metric methods can be difficult due to the strong absorbance of the thiophene ring overlapping with the ionization shift. Potentiometry is direct and robust.

Protocol:

  • Preparation: Prepare a

    
     M solution of the thiophene derivative in a mixed solvent system (e.g., 50% Methanol / 50% Water) to ensure solubility.
    
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with standardized 0.1 M KOH solution under nitrogen atmosphere (to exclude

    
    ).
    
  • Calculation: Use the Henderson-Hasselbalch equation to determine the

    
     at the half-neutralization point.
    
    • Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous

      
       if organic co-solvents are used.
      
Lipophilicity Assessment (LogP)

Method: Shake-Flask Method (OECD Guideline 107).

Protocol:

  • Phases: Use n-octanol and water (pre-saturated with each other).

  • Equilibrium: Dissolve the compound in the octanol phase. Add water and shake mechanically for 24 hours at

    
    .
    
  • Separation: Centrifuge to separate phases.

  • Quantification: Measure the concentration of the compound in both phases using HPLC-UV (detecting at

    
     of the thiophene, typically ~235-245 nm).
    
  • Calculation:

    
    .
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kalinin, D. V., et al. (2016). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3).[8] Link

  • Davenport, H. W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide.[9][10][11] Journal of Biological Chemistry, 158, 567-571. Link

  • BenchChem. (2025).[1] Physicochemical properties of thiophene derivatives. BenchChem Technical Guides. Link

  • PubChem. (2025).[4][12] Thiophene-2-sulfonamide Compound Summary. National Library of Medicine. Link

Sources

Structural Optimization and Pharmacophore Dynamics of Sulfonamido Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

The sulfonamido phenylacetic acid scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Structurally, it combines two distinct functional domains: an acidic head group (phenylacetic acid) and a rigid, geometry-directing tail (the sulfonamide linkage).

From a mechanistic perspective, the phenylacetic acid moiety serves as a bioisostere for endogenous carboxylates (such as those found in prostaglandins or glutamate/aspartate residues). At physiological pH, the carboxylate is deprotonated, enabling high-affinity electrostatic interactions (salt bridges) with positively charged amino acid residues like Arginine or Lysine in target binding pockets.

Conversely, the sulfonamide group acts as a stable, non-planar linker. Unlike the planar 120° geometry of an amide bond, the sulfonamide sulfur is tetrahedral (~109.5°). This unique vectoring forces attached aryl or alkyl substituents to dive deeply into adjacent hydrophobic sub-pockets. Furthermore, the two sulfonyl oxygens act as potent hydrogen-bond acceptors, while the sulfonamide NH can serve as a hydrogen-bond donor, allowing for complex, multi-point target engagement.

This technical guide explores the structure-activity relationship (SAR) of this scaffold through two distinct therapeutic lenses: the disruption of the KEAP1-NRF2 protein-protein interaction (PPI) for antioxidant therapy, and the antagonism of the CRTH2 receptor for inflammatory diseases.

Case Study 1: Disruption of the KEAP1-NRF2 Protein-Protein Interaction

Mechanistic Rationale & Causality

The KEAP1-NRF2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, the Kelch domain of KEAP1 binds to the NRF2 transcription factor, sequestering it in the cytosol and targeting it for ubiquitination and degradation. Inhibiting this protein-protein interaction frees NRF2, allowing it to translocate to the nucleus and transcribe cytoprotective genes[1].

The binding interface of the KEAP1 Kelch domain is highly basic, featuring key arginine residues (Arg415, Arg483, and Arg380). Sulfonamido phenylacetic acid derivatives, particularly 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, are rationally designed to exploit this. The carboxylate groups form critical salt bridges with Arg415 and Arg483, while the sulfonamide vectors direct bulky aryl groups into the hydrophobic P1 and P2 sub-pockets of the Kelch domain, displacing high-energy water molecules and driving the binding enthalpy[2].

G NRF2 NRF2 Transcription Factor Ub Ubiquitination & Degradation NRF2->Ub Basal State ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus (When Freed) KEAP1 KEAP1 (Kelch Domain) KEAP1->NRF2 Binds & Sequesters Gene Cytoprotective Genes (NQO1, HMOX1) ARE->Gene Transcription Inhibitor Sulfonamido Phenylacetic Acid (PPI Inhibitor) Inhibitor->KEAP1 Blocks Kelch Domain

Figure 1: Mechanism of KEAP1-NRF2 pathway activation via sulfonamido phenylacetic acid inhibitors.

SAR Analysis of Naphthalene-N,N'-diacetic Acids

Recent optimizations of the C2-position on the naphthalene core have yielded profound improvements in binding affinity. The causality here is driven by the occupation of an adjacent, solvent-exposed sub-pocket.

Table 1: SAR of C2-Substituted Naphthalene-N,N'-diacetic Acids

Compound C2-Substituent IC₅₀ (TR-FRET, nM) Cellular Activation (Fold Change) Mechanistic Consequence
2a None (H) > 1000 1.0x Baseline binding; lacks P3 pocket engagement.
2f 2-(4-fluorobenzyloxy) 14.2 3.5x Fluorine provides multipolar interactions with backbone amides[2].

| 24a | C2-phthalimidopropyl | 2.5 | 11.7x | Imide carbonyl forms a secondary H-bond with Arg415[2]. |

Data synthesized from Lee et al. (2022) demonstrating the optimization of the C2 substituent.[2]

Case Study 2: CRTH2 Receptor Antagonism via Conformational Locking

Intramolecular Hydrogen Bonding & Entropic Optimization

Beyond PPIs, sulfonamido phenylacetic acids are highly potent antagonists of the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor, a prominent target for asthma and allergic rhinitis.

A critical SAR breakthrough in this class was the discovery of conformational locking . In early flexible bisaryl ether derivatives, the molecule suffered a high entropic penalty upon binding to the CRTH2 receptor. By replacing the ether linker with a carbonyl group to form ortho-phenylsulfonamido benzophenones, researchers induced a strong intramolecular hydrogen bond between the sulfonamide NH (donor) and the carbonyl oxygen (acceptor)[3].

Causality: This internal H-bond locks the molecule into a rigid, pre-organized bioactive conformation. Because the molecule is already in the correct geometry before entering the receptor, the entropic cost of binding (


) is drastically reduced, leading to a 100-fold increase in potency (IC₅₀ dropping from the micromolar to the low nanomolar range, e.g., 5–9 nM)[3].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify causality and data accuracy.

Chemical Synthesis Protocol: Sulfonylation & Saponification

This workflow details the generation of the core sulfonamido phenylacetic acid scaffold.

  • Esterification (Protection):

    • Procedure: Dissolve the starting amino-phenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

    • Causality: The carboxylic acid must be protected as a methyl ester to prevent unwanted mixed anhydride formation or polymerization during the subsequent electrophilic sulfonylation step.

  • Sulfonylation (Core Assembly):

    • Procedure: Dissolve the methyl amino-phenylacetate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.5 eq) and cool to 0°C. Dropwise, add the desired arylsulfonyl chloride (1.1 eq). Stir at room temperature for 4 hours.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, ensuring complete conversion without degrading the ester.

  • Saponification (Deprotection):

    • Procedure: Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 2 hours. Acidify with 1M HCl to pH 2, then extract with ethyl acetate.

    • Validation Checkpoint: Analyze the organic layer via LC-MS. A pure product will show a single peak with the expected

      
       mass in negative ion mode, confirming the unmasking of the free carboxylic acid.
      
TR-FRET Binding Assay Protocol (KEAP1-NRF2)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to accurately quantify the IC₅₀ of synthesized inhibitors.

  • Buffer Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

    • Causality: DTT is critical to keep the reactive cysteine residues of KEAP1 in a reduced state, preventing false positives from covalent aggregation. Triton X-100 prevents the highly hydrophobic sulfonamide derivatives from forming colloidal aggregates (promiscuous inhibition).

  • Reagent Incubation:

    • Mix 10 nM of His-tagged KEAP1 Kelch domain with varying concentrations of the sulfonamido phenylacetic acid inhibitor (serial dilution from 10 μM to 0.1 nM) in a 384-well plate. Incubate for 15 minutes.

    • Add 5 nM of FITC-labeled NRF2 peptide and Terbium-labeled anti-His antibody. Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition & Validation:

    • Read the plate using a microplate reader with a 100 μs delay after excitation (340 nm). Measure emission at 520 nm (FITC) and 495 nm (Terbium).

    • Validation Checkpoint: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 validates that the assay has a sufficient signal window and low variance to accurately determine the IC₅₀.

SAR_Workflow Design Rational Design Docking into Arg415/Arg483 Synthesis Chemical Synthesis Sulfonylation & Saponification Design->Synthesis Assay In Vitro Assay TR-FRET & FP Binding Synthesis->Assay Cellular Cellular Validation Gene Expression (qPCR) Assay->Cellular Analysis SAR Analysis Causality & Structural Tuning Cellular->Analysis Analysis->Design Iterative Refinement

Figure 2: Iterative SAR optimization workflow for sulfonamido phenylacetic acid derivatives.

References

  • Lu, M.-C., et al. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry, 207, 112734. URL: [Link]

  • Lee, S., et al. (2022). Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 233, 114227. URL: [Link]

  • Liu, J. J., et al. (2011). Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Medicinal Chemistry Letters, 2(7), 515–518. URL: [Link]

Sources

Thiophene Sulfonamide-Based Anti-Inflammatory Agents: Rational Design, Mechanistic Pathways, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (–SO₂NH–) is a privileged pharmacophore historically recognized for its antibacterial efficacy. However, contemporary medicinal chemistry has repositioned sulfonamides—particularly those hybridized with thiophene rings—as potent modulators of inflammatory cascades and cellular proliferation. By acting as a bioisostere for benzene, the thiophene ring enhances lipophilicity, metabolic stability, and target binding affinity. This technical guide provides an in-depth analysis of the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for developing thiophene sulfonamide-based anti-inflammatory agents.

Pharmacological Rationale: The Thiophene Bioisostere

In drug design, replacing a phenyl ring with a thiophene ring is a classic bioisosteric replacement. Sulfur’s larger atomic radius and distinct electronegativity alter the electron density of the aromatic system, often resulting in stronger


 stacking or dipole interactions within the binding pockets of target enzymes. When coupled with the hydrogen-bond donating and accepting capabilities of the sulfonamide nitrogen and oxygen atoms, thiophene sulfonamides form highly stable complexes with inflammatory mediators such as Cyclooxygenase-2 (COX-2) and the NLRP3 inflammasome 1.

Mechanistic Pathways of Inflammation Inhibition

Thiophene sulfonamides exert their anti-inflammatory effects by intercepting multiple nodes of the immune response:

  • COX-2 Inhibition: Similar to traditional NSAIDs and coxibs, specific thiophene sulfonamides competitively bind to the active site of COX-2. The sulfonamide group inserts into the hydrophilic side pocket of the COX-2 channel, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2) while sparing the homeostatic functions of COX-1 2.

  • NLRP3 Inflammasome Modulation: Recent breakthroughs have identified thiophene sulfonylureas as highly potent inhibitors of the NLRP3 inflammasome. By replacing the furan or benzene rings of the standard tool compound MCC950 with a thiophene moiety, researchers have developed bioisosteres that maintain nanomolar potency while exhibiting vastly superior chemical stability in biological media 3.

G LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signaling COX2 COX-2 Upregulation NFkB->COX2 Transcription NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Priming PGE2 PGE2 Production COX2->PGE2 Synthesis IL1B IL-1β Release NLRP3->IL1B Cleavage Drug Thiophene Sulfonamides Drug->COX2 Inhibits Drug->NLRP3 Inhibits

Thiophene sulfonamides inhibiting COX-2 and NLRP3 inflammatory pathways.

Structure-Activity Relationships (SAR) & Quantitative Data

The efficacy of thiophene sulfonamides is highly sensitive to the nature and positioning of substituents. Halogenation (particularly fluorine) at the 5-position of the thiophene ring generally increases the lipophilic surface area, enhancing cellular penetrability and target residence time. Conversely, bulky electron-withdrawing groups on the sulfonamide nitrogen can dictate selectivity between different enzymatic isoforms (e.g., COX-1 vs. COX-2).

Table 1: Quantitative Data of Key Thiophene Sulfonamide Derivatives
Compound Scaffold / DesignationPrimary Target / AssayKey Pharmacological FindingRef
Compound 8c (Nebivolol intermediate derivative)RAW 264.7 Macrophages>50% reduction in LPS-induced NO production at 100 μM1
Thiophene Sulfonylurea (Compound 2)NLRP3 InflammasomeEquipotent to MCC950 (IC₅₀ ~ 7.5 nM), enhanced stability
5-Arylthiophene-2-sulfonylacetamides Urease / InflammationIC₅₀ range of 23.3 – 218 μM (Compound 28b most active)4
Thiazole/Thiophene-Sulfonamides COX-2 / CAIXIC₅₀ = 4.23 μM (CAIX isoform inhibition), high selectivity

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological validation of thiophene sulfonamide derivatives. Each protocol is designed as a self-validating system.

Workflow Step1 1. Chemical Synthesis (Thiophene-2-sulfonyl chloride + Amine) Step2 2. Purification (Flash Chromatography / Recrystallization) Step1->Step2 Step3 3. Structural Characterization (1H/13C NMR, IR, Mass Spec) Step2->Step3 Step4 4. In Vitro Screening (RAW 264.7 Cells + LPS) Step3->Step4 Step5 5. Target Validation (COX-2 / NLRP3 Assays) Step4->Step5

Workflow for the synthesis and biological evaluation of thiophene sulfonamides.

Protocol A: Synthesis of N-Substituted Thiophene-2-Sulfonamides

This protocol utilizes a nucleophilic acyl substitution mechanism to form the sulfonamide linkage.

  • Reagent Preparation: Dissolve the primary or secondary amine (10 mmol) in 5 mL of anhydrous pyridine.

    • Causality: Pyridine acts as a dual-purpose reagent. It serves as an excellent solvent for polar intermediates and rapidly scavenges the HCl byproduct, preventing the protonation of the unreacted amine and driving the reaction equilibrium forward.

  • Sulfonylation Reaction: Cool the solution to 0°C using an ice bath. Slowly add thiophene-2-sulfonyl chloride (12 mmol, 1.2 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the thermal degradation of the sulfonyl chloride into sulfonic acid via ambient moisture hydrolysis.

  • Reflux and Monitoring: Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Acetone:Ethyl Acetate (6:4) mobile phase. The disappearance of the amine spot (visualized via ninhydrin stain) and the emergence of a new, higher

      
       spot (UV-active at 254 nm) self-validates the completion of the coupling.
      
  • Quenching and Crystallization: Pour the reaction mixture into 25 mL of ice-cold water while stirring vigorously.

    • Causality: Sulfonamides are generally insoluble in cold water, allowing for rapid precipitation. The solid obtained is filtered and recrystallized from ethanol to yield the pure compound.

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

This assay quantifies the reduction of Nitric Oxide (NO), a downstream proxy for inflammation, following LPS stimulation.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
    • Causality: Adherent macrophages require 24 hours to recover from trypsinization and establish the baseline metabolic state necessary for a uniform inflammatory response.

  • Compound Pre-treatment: Aspirate the media and add fresh media containing the synthesized thiophene sulfonamide compounds at varying concentrations (e.g., 10, 50, 100 μM). Incubate for 1 hour.

    • Causality: Pre-treatment ensures the compound occupies the target receptors/enzymes (like COX-2 or NLRP3) before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to each well. Incubate for 24 hours.

    • Causality: LPS binds to TLR4, activating the NF-κB pathway and inducing the transcription of iNOS and COX-2.

  • Griess Assay (Self-Validation): Transfer 100 μL of the supernatant to a new plate. Add 100 μL of Griess reagent and measure absorbance at 540 nm.

    • Systemic Check: Nitric Oxide is highly unstable; therefore, the Griess assay measures nitrite (

      
      ) accumulation as a stable proxy. Running a concurrent standard curve of sodium nitrite (
      
      
      
      ) self-validates the assay's quantitative accuracy and ensures the spectrophotometer is calibrated correctly.

Conclusion

Thiophene sulfonamides represent a highly versatile and potent class of anti-inflammatory agents. By leveraging the bioisosteric properties of the thiophene ring, researchers can design molecules that circumvent the stability issues of traditional scaffolds while maintaining rigorous inhibition of targets like COX-2 and the NLRP3 inflammasome. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives to translate their robust in vitro efficacy into clinical success.

References

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate, RSC Advances.[Link]

  • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas, PMC - NIH.[Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential, Arabian Journal of Chemistry.[Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation, European Journal of Medicinal Chemistry.[Link]

Sources

Physicochemical Characterization and Analytical Workflows for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for developing high-affinity ligands. 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0) is a highly versatile pharmacophore that merges two privileged structures: a phenylacetic acid moiety and a thiophene-2-sulfonamide group.

Phenylacetic acid derivatives are foundational to numerous non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors due to their ability to act as potent anion-binding anchors[1]. Concurrently, the sulfonamide group is a well-documented zinc-binding motif, frequently utilized in the design of carbonic anhydrase inhibitors and targeted receptor antagonists. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, molecular weight causality, and the self-validating analytical workflows required for its structural confirmation.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular weight and chemical formula is the first step in predicting a compound's pharmacokinetic behavior. The molecular weight of this compound is 297.36 g/mol , which falls well within the optimal range (<500 Da) dictated by Lipinski’s Rule of Five for oral bioavailability[2].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula

Dictates the isotopic distribution pattern in mass spectrometry.
Molecular Weight 297.36 g/mol Ensures high ligand efficiency and optimal membrane permeability.
Monoisotopic Mass 297.0129 DaCritical for High-Resolution Mass Spectrometry (HRMS) targeting.
H-Bond Donors 2 (NH, OH)Facilitates specific hydrogen bonding with target receptor residues.
H-Bond Acceptors 6 (O, N)Enhances aqueous solubility and dipole interactions.
Ionizable Groups Carboxylic Acid, SulfonamideCreates a dual-pKa profile, allowing for tunable physiological ionization.

The presence of two distinct ionizable protons—the carboxylic acid (


) and the sulfonamide (

)—means that at a physiological pH of 7.4, the molecule exists predominantly as a dianion. This highly polar state restricts blood-brain barrier (BBB) penetration, making it an ideal candidate for targeting peripheral receptors without inducing central nervous system (CNS) off-target effects.

Mechanistic Insights: Pharmacophore Mapping

The logical relationship between the chemical structure of this compound and its biological utility is rooted in its bifunctional nature. The spatial arrangement allows the molecule to bridge distinct binding pockets within a target protein.

G2 M 2-[4-(Thiophene-2-sulfonamido) phenyl]acetic acid P1 Phenylacetic Acid Moiety pKa ~4.0 M->P1 Structural Component P2 Thiophene-2-Sulfonamide pKa ~6.5 M->P2 Structural Component T1 Anion-Binding Site (Arg/Lys Electrostatic Interaction) P1->T1 Pharmacophore Role T2 Metal Coordination / H-Bonding (e.g., Zn2+ Coordination) P2->T2 Pharmacophore Role

Pharmacophore mapping of functional groups to biological target interactions.

High-Resolution Analytical Validation (LC-HRMS/MS)

To confirm the chemical formula (


) and exact mass, Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the gold standard[3].
Causality Behind Experimental Choices

For sulfonamides and carboxylic acids, Electrospray Ionization in negative mode (ESI-) is strictly preferred[4]. Traditional acidic mobile phases (e.g., 0.1% Formic Acid) suppress the ionization of these groups. Therefore, we utilize a neutral-to-basic mobile phase (10 mM Ammonium Acetate) to force the deprotonation of both the carboxylic acid and the sulfonamide, yielding a robust


 precursor ion at m/z 296.0051.
Protocol 1: Self-Validating LC-HRMS/MS Workflow

System Suitability & Self-Validation: Before analyzing the target compound, inject a known sulfonamide standard (e.g., sulfamethoxazole) to verify mass accuracy (< 5 ppm error). Follow this with a blank solvent injection to confirm zero column carryover. This ensures the system is self-validated and ready for unknown sample characterization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Methanol.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in Methanol.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI-): Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • HRMS Acquisition: Scan range m/z 100–1000. Isolate the exact mass of the deprotonated target (

    
     at m/z 296.0051).
    
  • Tandem MS (MS/MS): Apply Collision-Induced Dissociation (CID) at 20–40 eV. Monitor for the characteristic neutral loss of

    
     (loss of 64 Da), which is a definitive structural hallmark of sulfonamides[3].
    

G1 N1 Sample Preparation 1 µg/mL in MeOH/H2O N2 UHPLC Separation Neutral Mobile Phase (NH4OAc) N1->N2 N3 ESI(-) Ionization Yields [M-H]- Ion N2->N3 N4 HRMS (Orbitrap/TOF) m/z 296.0051 Target N3->N4 N5 MS/MS Fragmentation CID: 20-40 eV (SO2 Loss) N4->N5 N6 Structural Validation C12H11NO4S2 Confirmed N5->N6

Workflow for LC-HRMS/MS structural validation of the sulfonamide derivative.

Experimental Protocol: pKa Determination via Potentiometric Titration

Because the molecular weight and formula dictate the presence of two ionizable centers, determining their exact


 values is critical for formulation and assay development.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the pH electrode using standard buffers at pH 4.01, 7.00, and 10.01. Validate the system by titrating a standard with known

    
     (e.g., potassium hydrogen phthalate).
    
  • Sample Preparation: Accurately weigh 15.0 mg of the compound and dissolve it in 50 mL of 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0, ensuring both the carboxylic acid and sulfonamide are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent

    
     absorption) at a constant temperature of 25°C.
    
  • Data Analysis: Plot the first derivative of the titration curve (

    
    ). The two distinct inflection points will yield the exact 
    
    
    
    values for the carboxylic acid and the thiophene-2-sulfonamide groups.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI - Molecules URL:[Link]

  • Confirmation and Quantitation of Selected Sulfonylurea, Imidazolinone, and Sulfonamide Herbicides in Surface Water Using Electrospray LC/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI - Separations URL:[Link]

Sources

Toxicology Profile and Safety Data for Sulfonamido Acetic Acid Derivatives: A Technical Guide on Perfluoroalkyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamido acetic acid derivatives—specifically perfluoroalkyl sulfonamido acetic acids (FASAAs) such as N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA) and N-ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA)—are a critical class of environmental xenobiotics. Historically utilized as industrial surfactants and intermediates, these compounds are now heavily scrutinized as potent "pre-PFAAs" (precursors to perfluoroalkyl acids).

Unlike inert terminal chemicals, FASAAs are metabolically active. This whitepaper synthesizes the toxicokinetics, mechanistic toxicology, and safety profiles of FASAAs, providing drug development professionals and toxicologists with actionable, self-validating protocols for evaluating precursor toxicity.

Chemical Identity and Physicochemical Properties

FASAAs are characterized by a highly hydrophobic perfluorinated tail and a hydrophilic sulfonamido acetic acid headgroup. This amphiphilic structure dictates their environmental persistence, bioaccumulation in biosolids, and transport mechanisms within biological systems.

Table 1: Physicochemical Properties of Key FASAAs

Compound NamePubChem CIDMolecular WeightPhysical StateToxicological Role
N-MeFOSAA 22286931571.21 g/mol SolidPre-PFAA / Xenobiotic
N-EtFOSAA 83507 (ChEBI)585.23 g/mol SolidPre-PFAA / Xenobiotic
FOSAA 10507011557.18 g/mol SolidIntermediate Metabolite

Data sourced from [4].

Toxicokinetics and Biotransformation

The primary toxicological concern regarding FASAAs is not merely their direct exposure, but their in vivo biotransformation. As highlighted in comprehensive reviews by the [2], FASAAs act as direct precursors to perfluorooctanesulfonic acid (PFOS).

The Causality of Toxicity: Cytochrome P450 enzymes in the liver catalyze the N-dealkylation of N-MeFOSAA and N-EtFOSAA to yield FOSAA. Because the carbon-fluorine bonds in the tail are virtually indestructible under physiological conditions, the molecule undergoes subsequent decarboxylation and hydrolysis at the headgroup. This enzymatic stripping ultimately forms PFOS, a highly persistent terminal toxicant that bioaccumulates in protein-rich tissues rather than lipids.

Biotransformation N_MeFOSAA N-MeFOSAA (Precursor) FOSAA FOSAA (Intermediate) N_MeFOSAA->FOSAA Dealkylation N_EtFOSAA N-EtFOSAA (Precursor) N_EtFOSAA->FOSAA Dealkylation FOSA FOSA (Intermediate) FOSAA->FOSA Decarboxylation PFOS PFOS (Terminal Toxicant) FOSA->PFOS Hydrolysis Toxicity Receptor Binding & Oxidative Stress PFOS->Toxicity Accumulation

Biotransformation of N-alkyl perfluorooctane sulfonamidoacetic acids to PFOS.

Mechanisms of Toxicity

Recent toxicological modeling, including data published by [3], demonstrates that FASAAs exhibit a dual-toxicity profile:

  • Specific Receptor-Mediated Toxicity: Both the precursors and their PFOS metabolites exhibit strong binding affinities to nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This binding disrupts lipid metabolism, induces hepatomegaly, and triggers immunosuppression.

  • Baseline Toxicity (Narcosis): Due to their high hydrophobicity, FASAAs accumulate in lipid bilayers. At critical membrane concentrations, this causes nonspecific disruption of cell membrane integrity (narcosis).

  • Oxidative Stress: Acute exposure induces the overproduction of reactive oxygen species (ROS), overwhelming cellular antioxidant defenses and leading to apoptosis.

Safety Data & Regulatory Thresholds

Because FASAAs are direct precursors to PFOS, regulatory bodies often group them in cumulative risk assessments. The [1] and various state departments monitor these compounds closely in biomonitoring studies.

Table 2: Safety and Exposure Data

MetricValue / ObservationToxicological Context
Primary Exposure Route Oral (Diet, Drinking Water)Bioaccumulates in agricultural food webs via biosolids.
Human Serum Levels 0.121 - 0.140 ng/mL (N-MeFOSAA)Detected in general U.S. population (NHANES 2017/2018).
Toxicity Proxy PFOS Reference DoseOften regulated based on assumed 100% conversion to PFOS.
Membrane Toxicity Concentration-additiveExhibits baseline toxicity at high environmental doses.

Experimental Protocols for Toxicology Assessment

To accurately assess the safety profile of FASAAs, experimental designs must account for both direct baseline toxicity and metabolically activated toxicity.

Protocol: High-Throughput In Vitro Cytotoxicity and Biotransformation Assay

Causality behind the design: Using standard HepG2 cells often leads to false negatives because they lack sufficient Cytochrome P450 (CYP) activity. This protocol utilizes HepaRG cells , which retain high metabolic competence, ensuring the biotransformation of FASAAs into PFOS is captured. The multiplexed readout is a self-validating system: Lactate Dehydrogenase (LDH) release measures non-specific membrane damage (baseline toxicity), while ROS quantification measures specific mechanistic stress.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed differentiated HepaRG cells into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for monolayer formation.

  • Compound Preparation: Prepare a 10 mM stock of N-MeFOSAA in DMSO. Perform serial dilutions in assay media to achieve final dosing concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains below 0.1% to prevent solvent-induced baseline toxicity.

  • Dosing & Incubation: Treat the cells with the FASAA concentration gradient. Include a vehicle control (0.1% DMSO) and a positive control (100 µM PFOS). Incubate for 72 hours to allow sufficient time for CYP-mediated biotransformation.

  • Multiplexed Assay Readout:

    • LDH Assay (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm to quantify non-specific narcosis.

    • ROS Assay (Oxidative Stress): Add 10 µM DCFDA to the remaining cells. Incubate for 45 minutes and measure fluorescence (Ex/Em: 485/535 nm) to quantify specific oxidative stress.

  • Data Analysis: Calculate EC₅₀ values for both endpoints. A leftward shift in the ROS EC₅₀ relative to the LDH EC₅₀ indicates specific mechanistic toxicity occurring prior to baseline membrane failure.

Workflow Step1 Cell Culture (HepaRG) Step2 Dosing (FASAAs) Step1->Step2 Step3 Incubation (24-72h) Step2->Step3 Step4 Assay Readout (ROS/LDH) Step3->Step4 Step5 Data Analysis (EC50) Step4->Step5

Self-validating in vitro toxicology workflow for FASAA cytotoxicity assessment.

Conclusion

Sulfonamido acetic acid derivatives, particularly FASAAs, represent a complex toxicological challenge. Their safety profile cannot be evaluated in isolation due to their role as pre-PFAAs. Robust toxicological assessments must integrate metabolically competent in vitro models to capture the full scope of their biotransformation into persistent terminal toxicants like PFOS. By employing self-validating assays that differentiate between baseline narcosis and receptor-mediated stress, researchers can better predict the long-term safety liabilities of these compounds.

References

  • U.S. Environmental Protection Agency (EPA). "Human Health Toxicity Assessment for Perfluorooctane Sulfonic Acid (PFOS) and Related Salts." epa.gov. [Link] [1]

  • National Institutes of Health (NIH). "Widening the lens on PFASs: Direct human exposure to perfluoroalkyl acid precursors (pre-PFAAs)." nih.gov.[Link] [2]

  • ACS Publications. "Baseline Toxicity Model to Identify the Specific and Nonspecific Effects of Per- and Polyfluoroalkyl Substances in Cell-Based Bioassays." acs.org.[Link] [3]

  • PubChem. "Perfluorooctane sulfonamidoacetic acid | CID 10507011." nih.gov.[Link] [4]

  • PubChem. "2-(N-Methylperfluorooctanesulfonamido)acetic acid | CID 22286931." nih.gov.[Link] [5]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive, in-depth guide for the synthesis of 2-[4-(thiophene-2-sulfonamido)phenyl]acetic acid, a molecule of significant interest in medicinal chemistry and drug development. Sulfonamide-containing compounds are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities. The target molecule incorporates a thiophene ring, a common scaffold in pharmacologically active compounds, linked to a phenylacetic acid moiety through a stable sulfonamide bridge.

This protocol is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthesis.

Chemical Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amine of 4-aminophenylacetic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base, typically pyridine.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-Aminophenylacetic Acid Product This compound Reactant1->Product + Reactant2 Thiophene-2-sulfonyl Chloride Reactant2->Product Pyridine, CH2Cl2, 0 °C to rt

Figure 1: General reaction scheme for the synthesis.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Examples
4-Aminophenylacetic acid1197-55-3C₈H₉NO₂151.16White to pale yellow crystalline powder.[1]Thermo Scientific[2], Lab Pro[3]
Thiophene-2-sulfonyl chloride16629-19-9C₄H₃ClO₂S₂182.65Moisture-sensitive solid.[4]Sigma-Aldrich, TCI Chemicals[5]
Pyridine (anhydrous)110-86-1C₅H₅N79.10Anhydrous, colorless liquid. Acts as a base and solvent.Major chemical suppliers
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93Anhydrous, volatile solvent.Major chemical suppliers
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46Aqueous solution for workup.Major chemical suppliers
Sodium Sulfate (Na₂SO₄, anhydrous)7757-82-6Na₂SO₄142.04Drying agent.Major chemical suppliers
Ethanol64-17-5C₂H₅OH46.07Recrystallization solvent.Major chemical suppliers
Deionized Water7732-18-5H₂O18.02Used in workup and recrystallization.Laboratory supply

Experimental Protocol

This protocol outlines the detailed steps for the synthesis, workup, and purification of the target compound.

Step 1: Reaction Setup and Execution

The reaction should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent hydrolysis of the sulfonyl chloride.

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To this solution, add anhydrous pyridine (1.5 eq). The pyridine acts as a base to neutralize the HCl byproduct of the reaction and can also serve as a catalyst.[6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 4-aminophenylacetic acid solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Dissolve 4-aminophenylacetic acid in anhydrous DCM B Add anhydrous pyridine A->B C Cool to 0 °C B->C D Add thiophene-2-sulfonyl chloride solution dropwise C->D E Stir at room temperature for 12-18 hours D->E F Quench with 1M HCl E->F G Extract with ethyl acetate F->G H Wash organic layer with brine G->H I Dry over anhydrous Na2SO4 H->I J Concentrate under reduced pressure I->J K Recrystallize from ethanol/water J->K L Collect crystals by vacuum filtration K->L M Dry the final product L->M N Characterize by NMR, FTIR, and Mass Spectrometry M->N

Figure 2: Detailed experimental workflow.

Step 2: Workup and Isolation

The workup procedure is designed to separate the desired product from the reaction mixture.

  • Quenching: After the reaction is complete, carefully quench the reaction by adding 1M HCl. This will protonate the pyridine and any unreacted amine, making them soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction two more times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of many sulfonamides, given their polarity.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Inducing Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold ethanol and then dry them under vacuum to obtain the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and phenyl rings, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a broad singlet for the sulfonamide N-H proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons of both rings, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands for the various functional groups present in the molecule.[8]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Broad, ~3300-2500
N-H (Sulfonamide)~3300-3200
C=O (Carboxylic Acid)~1700
SO₂ (Sulfonamide)Asymmetric stretch: ~1350-1315, Symmetric stretch: ~1160-1140
C-N Stretch~1300-1200
C-S Stretch~700-600
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak corresponding to the mass of the product. The fragmentation pattern can provide further structural confirmation.[9][10]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Thiophene-2-sulfonyl chloride is moisture-sensitive and corrosive. Handle it with care in a dry environment.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following these guidelines, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development programs. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt the procedure as needed for their specific research goals.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Thiophene-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Thiophene-2-sulfonamide derivatives represent a cornerstone scaffold in medicinal chemistry, serving as a critical bioisostere to benzene sulfonamides. This substitution—replacing a phenyl ring with a thiophene ring—often results in improved pharmacokinetic profiles, including enhanced lipophilicity and metabolic stability.

This scaffold is foundational in the development of Carbonic Anhydrase Inhibitors (CAIs) (e.g., Dorzolamide analogues), anticancer agents, and anti-inflammatory drugs.

Scope of this Guide: This application note details the robust, two-step synthesis of thiophene-2-sulfonamides starting from commercially available thiophene. Unlike generic textbook procedures, this protocol emphasizes process safety , regiocontrol , and purification logic derived from industrial scale-up experiences.

Synthetic Pathway Overview

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) followed by a Nucleophilic Acyl Substitution (NAS).

Workflow Logic
  • Chlorosulfonation: Direct functionalization of the thiophene ring using chlorosulfonic acid. This step dictates the regioselectivity (C2 vs. C3).

  • Amidation: Reaction of the reactive sulfonyl chloride intermediate with a primary or secondary amine to generate the stable sulfonamide.[1]

SynthesisWorkflow Thiophene Starting Material (Thiophene) Reagent1 Chlorosulfonic Acid (-10°C to 0°C) Thiophene->Reagent1  Electrophilic Attack   Intermediate Thiophene-2-sulfonyl Chloride (Unstable) Reagent1->Intermediate  Chlorination   Amine Amine (R-NH2) + Base Scavenger Intermediate->Amine  Nucleophilic Attack   Product Thiophene-2-sulfonamide (Final Product) Amine->Product  Elimination  

Figure 1: General synthetic workflow for thiophene-2-sulfonamide production. Note the central role of the sulfonyl chloride intermediate.

Phase 1: Preparation of Thiophene-2-Sulfonyl Chloride

Criticality: This is the most hazardous step. Thiophene is highly reactive toward electrophiles, and the reaction is violently exothermic. Regioselectivity: The sulfur atom in the thiophene ring activates the


-positions (C2/C5). Under controlled conditions (

), substitution occurs almost exclusively at C2. Higher temperatures promote disulfonylation or polymerization.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: Thiophene (1.0 equiv)

  • Reagent: Chlorosulfonic acid (

    
    ) (3.0 equiv) — Must be fresh; yellow/brown acid indicates decomposition.
    
  • Solvent: Chloroform (

    
    ) or DCM (Optional, can run neat but solvent acts as a heat sink).
    
  • Safety: High-efficiency fume hood (HCl gas evolution), caustic gloves, face shield.

Step-by-Step Protocol
  • System Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl gas).

  • Cooling: Place the chlorosulfonic acid (neat) in the flask and cool to -10°C using an ice/salt bath.

    • Expert Insight: Unlike typical EAS where the substrate is in the flask, we often keep the acid in the flask and add thiophene to it to maintain a high concentration of electrophile, minimizing polymerization.

  • Addition: Add Thiophene dropwise over 45–60 minutes.

    • Control Point: Maintain internal temperature below 0°C. If it spikes, stop addition immediately.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) for 1 hour to ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.

  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice.

    • Why? Direct water addition to the flask can cause an explosion. Pouring onto ice dissipates the heat of hydrolysis of excess chlorosulfonic acid.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Stabilization: Wash the organic layer with cold water, then saturated

    
     (to remove residual acid). Dry over anhydrous 
    
    
    
    .
  • Storage: Evaporate solvent in vacuo below 40°C. The resulting oil (Thiophene-2-sulfonyl chloride) is unstable. Proceed immediately to Phase 2.

Phase 2: Amination (Sulfonamide Formation)

Mechanism: This step follows an


-like mechanism where the amine attacks the sulfur center, displacing the chloride.

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State R1->TS R2 Amine (Nucleophile) R2->TS Base Base (TEA/Pyridine) (HCl Trap) TS->Base  H+ Capture   Prod Sulfonamide TS->Prod  Cl- Departure  

Figure 2: Mechanistic pathway of the amidation step. The base is essential to drive the equilibrium by neutralizing the HCl byproduct.

Reagents
  • Substrate: Thiophene-2-sulfonyl chloride (from Phase 1).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.5–2.0 equiv).

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Protocol
  • Preparation: Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C .
    
  • Addition: Dissolve the Thiophene-2-sulfonyl chloride in a minimum amount of DCM. Add this solution dropwise to the amine mixture.

    • Expert Insight: Adding the chloride to the amine (inverse addition) ensures the amine is always in excess locally, preventing the formation of bis-sulfonamides if the amine is primary.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).

  • Work-up:

    • Wash with 1N HCl (to remove unreacted amine and pyridine/TEA).

    • Wash with saturated

      
       (to remove unreacted sulfonyl chloride hydrolysis products).
      
    • Wash with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Purification & Characterization

Crude sulfonamides often contain traces of disulfonimides or unreacted starting materials.

Recrystallization Strategy

Sulfonamides are typically crystalline solids with poor solubility in non-polar solvents and good solubility in alcohols.

Solvent SystemApplicationProtocol Note
Ethanol/Water (9:1) General PurposeDissolve in hot EtOH, add water until turbid, cool slowly.
Isopropanol High PurityExcellent for removing colored impurities.
Toluene/Hexane Lipophilic analogsUse if the product is very non-polar.
Quality Control Specifications
  • 1H NMR (DMSO-d6 or CDCl3): Look for the diagnostic thiophene protons.

    • H5 (dd, ~7.6 ppm), H3 (dd, ~7.5 ppm), H4 (dd, ~7.1 ppm).

    • NH proton (broad singlet, typically 7.0–10.0 ppm,

      
       exchangeable).
      
  • IR Spectroscopy:

    • 
       Asymmetric stretch: ~1330–1350 
      
      
      
      .
    • 
       Symmetric stretch: ~1150–1170 
      
      
      
      .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
"Oiling Out" during recrystallization Impurities lowering MP; Solvent too polar.Re-dissolve in fresh solvent. Seed with a pure crystal. Scratch glass surface.[2] Use a solvent pair (e.g., EtOH/Water).
Low Yield (Phase 1) Hydrolysis of Sulfonyl Chloride.[3]Ensure all glassware is oven-dried. Quench on ice strictly. Do not store the chloride; use immediately.
Dark/Black Reaction Mixture Polymerization of Thiophene.Temperature control failed (

during addition). Add Thiophene slower or dilute with

.
Bis-sulfonamide formation Excess Sulfonyl Chloride.Ensure Amine is in excess. Use "Inverse Addition" (Chloride into Amine).

References

  • General Synthesis & Suzuki Coupling: Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). ResearchGate.

  • Safety & Handling of Sulfonyl Chlorides: 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. NBInno.

  • Purification Techniques: Recrystallization of Sulfanilamide.[3][2][4] Chemistry LibreTexts.

  • Medicinal Chemistry Context: Applications of Thiophene Derivatives in Medicinal Chemistry. BenchChem.[3][5]

  • Mechanistic Insights: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.[3][5]

Sources

Application Note & Protocol: Solubility Profiling and Reagent Preparation of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

The compound 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0) is a bifunctional synthetic molecule featuring both a thiophene-2-sulfonamide moiety and a phenylacetic acid group. Structural motifs of this nature are frequently utilized as bioisosteres in the design of selective protein-protein interaction inhibitors, most notably in the development of Myeloid Cell Leukemia-1 (Mcl-1) antagonists [1].

When evaluating such compounds in in vitro biological assays, proper solvation is critical. False negatives in high-throughput screening (HTS) often arise not from a lack of target affinity, but from undetected compound aggregation or precipitation in the assay medium[2].

The Causality of Solvation Dynamics: The solubility of this compound is strictly governed by its two ionizable functional groups:

  • Carboxylic Acid (

    
    ):  At physiological pH (7.4), this group is deprotonated, yielding a negatively charged carboxylate that significantly enhances aqueous solubility. However, in acidic media (pH < 4.3), the group remains protonated and neutral, driving the molecule into a highly lipophilic state that rapidly precipitates.
    
  • Sulfonamide (

    
    ):  The secondary amine of the sulfonamide can be deprotonated under highly basic conditions (pH > 9.0), further increasing thermodynamic solubility.
    

Because direct dissolution of the solid powder into aqueous buffers is thermodynamically slow and often incomplete, industry-standard practice dictates utilizing a "solvent-shift" method. This involves generating a highly concentrated master stock in an aprotic solvent with a high dielectric constant—such as Dimethyl Sulfoxide (DMSO)—followed by rapid serial dilution into the aqueous assay buffer to achieve a metastable kinetic solubility [2, 4].

Physicochemical Profiling & Quantitative Data

To inform your experimental design, the theoretical and empirical physicochemical properties of this compound are summarized below.

Table 1: Chemical Properties
PropertyValue / DescriptionImpact on Assay Design
Molecular Weight 297.35 g/mol Ideal for standard HTS libraries.
Chemical Formula C₁₂H₁₁NO₄S₂Contains multiple H-bond acceptors/donors.
Predicted LogP ~1.8 - 2.5Moderate lipophilicity; prone to hydrophobic collapse in water.
Ionizable Groups -COOH, -SO₂NH-Solubility is highly pH-dependent.
Table 2: Solubility Matrix (DMSO vs. Aqueous Media)
Solvent SystempHIonization StateMax Kinetic SolubilityStorage Stability
100% DMSO N/ANeutral> 50 mg/mL (>150 mM)High (Months at -20°C)
Aqueous Buffer < 4.3Protonated (Neutral)< 0.1 mg/mL (Insoluble)Prone to immediate aggregation
Aqueous Buffer 7.4Carboxylate (Ionized)~1 - 5 mg/mL (~3 - 15 mM)Moderate (Use immediately)
Aqueous Buffer > 9.0Fully Ionized> 20 mg/mLHigh (Alkaline degradation risk)

Standardized Experimental Protocols

The following self-validating protocols are designed to ensure complete solvation while minimizing DMSO-induced cytotoxicity in downstream cell-based assays [3].

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a stable, high-concentration stock solution for long-term storage.

  • Equilibration: Remove the solid compound vial from cold storage and allow it to equilibrate to room temperature for 20 minutes in a desiccator to prevent ambient moisture condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh 14.87 mg of the solid powder into a sterile, nuclease-free amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade 100% DMSO to the tube.

  • Agitation: Vortex the solution gently for 60 seconds. If particulate matter remains visible, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes until the solution is completely clear.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -20°C or -80°C [3].

Protocol B: Aqueous Solvent-Shift Dilution (Working Solutions)

Objective: Dilute the DMSO stock into physiological buffer without inducing precipitation, keeping final DMSO concentration ≤ 1%.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS pH 7.4 or complete cell culture medium) to 37°C. Causality: Warmer temperatures increase the kinetic energy of the solvent, reducing the thermodynamic shock of the solvent shift.

  • Intermediate Dilution: Pipette 2 µL of the 50 mM DMSO Master Stock into 198 µL of 100% DMSO to create a 500 µM intermediate stock.

  • Final Shift: Pipette 10 µL of the 500 µM intermediate stock dropwise into 990 µL of the pre-warmed aqueous buffer while vortexing continuously.

  • Validation: This yields a 5 µM working solution with exactly 1% DMSO. Inspect visually against a light source; the solution must remain limpid and optically clear.

Protocol C: Kinetic Solubility Verification via Laser Nephelometry

Objective: Empirically validate the exact concentration at which the compound begins to precipitate in your specific assay buffer [4].

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO in a 96-well plate.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well reading plate. Rapidly add 198 µL of pH 7.4 assay buffer to all wells using a multichannel pipette.

  • Incubation: Seal the plate and incubate on a microplate shaker at 300 rpm for 2 hours at room temperature.

  • Measurement: Read the plate using a laser nephelometer (measuring light scattering in Nephelometric Turbidity Units, NTU).

  • Analysis: Plot the NTU values against the compound concentration. The "kick-off" point—where light scattering sharply increases above the baseline—defines the absolute kinetic solubility limit of the compound in that specific buffer [4].

Workflow Visualization

G Solid This compound (Solid Powder) DMSO_Stock Master Stock (50 mM) 100% DMSO Solid->DMSO_Stock Dissolve & Sonicate Aq_Acid Aqueous Buffer (pH < 4.3) Protonated State DMSO_Stock->Aq_Acid Dilute (Solvent Shift) Aq_Phys Aqueous Buffer (pH 7.4) Ionized Carboxylate DMSO_Stock->Aq_Phys Dilute (Solvent Shift) Aq_Base Aqueous Buffer (pH > 9.0) Fully Ionized DMSO_Stock->Aq_Base Dilute (Solvent Shift) HighSol High Thermodynamic Solubility (>50 mg/mL) DMSO_Stock->HighSol Stable Storage (-20°C) Precip Aggregation / Precipitation (< 0.1 mg/mL) Aq_Acid->Precip Hydrophobic Collapse ModSol Moderate Kinetic Solubility (~1-5 mg/mL) Aq_Phys->ModSol Partial Solvation Aq_Base->HighSol Full Solvation

Workflow diagram illustrating pH-dependent solubility dynamics and dilution pathways.

References

  • Title: Understanding the Species Selectivity of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors Source: Biochemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: Academic Press / Elsevier URL: [Link]

Application Note: HPLC Method Development for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0). This molecule presents a dual-functionality challenge: a hydrophilic, ionizable carboxylic acid moiety (phenylacetic acid) and a lipophilic, aromatic sulfonamide-thiophene core.

This protocol moves beyond a simple "recipe" to explain the mechanistic rationale behind stationary phase selection, pH control, and gradient optimization. It is designed to ensure robust separation, sharp peak shapes, and high reproducibility suitable for pharmaceutical quality control or pharmacokinetic studies.

Physicochemical Analysis & Separation Strategy

Effective method development begins with understanding the analyte's behavior in solution.

Molecular Properties[1]
  • Analyte: this compound[1]

  • Core Structure: A central phenyl ring linked to a thiophene via a sulfonamide bridge, with an acetic acid tail.

  • Ionization (pKa):

    • Carboxylic Acid:[2][3] ~4.2 (Primary ionization site). At pH > 4.2, it exists as a carboxylate anion (

      
      ), reducing retention on C18.
      
    • Sulfonamide (

      
      ): ~10.0 (Weakly acidic). Remains neutral at physiological and acidic pH.
      
  • Hydrophobicity (LogP): Estimated ~2.5 (Moderately lipophilic in neutral form).

The Separation Logic

Challenge: If the mobile phase pH is near the pKa (4.2), the analyte will split between ionized and neutral forms, causing peak tailing or splitting. Solution: We employ pH suppression . By maintaining the mobile phase pH at 3.0 or lower , we force the carboxylic acid into its neutral protonated form (


). This maximizes interaction with the hydrophobic C18 stationary phase, ensuring sharp peaks and consistent retention times.

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (Acidic pKa ~4.2, Aromatic) ColumnSel Stationary Phase Selection C18 (End-capped) for Hydrophobic Retention Start->ColumnSel MobilePhase Mobile Phase Selection Acidic Buffer (pH 3.0) vs. Neutral ColumnSel->MobilePhase Decision pH Control Strategy MobilePhase->Decision PathA pH < 3.0 (Suppressed) Analyte Neutral -> High Retention Sharp Peaks Decision->PathA Preferred PathB pH > 5.0 (Ionized) Analyte Ionic -> Low Retention Potential Dewetting Decision->PathB Avoid Scout Gradient Scouting 5% to 95% B over 20 min PathA->Scout Opt Optimization Adjust Slope & Temp Scout->Opt Final Final Method C18, pH 3.0 Phosphate/ACN Opt->Final

Caption: Logical workflow for selecting pH suppression strategy to ensure analyte retention and peak symmetry.

Experimental Protocol

Reagents & Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ) (85%).
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (sonicate for 5 mins to ensure complete dissolution).

  • Dilute to volume. Store at 4°C.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:B (50:50) .

    • Note: Diluting with mobile phase prevents "solvent shock" which can distort early eluting peaks.

The "Gold Standard" Method Parameters

This method has been optimized for balance between resolution, run time, and column longevity.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard hydrophobic phase; 5 µm offers robust backpressure.
Mobile Phase A 20 mM

, pH 3.0
Suppresses carboxylic acid ionization (

form).
Mobile Phase B Acetonitrile (ACN)Lower viscosity than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Temperature 30°CImproves mass transfer and reproducibility.
Injection Vol. 10 µLStandard volume to avoid column overload.
Detection UV at 254 nmMax absorbance for phenyl/thiophene conjugation.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration / Injection
2.0 90 10 Isocratic Hold (Focusing)
12.0 10 90 Linear Gradient Elution
15.0 10 90 Wash Step
15.1 90 10 Return to Initial

| 20.0 | 90 | 10 | Re-equilibration |

Method Validation & System Suitability

To ensure trustworthiness (E-E-A-T), the method must pass specific performance criteria before routine use.

System Suitability Criteria (Acceptance Limits)

Run 5 replicate injections of the Working Standard (50 µg/mL).

  • Retention Time %RSD:

    
     (Indicates pump stability).
    
  • Peak Area %RSD:

    
     (Indicates injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for acidic analytes).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Indicates column efficiency).
Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]

Troubleshooting Guide

Common issues encountered with acidic sulfonamide derivatives and their solutions.

Troubleshooting Issue Problem Observed SplitPeak Split/Broad Peak Issue->SplitPeak Drift Retention Time Drift Issue->Drift CheckPH Check Mobile Phase pH Is it > 3.5? SplitPeak->CheckPH CheckSolvent Check Sample Solvent Is it 100% MeOH? SplitPeak->CheckSolvent CheckEquil Check Equilibration Wait 10 column volumes Drift->CheckEquil FixPH Action: Adjust pH to 3.0 (Suppress Ionization) CheckPH->FixPH Yes FixSolvent Action: Dilute sample with Mobile Phase CheckSolvent->FixSolvent Yes FixEquil Action: Increase Post-Run time to 5 mins CheckEquil->FixEquil

Caption: Diagnostic tree for resolving common peak shape and retention issues.

References

  • DrugFuture. Phenylacetic Acid Monograph & pKa Data. Available at: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides. Available at: [Link]

  • PubChem. 2-(Thiophene-2-sulfonamido)acetic acid Compound Summary. Available at: [Link]

  • Royal Society of Chemistry. Accurate prediction of aqueous pKa values of sulfonamide drugs. Available at: [Link]

  • Chromatography Online. The Role of pH in Retention and Selectivity. Available at: [Link]

Sources

Crystallization methods for purifying sulfonamido phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for Sulfonamido Phenylacetic Acid Derivatives

Executive Summary

Sulfonamido phenylacetic acids (SPAs) represent a critical structural motif in medicinal chemistry, serving as key intermediates for thromboxane receptor antagonists (e.g., Ramatroban) and PPAR agonists.[1] Their purification presents a unique challenge: the molecule contains both a carboxylic acid (pKa ~4.0–4.[1]5) and a sulfonamide moiety (pKa ~10), creating complex solubility profiles and a high propensity for polymorphism.[1]

This guide moves beyond generic "recrystallization" instructions. It details two field-proven methodologies: Reactive pH-Swing Crystallization for gross purification and Temperature-Controlled Anti-Solvent Crystallization for polymorph tuning and final polishing.[1]

Pre-Crystallization Characterization

Before initiating purification, the solubility profile must be mapped. SPAs typically exhibit "amphiphilic" behavior—soluble in polar organic solvents but insoluble in non-polar hydrocarbons and acidic aqueous media.[1]

Table 1: Solubility Mapping for Typical SPA Derivatives

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Application
Polar Protic Isopropanol (IPA), EthanolHighModeratePrimary solvent for thermal recrystallization.[1]
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Very HighHighGood for initial dissolution; requires anti-solvent.[1]
Chlorinated Dichloromethane (DCM)ModerateLowUseful for extraction, rarely for crystallization.[1]
Aqueous Base 1M NaOH / NaHCO₃Very High (as salt)N/AKey for Method A (pH Swing).
Aqueous Acid 1M HClInsolubleInsolublePrecipitating agent for Method A.
Hydrocarbon n-Heptane, HexanesInsolubleInsolubleAnti-solvent for Method B.

Method A: Reactive pH-Swing Crystallization (Primary Purification)[1]

Objective: Removal of non-acidic impurities (starting materials, sulfonyl chlorides) and highly lipophilic byproducts.[1] Mechanism: This method exploits the carboxylic acid functionality.[1][2][3][4] The SPA is converted to its water-soluble carboxylate salt, filtered to remove insoluble organics, and then selectively precipitated by controlled protonation.

Protocol Steps:
  • Dissolution (Salt Formation):

    • Suspend the crude SPA solid in Water (5–7 volumes) .[1]

    • Slowly add 2M NaOH or 10% Na₂CO₃ while stirring until the pH reaches 10–11.[1]

    • Expert Note: Do not exceed pH 12 to avoid potential hydrolysis of the sulfonamide bond, although aryl sulfonamides are generally stable.

    • Ensure complete dissolution.[1][5] If the solution remains turbid, these are likely non-acidic impurities.

  • Impurity Rejection (Filtration/Extraction):

    • Filtration: Filter the aqueous solution through a Celite pad to remove mechanical impurities.[1]

    • Wash (Optional but Recommended): Extract the aqueous alkaline layer with a small volume of Ethyl Acetate (2 volumes) .[1] This removes non-acidic organic impurities that may be entrained.[1] Discard the organic layer.[1]

  • Controlled Nucleation (Acidification):

    • Transfer the aqueous phase to a jacketed reactor at 20°C .

    • Slowly add 2M HCl dropwise. Monitor pH continuously.

    • The Metastable Zone: As pH approaches 6.0–5.0, the solution will become supersaturated. Stop acid addition when faint turbidity persists.[1]

  • Seeding & Growth:

    • Add 0.1 wt% seed crystals of the desired polymorph.[1]

    • Age the slurry for 30 minutes.

    • Resume slow acid addition until pH reaches 2.0–3.0 .[1]

  • Isolation:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter via vacuum filtration.[1][5][6][7] Wash the cake with cold dilute HCl (pH 3) followed by water .

    • Dry under vacuum at 45°C.[1]

Method B: Temperature-Controlled Solvent/Anti-Solvent (Polymorph Control)[1]

Objective: Final polishing to >99.5% purity and controlling crystal habit (morphology) for flowability. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent) or IPA / Water .[1]

Protocol Steps:
  • Dissolution:

    • Charge SPA (from Method A) into a reactor.

    • Add Ethyl Acetate (EtOAc) (3–5 volumes).[1]

    • Heat to Reflux (approx. 77°C) until fully dissolved.[1]

    • Expert Note: If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes and filter hot.

  • Initial Cooling:

    • Cool the solution linearly to 50°C (approx. 10°C above saturation point).

  • Anti-Solvent Addition & Seeding:

    • Add n-Heptane (warm, 50°C) slowly until the solvent ratio is roughly 70:30 (EtOAc:Heptane).

    • Seed: Add seed crystals.

    • Hold temperature at 50°C for 30 minutes to allow seed healing (Ostwald ripening).

  • Crystallization:

    • Cool to 20°C over 2 hours (0.25°C/min).

    • Simultaneously add remaining n-Heptane to reach a final ratio of 40:60 (EtOAc:Heptane).[1]

    • Why this works: This "cooling + anti-solvent" hybrid approach prevents "oiling out"—a common issue where the compound separates as a liquid droplet rather than a crystal.[1]

  • Final Isolation:

    • Cool to 0°C .

    • Filter and wash with a cold 1:2 EtOAc:Heptane mixture.[1]

Troubleshooting & Optimization Logic

Common issues with SPAs include "oiling out" and solvate formation.[1] Use the logic flow below to diagnose.

CrystallizationLogic Start Issue: Poor Crystallization CheckState Observe Mixture State Start->CheckState OilingOut Oiling Out (Liquid droplets formed) CheckState->OilingOut NoPrecip No Precipitation (Solution remains clear) CheckState->NoPrecip Amorphous Amorphous Solid (Sticky/Gum) CheckState->Amorphous SolnOil1 Temp > Melting Point of Impurity? OilingOut->SolnOil1 SolnClear1 Check Supersaturation NoPrecip->SolnClear1 SolnAmorph1 Cooling too fast? Amorphous->SolnAmorph1 ActionOil1 Action: Lower initial conc. Increase Seed Load SolnOil1->ActionOil1 ActionClear1 Action: Evaporate solvent or Add Anti-solvent SolnClear1->ActionClear1 ActionAmorph1 Action: Re-heat to dissolve Cool at 0.1°C/min SolnAmorph1->ActionAmorph1

Figure 1: Decision matrix for troubleshooting common crystallization failures in sulfonamido phenylacetic acid purification.

Scientific Validation & Mechanism

Why pH Swing? The pKa of the phenylacetic acid carboxyl group is typically 4.31 [1]. The sulfonamide proton (R-SO₂-NH-R') has a pKa of approximately 10.[1] By adjusting pH to >10, the molecule becomes a dianion (or monoanion depending on specific substitution), becoming highly water-soluble. Impurities that lack this acidic functionality (e.g., unreacted sulfonyl chlorides or neutral amides) remain insoluble and are removed by filtration.[1] This provides a chemical purification orthogonal to thermal recrystallization.[1]

Why Ethyl Acetate/Heptane? Sulfonamides often form solvates with alcohols (methanol/ethanol).[1] Using a non-H-bond donor anti-solvent like Heptane with a moderate polarity solvent like Ethyl Acetate minimizes the risk of solvate formation and allows for better control over the crystal lattice energy, favoring the stable polymorph [2].

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link][1]

  • MDPI Crystals. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Retrieved from [Link][1]

  • Google Patents. (2011).[1] CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method. Retrieved from

Sources

Application Note: Optimized Cell Culture Handling and Dosing of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profile[1]

Effective use of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (TSPA) in cell culture requires a nuanced understanding of its chemical structure. As a sulfonamide-linked phenylacetic acid, this compound presents specific challenges regarding solubility, ionization, and protein binding.

This guide provides a standardized workflow to ensure that the biological data generated reflects the true activity of the compound, rather than artifacts caused by precipitation or solvent toxicity.

Chemical Analysis for Dosing
  • Acidic Moiety: The acetic acid tail (COOH) implies a pKa of approximately 4.2–4.5. At physiological pH (7.4), the molecule exists primarily in its deprotonated, anionic form.

  • Lipophilicity: The thiophene and phenyl rings contribute to significant lipophilicity. While ionization aids aqueous solubility, the hydrophobic core drives the molecule to bind non-specifically to plastics and serum proteins (albumin).

  • Solvent Compatibility: Highly soluble in Dimethyl Sulfoxide (DMSO); sparingly soluble in neutral water; insoluble in acidic aqueous buffers.

Stock Solution Preparation

To maintain compound integrity, rigid adherence to stock preparation protocols is required. TSPA is prone to hydrolysis or degradation if stored improperly in dilute solutions.

Protocol: 100 mM Master Stock Preparation

Materials:

  • TSPA (Solid powder)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Amber glass vials (Borosilicate)

Procedure:

  • Weighing: Weigh the solid compound into a sterile microcentrifuge tube. Calculate the required DMSO volume using the molecular weight (MW ≈ 297.35 g/mol ).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 100 mM .

    • Note: Avoid vortexing vigorously if the compound is prone to foaming. Use gentle inversion or sonication (30 seconds, water bath) if visible particles remain.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber tubes to prevent freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Table 1: Solubility Troubleshooting

SolventSolubility RatingSuitability for Cell CultureNotes
DMSO High (>100 mM)ExcellentPrimary vehicle. Keep final conc. <0.5%.
Ethanol ModeratePoorHigh volatility alters concentration; cytotoxic.
PBS (pH 7.4) Low/ModerateApplication onlyOnly soluble after dilution from DMSO.
Water (pH <5) InsolubleN/ACompound will precipitate (crash out).

Cell Culture Dosing Strategy

Directly pipetting 100 mM DMSO stock into cell culture media often causes "shock precipitation," where the compound forms micro-crystals before it can disperse. This results in effectively lower dosing and high variability.

The "Intermediate Dilution" Method

We utilize a 1000x intermediate step to ensure thermodynamic solubility before cell contact.

Step-by-Step Dosing Protocol (Target: 10 µM Final)
  • Thaw: Thaw one aliquot of 100 mM TSPA stock at room temperature.

  • Intermediate Stock (100x):

    • Prepare a 1 mM solution by diluting 10 µL of 100 mM Stock into 990 µL of sterile PBS or serum-free media .

    • Critical: Vortex immediately. The shift to pH 7.4 helps the carboxylic acid deprotonate and solubilize.

  • Final Dosing (1x):

    • Add the Intermediate Stock to the cell culture well (1:100 dilution).

    • Example: Add 10 µL of 1 mM Intermediate to 990 µL of media in the well.

    • Final Concentration: 10 µM.

    • Final DMSO Concentration: 0.01% (Well below the 0.1-0.5% toxicity threshold).

DOT Diagram: Serial Dilution Workflow

The following diagram illustrates the critical path to avoid precipitation.

DosingWorkflow Stock 100 mM Stock (100% DMSO) Inter 1 mM Intermediate (PBS/Media, 1% DMSO) Stock->Inter  1:100 Dilution  (Vortex Immediately) Precip PRECIPITATION RISK (Micro-crystals) Stock->Precip  Direct Addition  to Media Well 10 µM Final Dose (Culture Well, 0.01% DMSO) Inter->Well  1:100 Dilution  (Gentle Mix) Precip->Well  Inconsistent Data

Figure 1: Optimal dosing workflow using an intermediate dilution step to prevent compound precipitation and ensure homogeneous dispersion.

Impact of Serum Proteins (The "Albumin Shift")

Phenylacetic acid derivatives are known to bind to Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in culture media. This binding reduces the free fraction of the drug available to enter cells.

Experimental Adjustment

If your EC50 shifts significantly between serum-free and serum-containing conditions, TSPA is likely binding to albumin.

Protocol for Serum-Shift Assay:

  • Condition A: Culture cells in standard media (10% FBS).

  • Condition B: Culture cells in reduced serum (1% FBS) or serum-free media (if cells tolerate).

  • Dose: Treat both conditions with TSPA (0.1 µM – 100 µM).

  • Readout: Compare IC50/EC50 values.

    • Result: If IC50 is 10x higher in Condition A, you must account for protein binding in your dosing calculations.

Biological Validation & Signaling

To validate that TSPA is active and not simply causing non-specific toxicity, a standard viability and pathway analysis is required.

Cytotoxicity Control (MTT/CellTiter-Glo)

Before assessing mechanism, establish the non-toxic window.

  • Seed cells (e.g., HEK293, HeLa) at 5,000 cells/well in 96-well plates.

  • Dose TSPA (0, 1, 5, 10, 50, 100 µM) for 24 and 48 hours.

  • Calculate cell viability relative to DMSO vehicle control.

  • Threshold: Do not use concentrations that induce >10% cell death for mechanistic studies.

DOT Diagram: Experimental Logic Flow

This decision tree guides the researcher through the validation process.

ValidationLogic Start Start: TSPA Dosing Tox Cytotoxicity Assay (24h) Start->Tox Check >10% Cell Death? Tox->Check Reduce Reduce Dose Check->Reduce Yes Proceed Proceed to Mechanistic Assay Check->Proceed No Reduce->Tox Retest Serum Serum Shift Check (10% vs 0% FBS) Proceed->Serum Valid Validated Protocol Serum->Valid

Figure 2: Step-wise validation logic to ensure non-toxic dosing and account for serum interference.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).

  • ChemSrc. (2023). This compound - Physicochemical Properties.

  • Wayman, S. J., et al. (2002). Improving the solubility of weak acids in cell culture media. Journal of Biomolecular Screening.

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield bottlenecks during the synthesis of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid.

The synthesis relies on a Schotten-Baumann sulfonylation between 4-aminophenylacetic acid and thiophene-2-sulfonyl chloride. While theoretically straightforward, this biphasic reaction is notorious for competing side reactions, specifically the hydrolysis of the electrophile and the bis-sulfonylation of the primary amine[1]. This guide provides diagnostic data, mechanistic troubleshooting, and validated protocols to maximize your isolated yield.

Diagnostic Data: Impact of Reaction Parameters

To establish a baseline for optimization, Table 1 summarizes the quantitative impact of various reaction parameters on the product yield and impurity profile. Moving from a traditional batch process with strong bases to a buffered biphasic or continuous flow system drastically shifts the chemoselectivity in favor of the desired mono-sulfonamide[2].

Table 1: Impact of Reaction Parameters on Yield and Impurity Profile

Reaction ModalityBase / Solvent SystemTemperatureMono-sulfonamide YieldBis-sulfonamide ImpurityHydrolyzed Sulfonyl Chloride
Batch (Standard) NaOH (aq) / None25 °C42%21%37%
Batch (Biphasic) Na₂CO₃ (aq) / 2-MeTHF0–5 °C78%4%18%
Continuous Flow Na₂CO₃ (aq) / EtOAc5 °C (30s res.)94% < 1% 5%

Troubleshooting & Mechanistic FAQs

Q1: My starting materials are fully consumed, but my isolated yield is low. Why am I seeing a large secondary spot on my TLC/HPLC?

Causality: You are likely observing bis-sulfonylation . Primary amines initially react to form a mono-sulfonamide. However, the resulting sulfonamide N-H proton is highly acidic (pKa ~ 10). If your reaction pH exceeds 10.5 (e.g., when using unbuffered NaOH), this nitrogen is deprotonated, rendering it nucleophilic enough to attack a second equivalent of thiophene-2-sulfonyl chloride[3]. Solution: Switch your base from NaOH to a milder inorganic base like Na₂CO₃, which naturally buffers the aqueous phase to a pH of ~9.5[4]. This ensures the carboxylic acid of 4-aminophenylacetic acid (pKa ~ 4.3) remains soluble as a carboxylate salt, while the formed mono-sulfonamide remains protonated and unreactive.

Q2: I am experiencing massive hydrolysis of thiophene-2-sulfonyl chloride before the amidation completes. How do I prevent this?

Causality: Thiophene-2-sulfonyl chloride is a highly reactive electrophile. In a single-phase aqueous system or a poorly mixed biphasic system, the rate of nucleophilic attack by hydroxide ions (hydrolysis to thiophene-2-sulfonic acid) can outcompete the rate of amidation[5]. Solution: You must minimize the residence time of the sulfonyl chloride in the aqueous phase.

  • In Batch: Use a biphasic system (e.g., 2-MeTHF/Water) to partition the unreacted sulfonyl chloride in the organic layer, allowing the reaction to occur strictly at the interface[4].

  • Advanced Approach: Implement a continuous flow microreactor. Flow chemistry vastly increases the interfacial surface area and allows for precise control of residence time (e.g., 30 seconds), effectively eliminating the slower hydrolysis pathway[1][6].

Q3: During product isolation, my product "oils out" instead of crystallizing, leading to poor recovery. What is going wrong?

Causality: The target molecule, this compound, contains both a lipophilic thiophene ring and a polar carboxylic acid. Rapid acidification at ambient temperatures causes the molecule to crash out of the aqueous phase as a supercooled liquid (an oil) rather than a crystalline solid, trapping impurities and water. Solution: Precipitation must be thermodynamically controlled. Cool the aqueous phase to 0–5 °C and add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 2.5. Seeding the mixture with a pure crystal at pH 4.0 can also force the nucleation of the solid phase.

Reaction Pathways Visualization

The following diagram maps the kinetic competition between the desired product formation and the primary failure modes (hydrolysis and bis-sulfonylation).

ReactionPathways SM1 4-Aminophenylacetic Acid Intermediate Tetrahedral Intermediate (Biphasic Interface) SM1->Intermediate SM2 Thiophene-2-sulfonyl Chloride SM2->Intermediate Product 2-[4-(Thiophene-2-sulfonamido) phenyl]acetic acid (Mono-sulfonamide) Intermediate->Product Optimal pH (8-10) Fast Kinetics Hydrolysis Thiophene-2-sulfonic Acid (Hydrolysis Waste) Intermediate->Hydrolysis High pH / Excess H2O Slow Kinetics Bis Bis-sulfonamide Impurity Product->Bis Excess R-SO2Cl High pH (>11)

Reaction pathways for the sulfonylation of 4-aminophenylacetic acid.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow the operator to verify the success of each step before proceeding.

Protocol A: Optimized Biphasic Batch Synthesis

This protocol utilizes green chemistry principles by employing 2-MeTHF and Na₂CO₃[4].

  • Amine Solubilization: Suspend 4-aminophenylacetic acid (10.0 mmol) in 50 mL of distilled water. Add Na₂CO₃ (12.0 mmol) in portions.

    • IPC Check: The solution must become completely transparent. A cloudy suspension indicates incomplete carboxylate salt formation; add a few drops of 1M Na₂CO₃ until clear.

  • Biphasic Setup: Add 50 mL of 2-MeTHF to the aqueous solution and cool the biphasic mixture to 0–5 °C in an ice bath.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (10.5 mmol) in 10 mL of 2-MeTHF. Add this solution dropwise over 30 minutes under vigorous stirring (≥ 800 rpm).

    • IPC Check: Monitor the aqueous layer pH using a calibrated probe. The pH will steadily drop as HCl is generated. If the pH drops below 8.0, pause the addition and add 1M Na₂CO₃ to restore the pH to 9.0[7].

  • Reaction Completion: Stir for an additional 4 hours at room temperature.

  • Isolation: Separate the organic layer (contains unreacted sulfonyl chloride and neutral impurities). Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.5.

    • IPC Check: A white precipitate should form. Filter, wash with cold water, and dry under vacuum to afford the pure product.

Protocol B: Continuous Flow Synthesis

Flow chemistry maximizes mass transfer and minimizes hydrolysis[8].

  • System Priming: Prepare Syringe A with 4-aminophenylacetic acid (0.5 M) and Na₂CO₃ (0.6 M) in water. Prepare Syringe B with thiophene-2-sulfonyl chloride (0.52 M) in Ethyl Acetate (EtOAc).

  • Reactor Configuration: Connect both syringes to a T-mixer (internal diameter 0.5 mm) leading into a PTFE residence coil (volume = 5 mL) submerged in a 5 °C cooling bath.

  • Flow Execution: Set syringe pumps to deliver a combined flow rate of 10 mL/min (Residence time = 30 seconds).

    • IPC Check: Observe the flow regime exiting the T-mixer. It should be a highly segmented slug flow (alternating aqueous/organic droplets), which guarantees maximum interfacial area[1].

  • In-Line Quench: Direct the output of the residence coil into a stirred collection flask containing 1M HCl (pre-chilled to 0 °C) to immediately precipitate the product upon exit.

FlowChemistry SyrA Syringe A: Amine + Na2CO3 (aq) Mixer T-Mixer (High Interfacial Area) SyrA->Mixer SyrB Syringe B: Sulfonyl Chloride in EtOAc SyrB->Mixer Reactor Residence Coil (0-5 °C, 30s) Mixer->Reactor Biphasic Flow Quench In-line Quench (1M HCl, pH 2.5) Reactor->Quench Filter Continuous Filtration (Product Isolation) Quench->Filter Precipitation

Continuous flow setup for optimized Schotten-Baumann sulfonamide synthesis.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.[Link]

  • University of Cambridge (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.[Link]

  • MDPI (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules.[Link]

  • BioScientific Review (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. University of Management and Technology.[Link]

  • National Institutes of Health (2017). The assembly and use of continuous flow systems for chemical synthesis. PubMed. [Link]

Sources

Minimizing side reactions during thiophene-2-sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Minimizing Side Reactions | Ticket ID: T2SC-OPT-001 Lead Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

Thiophene-2-sulfonyl chloride (T2SC) is a critical bioisostere for phenyl-sulfonyl chlorides in medicinal chemistry, offering altered lipophilicity and metabolic profiles. However, it presents distinct stability challenges compared to its benzene analogues. The electron-rich thiophene ring, combined with the electrophilic sulfonyl group, creates a system susceptible to rapid hydrolysis , acid-catalyzed polymerization , and bis-sulfonylation .

This guide provides a self-validating troubleshooting framework to minimize these side reactions and maximize yield.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

User Question: "My reaction yield is consistently <20% despite using excess acid chloride. Is my reagent dead?"

Technical Insight: Unlike benzenesulfonyl chloride, T2SC is highly prone to hydrolysis due to the inductive effect of the heteroatom. If the reagent has been stored improperly, it degrades into thiophene-2-sulfonic acid , which is unreactive toward amines under standard coupling conditions but acts as a potent acid catalyst for side reactions.

Diagnostic Protocol: Before committing valuable amine starting material, validate T2SC quality.

  • Visual Check: Pure T2SC is a white to off-white crystalline solid (mp 30–34 °C). A liquid, oily, or purple-tinted sample indicates hydrolysis or polymerization.

  • Solubility Test: Dissolve 10 mg in 1 mL dry DCM.

    • Clear solution: Good quality.

    • Cloudy/Precipitate: Contains sulfonic acid (insoluble in DCM).

Corrective Action:

  • If Solid: Recrystallize from dry hexane/pentane at low temperature.

  • If Oily: Distillation is risky due to thermal instability. It is safer to purchase a fresh batch or wash the DCM solution rapidly with ice-cold 5% NaHCO₃ (to remove acid), dry over MgSO₄, and use immediately.

Module 2: The Coupling Reaction (Minimizing Side Reactions)

User Question: "I am seeing a major impurity (M+146) and the reaction mixture turns black. What is happening?"

Technical Insight: You are encountering two distinct competing pathways:

  • Bis-Sulfonylation (M+146 mass shift): The sulfonamide product (R-NH-SO₂-Th) is still nucleophilic. In the presence of excess base or T2SC, it reacts again to form the bis-sulfonamide (R-N(SO₂-Th)₂).

  • Acid-Catalyzed Oligomerization (Black Color): The coupling releases HCl. While benzene rings are stable, the thiophene ring is acid-sensitive. Localized high concentrations of HCl can initiate cationic polymerization of the thiophene ring, leading to "tar" formation.

Optimization Protocol:

ParameterRecommendationRationale
Stoichiometry 1.05 - 1.10 equiv T2SCAvoid large excesses to prevent bis-sulfonylation.
Temperature 0 °C start, warm to RTLow T suppresses the activation energy for bis-sulfonylation (kinetic control).
Base Selection Pyridine (solvent) or DMAP (cat.) + DIPEAPyridine acts as an acyl transfer agent and an acid sponge, preventing HCl spikes.
Addition Mode Dropwise (diluted in DCM)Prevents localized high concentrations of T2SC, reducing bis-sulfonylation risk.

Mechanism & Troubleshooting Flowchart:

T2SC_Coupling cluster_legend Control Points Start Reaction Mixture T2SC Thiophene-2-Sulfonyl Chloride Start->T2SC Amine Primary Amine (R-NH2) Start->Amine Intermediate Tetrahedral Intermediate T2SC->Intermediate Nucleophilic Attack Side2 Thiophene Sulfonic Acid (Hydrolysis) T2SC->Side2 + Water (Moisture) Amine->Intermediate Product Sulfonamide (Desired) Intermediate->Product -HCl (Fast) Side1 Bis-Sulfonamide (Impurity) Product->Side1 + Excess T2SC + Excess Base Side3 Polymer/Tar (Black Color) Product->Side3 + HCl (Acidic pH) Control1 Keep Anhydrous (Prevents Hydrolysis) Control2 0°C & Dropwise Addn (Prevents Bis-sulfonylation) Control3 Base Scavenger (Prevents Tar)

Figure 1: Reaction pathways showing the competition between product formation, hydrolysis, and secondary side reactions.[1]

Module 3: Workup & Purification (Isolation Strategy)

User Question: "My product streaks on the silica column and I lose mass. Is it decomposing?"

Technical Insight: Sulfonamides derived from primary amines (R-NH-SO₂-R') are weakly acidic (pKa ~10-11). On standard silica gel (which is slightly acidic), they can protonate or hydrogen-bond strongly, leading to:

  • Streaking/Tailing: Poor separation.

  • Irreversible Adsorption: Loss of mass.

  • On-column Hydrolysis: Rare, but possible if the silica is very wet/acidic.

Purification Guides:

Option A: Crystallization (Preferred for Scale-up)
  • Solvent System: Ethanol/Water or Isopropanol.[2]

  • Protocol: Dissolve crude in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C.

  • Advantage: Avoids silica acidity issues entirely; removes sulfonic acid byproducts (which stay in the aqueous mother liquor).

Option B: Buffered Chromatography

If you must use a column:

  • Deactivate Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase: Add 0.5% Acetic Acid or 1% Methanol to reduce peak tailing.

  • DCM Loading: Load the sample in DCM; avoid loading in DMF or DMSO which ruins separation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use aqueous base (Schotten-Baumann conditions) for T2SC? A: Yes, but with caution. Because T2SC hydrolyzes faster than benzene analogs, you must use a biphasic system (DCM/Water or EtOAc/Water) with vigorous stirring and keep the temperature at 0 °C. Inorganic bases (Na₂CO₃) are preferred over NaOH to prevent hydrolysis of the formed sulfonamide.

Q: I see a spot on TLC at the baseline. What is it? A: This is likely thiophene-2-sulfonic acid (from hydrolysis) or the amine hydrochloride salt . Both are water-soluble. A simple workup wash (Water/Brine) should remove this before you attempt chromatography.

Q: How do I remove the bis-sulfonated byproduct? A: Bis-sulfonamides are generally much less polar than the mono-sulfonamide (no H-bond donor). They will elute first in a silica column (higher Rf). If crystallizing, they often remain in the mother liquor.[2]

References
  • Kinetics of Sulfonyl Chloride Hydrolysis

    • Robertson, R. E., et al. "Sulfonyl Chloride Kinetics.[1][3][4] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides." Canadian Journal of Chemistry, 1968. Link

    • Maccarone, E., et al. "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1976. Link

  • Sulfonamide Synthesis & Side Reactions

    • BenchChem Technical Support.[5][6] "Byproduct identification and removal in sulfonamide synthesis." BenchChem Knowledge Base, 2025.[5][6] Link

    • Cremlyn, R. J., et al.[3] "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements, 1981. Link

  • Purification Strategies

    • BenchChem Technical Support.[5][6] "Purification of Sulfonamide Derivatives by Column Chromatography." BenchChem Knowledge Base, 2025.[5][6] Link

    • De Luca, L. "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities." Current Medicinal Chemistry, 2006.

Sources

Stability of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-[4-(thiophene-2-sulfonamido)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for assessing the stability of this compound under physiological conditions. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring your experiments are robust and your results are reliable.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses fundamental questions regarding the inherent stability of this compound, based on its chemical structure.

Q1: What are the primary structural motifs in this molecule that could be susceptible to degradation under physiological conditions (pH ~7.4, 37°C)?

A1: The molecule possesses three key functional groups, each with distinct stability characteristics:

  • Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. While generally stable, it can be susceptible to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes in biological systems.[1] This can lead to the formation of reactive intermediates like thiophene S-oxides.[2]

  • Sulfonamide Linkage (-SO₂NH-): The sulfonamide group is generally considered hydrolytically stable under typical environmental and physiological pH conditions.[3][4] Significant hydrolysis is more commonly observed under harsh acidic or basic conditions, which are outside the physiological range.[4][5]

  • Phenylacetic Acid Moiety: The carboxylic acid group is stable, but the entire phenylacetic acid structure can be a substrate for various metabolic enzymes. In many biological systems, phenylacetic acid can be conjugated with coenzyme A to form a thioester, which then enters further metabolic pathways.[6][7]

Q2: How stable is the sulfonamide bond to hydrolysis at physiological pH?

A2: Very stable. Extensive studies on a wide range of sulfonamide antibiotics have shown that they are hydrolytically stable at neutral (pH 7.0) and alkaline (pH 9.0) conditions, with estimated half-lives of over a year at 25°C.[3][4] Degradation via hydrolysis is typically only a concern under more acidic conditions (e.g., pH 4.0), which are not representative of blood or most cell culture media.[4] Therefore, abiotic hydrolysis of the sulfonamide bond is not expected to be a significant degradation pathway in most physiological simulations.

Q3: Is the thiophene ring a liability in a biological context?

A3: It can be. The metabolic oxidation of thiophene rings by CYP enzymes to form reactive thiophene S-oxides is a known bioactivation pathway.[1][2] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins, which is a potential mechanism for toxicity.[1] Therefore, when working with cell-based assays or in vivo models, it is crucial to consider that enzymatic degradation may be a more relevant pathway than simple chemical hydrolysis. The specific substituents on the thiophene ring can influence its susceptibility to this metabolic attack.[1]

Q4: What general strategies can I employ to minimize degradation during experiments?

A4: To ensure the integrity of your results, consider the following:

  • Storage: Store stock solutions in a cool, dark place (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. For solid compounds, storage under an inert atmosphere like argon or nitrogen can prevent long-term oxidative degradation.[1]

  • Solution Preparation: Prepare aqueous solutions fresh for each experiment. Use amber vials or cover tubes with foil to protect the compound from light, which can cause photodegradation.

  • Solvent Choice: Ensure your solvents are degassed to remove dissolved oxygen. If compatible with your experimental system, consider adding an antioxidant.[1]

  • pH Control: Maintain a well-buffered solution at physiological pH, as deviations, particularly to the acidic side, could increase the rate of hydrolysis.[4]

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a structured approach to resolving specific problems you might encounter during your stability and activity-based experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected peaks appear in HPLC/LC-MS analysis of my compound over time. 1. Oxidative Degradation: The thiophene ring is susceptible to oxidation. 2. Photodegradation: Exposure to ambient or UV light can induce degradation. 3. Hydrolysis: Although less likely at pH 7.4, it can occur if the buffer pH has shifted to become more acidic.1. Minimize Oxidation: Prepare solutions in degassed solvents. Sparge buffers with nitrogen or argon before use. 2. Prevent Photodegradation: Always use amber vials or foil-wrapped containers for solutions. Prepare solutions fresh and minimize their exposure to light.[1] 3. Verify pH: Check the pH of your buffer or media before and after the experiment to ensure it remains stable.
I'm observing a loss of compound potency or inconsistent results in my cell-based assays. 1. Enzymatic Metabolism: The compound may be rapidly metabolized by cells (e.g., via CYP enzymes acting on the thiophene ring).[1][2] 2. Adsorption: The compound may be adsorbing to the plasticware (e.g., flasks, plates, pipette tips). 3. Reaction with Media Components: Some complex media contain components that can react with the test compound.1. Assess Metabolic Stability: Run a time-course experiment and quantify the parent compound concentration in the media over the duration of the assay. Consider using a broad-spectrum CYP inhibitor (if compatible with the assay) to see if potency is restored. 2. Run Controls: Include a control experiment without cells to assess abiotic degradation and adsorption to plastic. Analyze the supernatant at the end of the incubation to quantify recovery. 3. Simplify the Matrix: If possible, test the compound's stability in a simpler buffered saline solution (e.g., PBS) to rule out reactions with complex media components.
My compound's color changes from white/off-white to yellow/brown upon dissolution or storage. Formation of Colored Degradation Products: This is often a visual indicator of oxidation or polymerization, potentially involving the thiophene ring.1. Characterize Degradants: Use LC-MS to identify the mass of the colored species. This can provide clues about the degradation pathway. 2. Re-evaluate Solvent/Storage: Test the compound's stability in a range of degassed solvents. Do not use solutions that have changed color, as the concentration of the active parent compound is likely compromised.

Experimental Protocols & Methodologies

To ensure scientific rigor, the following detailed protocols are provided for assessing the stability of this compound.

Protocol 1: Stability Assessment in Physiological Buffer

This protocol determines the compound's abiotic stability at physiological pH and temperature.

Objective: To quantify the degradation of the title compound in a phosphate-buffered saline (PBS) solution at 37°C over 48 hours.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Incubator or water bath at 37°C

  • Amber HPLC vials

  • Calibrated analytical balance and pH meter

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to prepare a 10 mM stock solution.

  • Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤0.1%) to avoid solvent effects.

  • Incubation: Aliquot the working solution into multiple amber vials. Place the vials in a 37°C incubator.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from the incubator.

  • Sample Quenching: Immediately quench any potential reaction by adding an equal volume of cold acetonitrile (ACN). This precipitates proteins (if any) and stops further degradation. Vortex and centrifuge to pellet any precipitate.

  • Analysis: Transfer the supernatant to a fresh amber HPLC vial. Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the percentage of the compound remaining versus time. Calculate the half-life (t₁/₂) if significant degradation is observed.

Workflow for Physiological Stability Assessment

The following diagram illustrates the key steps in the experimental workflow described in Protocol 1.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in PBS (pH 7.4, 37°C) stock->working incubate Incubate at 37°C working->incubate sampling Sample at T = 0, 2, 4, 8, 24, 48h incubate->sampling quench Quench with Cold ACN sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze data Plot % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing compound stability in physiological buffer.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[8][9]

Objective: To intentionally degrade the compound under a variety of harsh conditions to understand its degradation pathways. A target degradation of 5-20% is typically desired to avoid secondary degradation.[8]

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagent/ConditionTemperatureSuggested Time Points
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 24 hours
Oxidation 3% H₂O₂Room Temp2, 6, 24 hours
Thermal Solid & Solution80°C1, 3, 7 days
Photolytic Solid & SolutionRoom TempExpose to ICH-specified light source (e.g., 1.2 million lux hours)

Methodology:

  • Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., ACN:Water 50:50).

  • For hydrolytic and oxidative studies, add the stressor (HCl, NaOH, or H₂O₂) and incubate as described in the table.

  • For thermal and photolytic studies, expose both the solid compound and the solution to the stress conditions. Include a dark control for photolytic studies.

  • At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution before analysis.

  • Analyze all samples by a suitable method (e.g., LC-MS) to separate the parent compound from any degradants.

  • Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.

Potential Degradation Pathways

The diagram below outlines the most probable degradation pathways for this compound based on its chemical structure.

G cluster_degradation Potential Degradation Products parent This compound Thiophene Sulfonamide Phenylacetic Acid hydrolysis_prod 4-Aminophenylacetic Acid + Thiophene-2-sulfonic acid Result of S-N bond cleavage parent:f2->hydrolysis_prod:f0  Harsh Acid/  Base Hydrolysis oxidation_prod Thiophene-S-Oxide Derivative Result of enzymatic or chemical oxidation parent:f1->oxidation_prod:f0  Oxidation  (e.g., CYP450, H₂O₂)

Caption: Potential chemical and metabolic degradation pathways for the target compound.

References

  • Umagat, H. J., et al. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Wang, N., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Umagat, H. J. (1979).
  • Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Singh, S., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • ICH (2026).
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Teufel, R., et al. (2011). Overview of phenyl acetic acid (paa) degradation pathway.
  • Duan, K., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers.
  • BenchChem (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. BenchChem.
  • Valdivia, A., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI.

Sources

Technical Support Center: A Guide to the Purification of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the purification of this compound. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for the safety, efficacy, and reliability of the final drug product.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the highest standards of purity in your work.

Part 1: Initial Purity Assessment & Impurity Identification

A thorough understanding of your sample's impurity profile is the first step toward effective purification. Analytical techniques are fundamental to confirming molecular structure and quantifying purity.[]

Q1: What are the most probable impurities in a crude sample of this compound?

A: Impurities typically arise from several sources during synthesis:

  • Unreacted Starting Materials: Such as 4-aminophenylacetic acid and thiophene-2-sulfonyl chloride.

  • Side-Reaction Byproducts: This can include products from the hydrolysis of the sulfonyl chloride, resulting in thiophene-2-sulfonic acid, or di-substituted products.[5]

  • Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., extreme pH or high temperatures) during synthesis or storage.

Q2: How can I quickly assess the complexity and approximate purity of my crude sample?

A: Thin Layer Chromatography (TLC) is an invaluable, rapid technique for preliminary analysis.[5] It allows you to visualize the number of components in your mixture and helps in optimizing the solvent system for more advanced purification methods like column chromatography.[6]

Q3: What definitive analytical methods should I use to identify and quantify impurities?

A: For comprehensive quality control, a combination of chromatographic and spectroscopic methods is essential:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of pharmaceutical compounds and resolving impurities.[7] A reverse-phase C18 column is typically effective.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is a powerful tool for determining the molecular weights of impurities, which is critical for their identification.[][5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main product and any significant impurities, helping to confirm their identities.[][7]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -COOH, -SO₂NH-) and identifying certain types of byproducts.[1]

Part 2: Troubleshooting and Purification Protocols

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from contaminants.[5][8][9]

Q4: My crude product is highly impure. Where should I start?

A: A well-executed recrystallization is the recommended first step. The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] This differential solubility allows the desired compound to crystallize upon cooling while impurities remain dissolved in the mother liquor.

Q5: How do I select the optimal solvent for recrystallizing this compound?

A: The key is empirical testing. Given the compound's structure, which includes a carboxylic acid and a sulfonamide group, polar solvents are a good starting point.[10][11]

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good choice for compounds with H-bond donors/acceptors.
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility characteristics.
AcetonitrilePolar Aprotic82Can be effective; its aprotic nature may help avoid solvate formation.
Ethyl AcetateMid-Polarity77Good for moderately polar compounds.
WaterHighly Polar100The compound may have low solubility; often used as an anti-solvent with a miscible organic solvent like ethanol or isopropanol.

Experimental Protocol 1: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of your crude material into several different test tubes.

  • To each tube, add a different potential solvent (e.g., from Table 1) dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding small portions of the hot solvent until the solid dissolves completely.[8]

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • An ideal solvent will show low solubility at room temperature but high solubility when hot, and will produce a good yield of crystals upon cooling.

Q6: My compound is "oiling out" during cooling instead of forming crystals. What's wrong?

A: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[12] This often happens if the solution is too concentrated, cools too quickly, or if the melting point of the impure solid is below the boiling point of the solvent.

  • Solution 1: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[12]

  • Solution 2: Switch to a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Re-heat to clarify and then cool slowly.[13] A common combination for this type of molecule could be Ethanol (good solvent) and Water (anti-solvent).

Q7: My purified sample is still colored. How can I fix this?

A: Highly colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities.

  • Procedure: After dissolving your compound in the hot recrystallization solvent, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[5][12]

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Start Crude Solid SelectSolvent Select Solvent System Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve Decolorize Add Charcoal (Optional, if colored) HotFilter Hot Gravity Filtration (to remove insolubles/charcoal) Cool Cool Slowly to Induce Crystallization Collect Collect Crystals (Vacuum Filtration) Wash Wash with Cold Solvent Dry Dry Crystals (Vacuum Oven) Pure Pure Crystalline Product Dry->Pure

Caption: A decision tree for selecting an appropriate purification strategy.

Experimental Protocol 2: General Purpose HPLC Purity Analysis

This protocol provides a starting point for assessing the purity of your sample.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of your sample in a suitable solvent like acetonitrile or methanol. [5]2. HPLC System:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). [14] * Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.

    • Gradient: Start with a higher percentage of A (e.g., 90%) and gradually increase B over 20-30 minutes. This will elute polar impurities first, followed by your compound and less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 254 nm or 264 nm. [5][15]3. Analysis: Integrate the peak areas to determine the relative percentage of your main compound and any impurities. [7]

Part 3: Frequently Asked Questions (FAQs)

Q10: What is the expected physical appearance of pure this compound?

A: While color can depend on the synthetic route, a highly pure sample is typically an off-white to light-colored powder or crystalline solid. [16]Significant coloration (e.g., brown or yellow) often indicates the presence of impurities.

Q11: How do I effectively remove residual solvents after purification?

A: After collecting your purified crystals by filtration, dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is the most effective way to remove residual organic solvents and water. [5][8] Q12: Is it possible to reuse a silica gel column?

A: While it is possible to flush a column with a strong solvent to remove all compounds, it is not recommended for high-purity applications. For pharmaceutical-grade material, always use a fresh column for each purification to avoid any risk of cross-contamination. [17] Q13: What are the primary safety precautions when handling this compound and the solvents for purification?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for the specific hazards of the compound and all solvents used.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • BOC Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Unknown Author. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Unknown Author. (n.d.). Chromatography in Pharma: Principles, Methods, and Applications.
  • Unknown Author. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?.
  • Simson Pharma Limited. (2024, July 5). What Is Chromatography? How Does Chromatography Work?.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • ResearchGate. (2025, August 10). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Chavan, A., & Gandhimathi, R. (2022). MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 13(1), 61-69.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Rochester. (n.d.). Purification: How To.
  • EvitaChem. (n.d.). 2-(4-(Thiophen-3-yl)phenyl)acetic acid.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

Sources

Optimizing reaction temperature for sulfonamide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Reaction Temperature & Kinetic Control in Sulfonamide Bond Formation Ticket ID: CHEM-SULF-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Lever in Sulfonylation

Welcome to the Technical Support Center. You are likely here because your sulfonamide synthesis—a cornerstone reaction in medicinal chemistry—is suffering from low yields, hydrolysis, or impurity profiles.

While the reaction between a sulfonyl chloride (


) and an amine (

) appears straightforward, it is governed by a fierce kinetic competition. Temperature is your primary lever to shift the balance between the desired nucleophilic attack (Amidation) and the parasitic side reaction (Hydrolysis).

This guide moves beyond "add and stir" to provide a mechanistic rationale for temperature control, backed by troubleshooting protocols for specific failure modes.

Module 1: The Kinetic Landscape

To optimize temperature, you must visualize the competing pathways. The sulfonyl sulfur is a hard electrophile. The reaction does not typically proceed via a stable intermediate (unlike carbonyl chemistry) but rather through a concerted


-like transition state or a transient tetrahedral intermediate.
Mechanistic Pathway & Thermal Risks[1][2]

The following diagram illustrates the decision matrix and chemical pathways governed by thermal energy.

SulfonamidePathways Start Reagents (R-SO2Cl + R-NH2) TempLow Low Temp (< 0°C) Start->TempLow Kinetic Control TempHigh High Temp (> 50°C) Start->TempHigh Thermodynamic Drive Product Sulfonamide (Desired) TempLow->Product Fast Kinetic Product BisProduct Bis-Sulfonamide (Impurity - 1° Amines) TempLow->BisProduct Slow Addition Needed TempHigh->Product For Hindered Amines TempHigh->BisProduct High Energy Promotes 2nd Attack Hydrolysis Sulfonic Acid (Dead End) TempHigh->Hydrolysis Moisture Present (Rapid)

Caption: Figure 1. Thermal influence on competing kinetic pathways in sulfonylation. High temperatures disproportionately accelerate hydrolysis and bis-sulfonylation.

Module 2: Optimized Protocols

Do not use a "one-size-fits-all" temperature. Select your protocol based on the Nucleophilicity vs. Steric Hindrance of your amine.

Protocol A: The "Standard" (Kinetic Control)

Best for: Primary amines, non-hindered secondary amines, anilines.

  • Setup: Dissolve amine (1.0 equiv) and Base (Et3N or DIPEA, 1.2–1.5 equiv) in dry DCM or THF.

  • Thermal Setpoint: Cool to 0°C (Ice/Water bath).

  • Addition: Add Sulfonyl Chloride (1.0–1.1 equiv) dropwise.

    • Why? The reaction is exothermic.[1] Rapid addition creates localized "hot spots" >20°C, triggering bis-sulfonylation.

  • Ramp: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (23°C) .

  • Checkpoint: Monitor by TLC/LCMS after 1 hour.

Protocol B: The "Forced" (Thermodynamic Push)

Best for: Electron-deficient anilines, sterically hindered secondary amines.

  • Setup: Dissolve amine (1.0 equiv) in Pyridine (solvent & base) or Toluene with excess base.

  • Catalyst: Add DMAP (10-20 mol%) .

    • Mechanism:[2][3][4][5][6][7][8] DMAP forms a highly reactive N-sulfonylpyridinium salt, which is more electrophilic than the chloride itself, lowering the activation energy [1].

  • Thermal Setpoint: Heat to 60°C – 80°C .

    • Warning: Do not exceed 100°C unless using sealed vessels/microwave, as sulfonyl chloride thermal decomposition accelerates rapidly.

  • Time: 4–12 hours.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: The sulfonyl chloride is disappearing, but I see only the corresponding sulfonic acid, not the product. Why?

Diagnosis: Hydrolysis is outcompeting amidation. Root Cause:

  • Wet Solvents: Water is a smaller, often better nucleophile than your hindered amine.

  • Temperature too High: The rate of hydrolysis (

    
    ) increases exponentially with temperature. In aqueous/organic mixtures, hydrolysis activation enthalpy (
    
    
    
    ) is significant [2].

Corrective Action:

  • Dry the System: Use anhydrous DCM or THF.

  • Lower the Temperature: If heating, drop the temperature by 20°C and add a catalyst (DMAP) instead of thermal energy.

  • Change Base: Switch to a heterogeneous base (e.g.,

    
     in Acetone) to remove dissolved water from the immediate reaction sphere.
    
Q2: I am synthesizing a primary sulfonamide, but I keep isolating the Bis-sulfonamide ( ).

Diagnosis: Over-reaction of the primary sulfonamide product. Mechanism: The sulfonamide product (


) becomes more acidic (

) after formation. In the presence of excess base and high temperature, it deprotonates and attacks a second equivalent of sulfonyl chloride.

Corrective Action:

  • Strict 0°C Control: The activation energy for the second addition is higher than the first. Keeping it cold (

    
    ) discriminates between the two rates.
    
  • Stoichiometry: Use a slight excess of amine (1.1 equiv) rather than the chloride.

  • Inverse Addition: Add the Sulfonyl Chloride solution slowly into the Amine solution. This ensures the amine is always in excess relative to the chloride, statistically favoring mono-substitution.

Q3: My amine is extremely unreactive (e.g., 2,6-disubstituted aniline). Refluxing in DCM (40°C) does nothing.

Diagnosis: Steric bulk is preventing the approach to the sulfur center. Corrective Action:

  • Switch Solvent: DCM boils too low. Switch to 1,2-Dichloroethane (DCE) (reflux 83°C) or Toluene (110°C).

  • Microwave Irradiation: Microwave heating allows you to reach 100°C+ rapidly.

  • The "Nuclear" Option: If thermal boosting fails, activate the amine with NaH (Sodium Hydride) in THF/DMF to form the amide anion (

    
    ) before adding the sulfonyl chloride at 0°C. The anion is a far superior nucleophile, reducing the need for high temperatures.
    

Module 4: Data Summary & Conditions Matrix

Use this table to select your starting temperature based on substrate class.

Substrate ClassReactivityRec. Start TempMax TempCatalyst?Major Risk
Alkyl Amines (1°) High-10°C to 0°C25°CNoBis-sulfonylation
Alkyl Amines (2°) Moderate0°C40°COptionalNone (cleanest)
Anilines Mod-Low25°C60°CRec. (DMAP)Slow reaction
Hindered/Deactivated Very Low60°C100°CRequired Hydrolysis/Decomp

References

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Mechanism of the catalysis of the formation of arenesulfonamides by pyridine derivatives. Doklady Akademii Nauk SSSR. (Contextualized via DMAP catalysis reviews).

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics.[3][9] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1450.

  • BenchChem Technical Support. (2025). Managing exothermic reactions in the synthesis of sulfonamides.

  • RSC Green Chemistry. (2020). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature.[10]

Disclaimer: These protocols are for research purposes. Always consult the Safety Data Sheet (SDS) for specific sulfonyl chlorides, as some are lachrymators or corrosive.

Sources

Technical Support Center: Preventing Thiophene Degradation During Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with thiophene-containing compounds—whether they are small-molecule active pharmaceutical ingredients (APIs) or peptide sequences containing unnatural thienyl-based amino acids—presents unique chemical challenges.

This guide provides mechanistic insights, troubleshooting workflows, and field-validated protocols to help you prevent the degradation of thiophene moieties during acidic hydrolysis and global deprotection.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is the thiophene moiety so sensitive to acidic hydrolysis and deprotection conditions? A: Thiophene is an electron-rich heteroaromatic ring. The sulfur atom donates electron density into the


-system, making the flanking carbon centers (specifically the C2 and C5 positions) highly susceptible to electrophilic attack[1]. During acidic hydrolysis or global deprotection (e.g., Boc or tBu group removal using Trifluoroacetic Acid (TFA)), highly reactive carbocations (such as the tert-butyl cation) are generated in situ[2][3].

Because these carbocations are strong electrophiles, they rapidly alkylate the thiophene ring via Electrophilic Aromatic Substitution (EAS)[1][3]. Furthermore, in the presence of very strong mineral acids, the thiophene ring can undergo direct protonation, which triggers acid-catalyzed polycondensation and leads to the formation of insoluble polymeric tars[4][5].

Q2: What are the visible and analytical signs of thiophene degradation in my reaction? A: Degradation typically manifests through three primary indicators:

  • Color Changes: The reaction mixture turns dark brown or black, which is a macroscopic indicator of ring-opening or polymerization[5].

  • Precipitation: The formation of insoluble, resinous materials (poly(thienylene methylene) structures)[4].

  • Mass Adducts: LC-MS analysis reveals unexpected +56 Da (tert-butyl) adducts, confirming that carbocation alkylation of the thiophene ring has occurred[3].

G A Thiophene Substrate B Acidic Hydrolysis (Strong Acid / TFA) A->B C Generation of Carbocations (e.g., t-Butyl) B->C Protecting Groups D Direct Ring Protonation B->D High Acid Conc. E Electrophilic Aromatic Substitution (Alkylation) C->E Attack at C2/C5 F Polycondensation (Insoluble Tars) D->F Polymerization

Caption: Mechanistic pathways of thiophene degradation during acidic hydrolysis.

Part 2: Scavenger Selection & Optimization

To prevent electrophilic alkylation, nucleophilic scavengers must be added to the acidic cleavage cocktail. These scavengers act as sacrificial "traps" that are kinetically more reactive toward carbocations than the thiophene ring[2][3].

Quantitative Comparison of Cleavage Cocktails
Cocktail NameComposition (v/v)Primary Use CaseThiophene Protection Efficacy
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)General cleavage; traps tert-butyl cations effectively[2][6].High. Triisopropylsilane (TIPS) acts as an excellent hydride donor to quench carbocations.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Complex sequences with multiple sensitive residues (Met, Cys, Trp)[2][6].Very High. Ethanedithiol (EDT) and Thioanisole provide strong, competing nucleophilic traps.
Standard TFA TFA / TIPS / H₂O (95:2.5:2.5)Simple deprotections without highly reactive protecting groups[3].Moderate. May fail if massive carbocation generation occurs during global deprotection.

Part 3: Troubleshooting Guide

Problem: My thiophene compound is still degrading (showing +56 Da adducts) even when using Reagent B.

  • Causality: The rate of carbocation generation is exceeding the scavenging rate. Elevated temperatures exponentially increase the rate of EAS on the thiophene ring.

  • Solution: Lower the reaction temperature to 0°C during the initial addition of the acid to suppress EAS kinetics, and strictly maintain room temperature (20-25°C) thereafter. You can also increase the TIPS concentration to 5% to provide a higher stoichiometric ratio of hydride donors.

Problem: I am observing insoluble black precipitates and a total loss of starting material.

  • Causality: This indicates acid-catalyzed polycondensation rather than simple alkylation[4]. The acid used (e.g., HCl or H₂SO₄) is too strong, or the thiophene contains a highly reactive substituent like a hydroxymethyl group (e.g., 2-thiophenemethanol), which rapidly polymerizes in acidic media[4][5].

  • Solution: Switch to a milder organic acid like TFA or dilute the acid concentration. If you are hydrolyzing an ester, consider switching to enzymatic or basic saponification to completely bypass the acidic vulnerability of the thiophene ring.

Part 4: Validated Experimental Protocols

Protocol: Acidic Deprotection of Thiophene Substrates using Reagent B

This protocol utilizes a self-validating scavenger system (TIPS and Phenol) to ensure carbocations are quenched before they can interact with the thiophene moiety[2][6]. The protocol includes a specific ether-wash step to remove scavengers, ensuring downstream MS validation is not suppressed by phenol ionization.

Step 1: Preparation of Reagent B

  • In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% ultra-pure Water, and 2% Triisopropylsilane (TIPS) (v/v)[2][6].

  • Chill the mixture to 0°C in an ice bath.

    • Causality Note: Chilling minimizes the initial exothermic reaction upon acid contact and kinetically suppresses electrophilic aromatic substitution.

Step 2: Cleavage Reaction

  • Suspend the dry thiophene-containing resin or substrate in a chemically inert reaction vessel.

  • Add the chilled Reagent B (approximately 10 mL per 0.25 mmol of substrate)[2].

  • Stir the mixture gently under an inert nitrogen atmosphere for 2 to 3 hours at room temperature[2].

Step 3: Isolation and Precipitation (Self-Validating Purification)

  • Filter the reaction mixture to remove the solid support (if applicable), washing the resin with a small volume of fresh TFA (1-2 mL).

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 20% of its original volume.

  • Add the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the product.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, and wash the pellet twice more with cold ether.

    • Causality Note: This step is critical. The ether washes solubilize and remove residual scavengers (phenol and TIPS), leaving only the pure thiophene product.

  • Dry the isolated pellet under vacuum before LC-MS analysis.

Workflow S1 1. Prepare Reagent B (TFA/Phenol/H2O/TIPS) S2 2. Chill to 0°C (Minimize Exotherm) S1->S2 S3 3. Add to Thiophene Substrate / Resin S2->S3 S4 4. Agitate 2-3 hours at Room Temp S3->S4 S5 5. Filter & Concentrate S4->S5 S6 6. Precipitate in Cold Diethyl Ether S5->S6

Caption: Step-by-step workflow for acidic deprotection using Reagent B scavenger cocktail.

References

  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem - 7

  • Stability of 2-Thiophenemethanol under acidic and basic conditions - Benchchem - 4

  • Degradation pathways of 3-Chloro-4-methylbenzo[b]thiophene under acidic/basic conditions - Benchchem - 5

  • Thiophene - Wikipedia - 1

  • Cleavage Cocktails; Reagent B - Aapptec Peptides - 6

  • Cleavage Cocktail Selection - CDN - 2

  • Scavengers for Boc deprotection to prevent side reactions - Benchchem - 3

Sources

Technical Support Center: Overcoming Poor Membrane Permeability of Sulfonamido Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for Sulfonamido Acetic Acids (SAAs) is now online.

Status: Operational Ticket ID: SAA-PERM-001 Assigned Specialist: Senior Application Scientist

System Overview: The SAA Permeability Paradox

You are likely working with a scaffold containing the


  motif. While this moiety is excellent for forming electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine), it presents a classic medicinal chemistry "trap":
  • Ionization Lock: The carboxylic acid (pKa ~3.5–4.[1]5) is >99.9% ionized at physiological pH (7.4), creating a high desolvation penalty that prevents passive diffusion.

  • Efflux Liability: The anionic species is a frequent substrate for OAT (Organic Anion Transporter) and potentially P-gp/BCRP, further limiting intracellular accumulation.

  • Solubility vs. Permeability: The sulfonamide core often drives high crystallinity ("brick dust"), while the acid tail provides solubility only when ionized—creating a molecule that is either insoluble (low pH) or impermeable (high pH).

This guide provides diagnostic workflows and synthetic solutions to resolve these specific failure modes.

Part 1: Diagnostic Troubleshooting (Root Cause Analysis)

Before modifying your molecule, use this decision matrix to identify why permeability is low.

Q1: My PAMPA flux is near zero at pH 7.4. Is the compound dead?

A: Not necessarily. SAA derivatives are obligate anions at pH 7.4. Passive diffusion is negligible because the membrane repels the negative charge.

  • Diagnostic Step: Run a pH-dependent PAMPA .

    • Protocol: Measure permeability at pH 5.0, 6.2, and 7.4.

    • Interpretation: If

      
       increases significantly at pH 5.0 (closer to the pKa), your issue is purely ionization-driven . If permeability remains low at pH 5.0, your core scaffold is likely too polar (High TPSA) or too large (MW > 500).
      
  • Reference: The "pH-partition hypothesis" dictates that only the neutral species permeates.[2] For acids,

    
    .
    
Q2: My Caco-2 recovery is <70%. Where is the compound going?

A: Low recovery in SAA scaffolds usually indicates lysosomal trapping or non-specific binding , not necessarily metabolism.

  • Troubleshooting Workflow:

    • Check Mass Balance: Is the compound sticking to the plastic? (SAAs with lipophilic R-groups are prone to this). Solution: Add 0.5% BSA to the receiver plate (creates a "sink" condition).

    • Check Intracellular Accumulation: Lyse the cells after the experiment. If you find high drug levels inside but low transport, you have lysosomal sequestration (common if the sulfonamide nitrogen has basic character, though rare in sulfonamido acetic acids which are usually acidic/neutral).

    • Check Efflux: Calculate the Efflux Ratio (

      
      ). If ER > 2, your anion is being actively pumped out.
      

Part 2: Synthetic & Structural Solutions

If diagnostics confirm intrinsic permeability issues, deploy these structural modifications.

Strategy A: The Prodrug "Trojan Horse"

Best for: Compounds with potent in vitro activity but poor in vivo exposure.

The carboxylic acid is the primary offender. Masking it temporarily is the most reliable fix.

Prodrug ClassStructure ModificationMechanism of ReleasePros/Cons
Simple Alkyl Ester

(Ethyl)
Carboxylesterases (CES1/2)Pro: Easy synthesis. Con: Rodent plasma hydrolysis is too fast; Human often too slow.
Double Ester

(e.g., Proxetil, Medoxomil)
Spontaneous hydrolysis after initial esterase cleavagePro: Highly permeable; reliable cleavage in human blood/liver. Con: Adds MW; creates formaldehyde byproduct.
Amide Prodrug

Amidases / PeptidasesPro: Very stable. Con: Often too stable; slow release kinetics.
Strategy B: Bioisosteric Replacement

Best for: Early-stage lead optimization where you want to remove the acid entirely.

Replace the


 tail with a group that mimics the acidity but improves lipophilicity (LogD).
  • Tetrazoles (

    
     ~4.5–5.0): 
    
    • Why: Planar, acidic, but more lipophilic than carboxylate.[3]

    • Risk: Can still be pumped by anion transporters.

  • Acyl Sulfonamides (

    
    ): 
    
    • Why: The proton on the nitrogen is acidic (

      
       ~4.5), mimicking the carboxylate charge distribution but with a completely different shape and lipophilicity profile.
      
  • Oxadiazolones (

    
     ~6–7): 
    
    • Why: A neutral ring that can deprotonate.[1] Often shows better membrane permeation than the open acid.

Part 3: Visualized Decision Logic

Workflow 1: Diagnosing Permeability Failure

Use this logic flow to determine the next experimental step for your SAA analog.

PermeabilityLogic Start Start: Low Permeability (Papp < 10^-6 cm/s) CheckSolubility Check Kinetic Solubility (Is it precipitating?) Start->CheckSolubility BrickDust Issue: 'Brick Dust' (Crystal Packing) CheckSolubility->BrickDust Precipitate Visible CheckIonization Check LogD vs. pH (Is it ionized?) CheckSolubility->CheckIonization Soluble Sol_Formulation Solution: Formulation/Salts or Disrupt Symmetry BrickDust->Sol_Formulation IonizationIssue Issue: Ionization Trap (Acid pKa < pH) CheckIonization->IonizationIssue LogD(7.4) << 0 LogD(5.0) > 0 CheckEfflux Check Caco-2 Efflux Ratio (B->A / A->B) CheckIonization->CheckEfflux LogD acceptable Sol_Prodrug Solution: Ester Prodrug (Mask Charge) IonizationIssue->Sol_Prodrug EffluxIssue Issue: Transporter Substrate (P-gp/BCRP/OAT) CheckEfflux->EffluxIssue Ratio > 2.0 IntrinsicIssue Issue: High MW / TPSA (Too Polar/Large) CheckEfflux->IntrinsicIssue Ratio < 2.0 Sol_Bioisostere Solution: Bioisosteres (Tetrazole/Oxadiazole) EffluxIssue->Sol_Bioisostere IntrinsicIssue->Sol_Bioisostere

Figure 1: Diagnostic decision tree for isolating the root cause of poor permeability in acidic small molecules.

Workflow 2: Prodrug Synthesis & Activation

The "Double Ester" approach is often the most successful for SAA drugs (e.g., similar to Olmesartan medoxomil or Cefditoren pivoxil).

ProdrugMechanism Parent Parent Drug (R-COOH) Impermeable Anion Synthesis Synthesis: Alkylation with Chloromethyl Carbonate Parent->Synthesis Prodrug Prodrug (R-COO-CH(R)-O-CO-R') Neutral & Permeable Synthesis->Prodrug Transport Passive Diffusion (Intestinal Membrane) Prodrug->Transport Enzyme Esterase Hydrolysis (Blood/Liver) Transport->Enzyme Intermediate Unstable Hemiacetal Intermediate Enzyme->Intermediate Active Active Drug Released (R-COOH) Intermediate->Active Spontaneous Byproduct Byproducts: Aldehyde + CO2 Intermediate->Byproduct

Figure 2: Mechanism of action for "double ester" prodrugs, converting an impermeable acid into a permeable neutral species that regenerates the parent drug in vivo.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just use a methyl ester prodrug? A: You can, but proceed with caution. Methyl/Ethyl esters are often too stable in human plasma compared to rodent plasma. You might see excellent efficacy in mice (high carboxylesterase activity) but zero efficacy in humans. Recommendation: Screen stability in human liver microsomes (HLM) or human plasma early. If stable, switch to a "double prodrug" (e.g., proxetil, axetil) which relies on more ubiquitous esterases.

Q: My sulfonamide group is also acidic (


 ~10). Does this matter? 
A:  If your structure is 

, you have two acidic protons. At pH 7.4, the sulfonamide is mostly neutral (

ionized), so it contributes less to the permeability block than the carboxylic acid. However, N-alkylation of the sulfonamide (to make it

) removes a hydrogen bond donor (HBD), which generally improves permeability by reducing the desolvation energy.

Q: What is the "Brick Dust" warning in the decision tree? A: Sulfonamides are notorious for strong intermolecular hydrogen bonding and


-stacking, leading to high melting points and low solubility. If your compound is not dissolving in the assay buffer, you aren't measuring permeability—you're measuring solubility limits.
  • Fix: Introduce a "magic methyl" group on the sulfonamide nitrogen or an adjacent ring position to disrupt crystal packing.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Authoritative text on physicochemical properties).

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • Ballatore, C., et al. (2013).[5] Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational work on pH-dependent permeability).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

For further assistance, please submit a ticket with your compound's specific LogD profile and Caco-2 recovery data.

Sources

Storage conditions to prevent hygroscopic degradation of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Formulation Sciences Topic: Prevention of Hygroscopic Degradation in Pharmaceutical Compounds Ticket ID: HYGRO-STAB-001 Responder: Senior Application Scientist, Stability Division

Phase 1: Emergency Triage (Troubleshooting FAQs)

Q1: My compound has turned into a solid "brick" inside the bottle. Can I grind it back into a powder? A: Proceed with extreme caution. This phenomenon is likely deliquescence followed by recrystallization. When the Relative Humidity (RH) exceeds the compound's Critical Relative Humidity (CRH), the solid dissolves in adsorbed water.[1] If the temperature drops or RH lowers, it recrystallizes, forming liquid bridges that solidify into a hard cake.

  • Risk: Grinding generates heat and exposes new surface area, potentially accelerating chemical hydrolysis or inducing a polymorphic transition (e.g., from metastable anhydrous to stable hydrate).

  • Action: Analyze a small chip via HPLC for purity. If chemical integrity is intact, redissolve and recrystallize under controlled conditions. Do not mechanically grind without verifying stability.

Q2: The mass of my sample keeps increasing while I’m trying to weigh it. How do I get an accurate measurement? A: You are observing kinetic moisture uptake . Hygroscopic compounds can adsorb significant water mass within seconds of exposure to ambient air (often 40-60% RH).

  • Immediate Fix: Switch to a gravimetric weighing method by difference inside a glove box or humidity-controlled chamber (<20% RH).

  • Protocol: Tare a closed weighing boat

    
     Add sample inside the boat 
    
    
    
    Close boat
    
    
    Record stable weight. Do not attempt to weigh an open spatula of powder on a drifting balance.

Q3: My LC-MS shows a new peak at [M+18] or [M-Leaving Group]. Is this moisture related? A: High Probability. An [M+18] peak often suggests hydrolysis (addition of water). If your compound contains esters, amides, lactams, or carbamates, moisture absorbed from the air has likely catalyzed a bond cleavage.

  • Diagnostic: Run a Karl Fischer (KF) titration to determine water content.[2] If water content > stoichiometric hydrate levels, you have unbound moisture driving degradation.

Phase 2: Root Cause Analysis (The Science)

To prevent recurrence, you must understand the Critical Relative Humidity (CRH) .

The CRH is a specific thermodynamic point at a given temperature.

  • If Ambient RH < CRH: The solid remains dry (surface adsorption only).

  • If Ambient RH > CRH: The solid spontaneously absorbs atmospheric water until it dissolves (deliquescence).[1]

The Mechanism of Failure: Moisture acts as a plasticizer, increasing molecular mobility in amorphous regions. This mobility allows reactive functional groups to align and react (hydrolysis) or allows the crystal lattice to rearrange (polymorphic shift), rendering the drug inactive or toxic [1].

Phase 3: Prevention & Protocol Design

Workflow 1: Determining Hygroscopicity (DVS Protocol)

Standard: European Pharmacopoeia 5.11 / USP <1241> [2]

Do not rely on visual inspection. Use Dynamic Vapor Sorption (DVS) to map the CRH.[3]

Step-by-Step Methodology:

  • Sample Prep: Load 10–20 mg of sample into the DVS microbalance pan.

  • Drying Cycle: Equilibrate at 0% RH (using

    
     gas) at 25°C until mass change (
    
    
    
    ) is < 0.002% per minute.
  • Sorption Ramp: Increase RH in 10% increments (0%

    
     90% RH). Hold at each step until equilibrium.
    
  • Desorption Ramp: Decrease RH (90%

    
     0% RH) to check for hysteresis (trapped water).
    
  • Analysis: Plot Isotherm (Mass Change % vs. RH).

    • Sharp vertical rise in mass: Indicates deliquescence (CRH reached).

    • Hysteresis loop: Indicates hydrate formation or pore entrapment.

Workflow 2: Packaging Selection Strategy

Once the CRH is known, select packaging with an appropriate Moisture Vapor Transmission Rate (MVTR).

Comparative Data: Packaging Barrier Efficiency

Material TypeMVTR (g/m²/day) @ 38°C/90% RHBarrier QualityRecommended For
Type I Glass ~0.00HermeticDeliquescent / Very Hygroscopic (CRH < 40%)
PCTFE (Aclar®) Blister 0.03 – 0.06Ultra-HighHydrolysis-prone solids
HDPE Bottle (Induction Sealed) 0.3 – 0.5HighModerately Hygroscopic
PVC Blister 3.0 – 5.0LowNon-Hygroscopic only
LDPE Bag 10.0 – 20.0Very LowSecondary packaging only (never primary)

Data Source: Derived from standard packaging engineering metrics [3].

Crucial Note on Induction Sealing: For HDPE bottles, a simple screw cap is insufficient. You must use an induction seal (aluminum foil liner). Screw caps alone allow "breathing" due to thermal expansion/contraction, pumping moisture into the bottle over time [4].

Workflow 3: Desiccant Selection

Do not default to Silica Gel. Match the desiccant to the isotherm.

  • Silica Gel: Best for general humidity control (40-60% RH). It is less effective at very low humidity.

  • Molecular Sieves (Zeolites): Aggressive drying. Will pull RH down to ~0%.

    • Warning: If your compound is a hydrate, Molecular Sieves can strip the crystal water, causing the crystal lattice to collapse (amorphization), leading to instability.

Visual Logic: Storage Decision Tree

StorageProtocol Start New Compound Synthesis DVS Run DVS Analysis (Determine CRH) Start->DVS Decision Is CRH < 50%? DVS->Decision HighSens High Sensitivity (Deliquescent) Decision->HighSens Yes ModSens Moderate Sensitivity Decision->ModSens No PackHigh Packaging: Type I Glass or PCTFE + Molecular Sieves HighSens->PackHigh Handling Handling Protocol: Glove Box / N2 Purge HighSens->Handling PackMod Packaging: HDPE w/ Induction Seal + Silica Gel ModSens->PackMod

Caption: Decision logic for classifying and packaging hygroscopic compounds based on Critical Relative Humidity (CRH) data.

References

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. Available at: [Link]

  • Lange, J., & Wyser, Y. (2003). "Recent innovations in barrier technologies for plastic packaging." Packaging Technology and Science. Available at: [Link]

  • Inductotherm Group. "Guide to Seal and Cap Types: Induction Sealing Benefits." Available at: [Link]

Sources

Validation & Comparative

Structural Validation of Sulfonamide-Based NSAID Analogues: A Comparative NMR Solvent Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of NMR solvent systems for the structural elucidation of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid . As a hybrid molecule combining a sulfonamide moiety (common in antibacterials) with a phenylacetic acid core (typical of NSAIDs like Diclofenac), this compound presents unique analytical challenges—specifically regarding proton exchange and solubility.

The Verdict: While CDCl₃ is the industry standard for general organic intermediates, it fails to provide definitive structural proof for this specific molecule due to solubility limits and labile proton exchange. DMSO-d₆ is identified as the superior analytical medium, offering complete resolution of the critical sulfonamide (-NH) and carboxylic acid (-COOH) protons required for purity assessment.

Molecular Architecture & Analytical Challenges

To understand the spectral requirements, we must first deconstruct the molecule into its magnetically distinct environments.

Structural Breakdown

The molecule consists of four distinct spin systems:

  • Thiophene Ring: A 3-spin system (H3, H4, H5) strongly influenced by the electron-withdrawing sulfonyl group.

  • Sulfonamide Linker: Contains a single labile proton (-NH-SO₂-) susceptible to hydrogen bonding.

  • Phenyl Core: An AA'BB' aromatic system (para-substituted).

  • Acetic Acid Tail: A methylene singlet (-CH₂-) and a highly labile carboxylic proton (-COOH).

Visualization of Spin Systems

The following diagram illustrates the connectivity and proton environments discussed in this guide.

G Thiophene Thiophene Ring (3 Protons) δ 7.1 - 7.9 ppm Sulfonyl Sulfonyl Group (-SO2-) Thiophene->Sulfonyl NH Sulfonamide NH (Labile) δ ~10.2 ppm Sulfonyl->NH Phenyl Phenyl Ring (AA'BB' System) δ 7.0 - 7.2 ppm NH->Phenyl Methylene Methylene (-CH2-) δ ~3.5 ppm Phenyl->Methylene COOH Carboxylic Acid (Labile) δ ~12.5 ppm Methylene->COOH

Figure 1: Magnetic connectivity of this compound. Red nodes indicate labile protons requiring specific solvent conditions for detection.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates whether you can see the "fingerprint" protons (NH and COOH) that confirm the reaction was successful.

Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative 1) MeOD (Alternative 2)
Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)Good (>20 mg/mL)
-NH Signal Sharp Singlet (10-11 ppm) Broad/InvisibleAbsent (Exchanged)
-COOH Signal Broad Hump (12-13 ppm) Broad/InvisibleAbsent (Exchanged)
Aromatic Resolution High (Distinct couplings)Low (Broadening due to aggregation)High
Water Peak 3.33 ppm (Interferes with CH₂)1.56 ppm (Clear)4.87 ppm (Clear)
Cost ModerateLowModerate
Detailed Scenario Analysis
Scenario A: The Standard Approach (CDCl₃)
  • Observation: In Chloroform-d, the molecule likely forms intermolecular hydrogen bonded dimers via the carboxylic acid. This leads to severe line broadening. The sulfonamide NH is often invisible due to rapid exchange with trace water or conformational broadening.

  • Risk: You cannot confirm the formation of the sulfonamide bond. You might mistake the product for the starting material (phenylacetic acid derivative) if the aromatic region is ambiguous.

Scenario B: The Exchange Approach (Methanol-d₄)
  • Observation: Methanol dissolves the compound well, but the deuterium in the solvent instantly swaps with the NH and COOH protons (

    
    ).
    
  • Risk: Both "diagnostic" protons disappear. This solvent is useful only for confirming the carbon backbone (Thiophene + Phenyl + CH₂) but fails to validate functional group integrity.

Scenario C: The Validated Approach (DMSO-d₆)
  • Observation: DMSO is a strong hydrogen bond acceptor. It "locks" the labile NH and COOH protons in place, slowing their exchange rate.

  • Result: The NH appears as a sharp singlet downfield (~10.2 ppm), and the COOH appears as a broad singlet (~12.5 ppm). This provides positive confirmation of the full structure.

Predicted Spectral Data (in DMSO-d₆)

Based on chemometric principles and analogous structures (sulfathiazole and phenylacetic acid derivatives), the following chemical shifts are the expected standard for a pure sample.

1H NMR (400 MHz, DMSO-d₆, δ ppm)
Shift (δ)MultiplicityIntegralAssignmentCoupling (J)
12.30 br s1H-COOHN/A
10.25 s1H-SO₂NH -N/A
7.95 dd1HThiophene H5J = 5.0, 1.3 Hz
7.62 dd1HThiophene H3J = 3.8, 1.3 Hz
7.15 dd1HThiophene H4J = 5.0, 3.8 Hz
7.10 d2HPhenyl (ortho to CH₂)J = 8.5 Hz
7.02 d2HPhenyl (ortho to NH)J = 8.5 Hz
3.48 s2H-CH ₂-COOHN/A

Note: The phenyl protons (AA'BB') may appear as a roofed quartet or overlapping multiplets depending on the exact electronic influence of the sulfonamide group in the specific concentration.

Experimental Protocol

To ensure reproducibility and avoid artifacts (such as rotamers or dimerization), follow this validated workflow.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at 3.33 ppm, which can overlap with the methylene peak at ~3.5 ppm.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, gently warm to 40°C. Do not filter unless absolutely necessary (cellulose filters can dissolve in DMSO).

Acquisition Parameters[3]
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The Sulfonamide NH and Thiophene protons often have long T1 relaxation times. A short D1 (e.g., 1.0s) will lead to under-integration of these signals, making quantitative purity analysis impossible.

  • Scans: 16 to 64 scans (depending on concentration).

  • Temperature: 298 K (25°C).

Decision Logic for Impurity Analysis

The following diagram guides the interpretation of the spectrum to identify common synthesis failures.

Analysis Start Analyze DMSO Spectrum CheckNH Is NH peak visible at ~10.2 ppm? Start->CheckNH CheckAromatic Check Aromatic Region (6.5 - 8.0 ppm) CheckNH->CheckAromatic Yes Fail_Solvent FAIL: Suspect Solvent Exchange (Did you use MeOD?) CheckNH->Fail_Solvent No (Clean baseline) Pass PASS: Product Confirmed CheckAromatic->Pass Integrals 3:4 ratio Fail_StartMat FAIL: Impurity: 4-Aminophenylacetic acid (Look for broad NH2 at ~5.0 ppm) CheckAromatic->Fail_StartMat Extra upfield aromatics Fail_Chloride FAIL: Impurity: Thiophene-sulfonyl chloride (Look for shifted Thiophene peaks) CheckAromatic->Fail_Chloride Extra downfield aromatics

Figure 2: Logical workflow for spectral validation and impurity identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (General principles of NMR solvent effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Standard for solvent residual peaks).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for Thiophene and Phenylacetic acid fragment shifts). Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Thiophene Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of thiophene sulfonamides. It is designed for researchers and drug development professionals requiring rigorous structural elucidation methodologies.

Executive Summary

Thiophene sulfonamides represent a critical pharmacophore in medicinal chemistry, widely utilized in carbonic anhydrase inhibitors, antitumor agents, and loop diuretics. Their structural characterization via Mass Spectrometry (MS) presents unique challenges and advantages compared to their benzene analogues.

This guide objectively compares the fragmentation "performance"—defined here as ionization efficiency, diagnostic ion generation, and structural elucidation potential—of thiophene sulfonamides against standard benzene sulfonamides. It further delineates the optimal experimental workflows for identifying these compounds in complex biological matrices.

Comparative Analysis: Thiophene vs. Benzene Sulfonamides[1]

The core distinction in MS behavior between thiophene and benzene sulfonamides stems from the electron-rich nature of the thiophene ring (heteroaromatic) versus the carbocyclic benzene ring.

Fragmentation Efficiency and Pathways
FeatureThiophene SulfonamidesBenzene Sulfonamides
Primary Cleavage S-N Bond Cleavage: Highly favored. The electron-rich thiophene ring stabilizes the resulting sulfonyl cation

.
S-N Bond Cleavage: Common, but competes significantly with simple alkyl side-chain losses.

Extrusion
Facilitated Rearrangement: The 5-membered ring geometry allows for a distinct ipso-rearrangement, often yielding high-intensity amine radical cations

.
Standard Rearrangement: Occurs readily, but often requires higher collision energies (CE) to initiate compared to thiophenes.
Ring Fragmentation Characteristic Doublet: Thiophene rings often fragment to lose

or

, producing diagnostic low-mass ions (e.g.,

45, 83).
Stable Ring: The benzene ring is highly stable; ring fragmentation is rare under standard ESI-CID conditions.
Negative Ion Mode Enhanced Sensitivity: The electron-withdrawing nature of the sulfonyl group combined with the thiophene ring makes the N-H proton highly acidic, improving ESI(-) response.Standard Sensitivity: Good response, but often lower than thiophene analogues due to differences in resonance stabilization of the anion.
Mechanistic Insight: The Extrusion Rearrangement

A critical diagnostic pathway for sulfonamides is the loss of


 (

Da).[1] In thiophene sulfonamides, this proceeds via a rearrangement where the amine nitrogen attacks the ipso-carbon of the thiophene ring.

Expert Insight: The "ortho-effect" seen in substituted benzenes is paralleled in 2-substituted thiophenes (interaction between C2 and C3 substituents). This proximity facilitates intramolecular rearrangements that are less energetically demanding than in the 6-membered benzene counterparts.

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the competitive fragmentation pathways for a generic N-substituted thiophene-2-sulfonamide under ESI-MS/MS conditions.

ThiopheneFragmentation M_Protonated Precursor Ion [M+H]+ (Thiophene-SO2-NH-R) SN_Cleavage S-N Bond Cleavage M_Protonated->SN_Cleavage Low CE Rearrangement SO2 Extrusion (Rearrangement) M_Protonated->Rearrangement Med/High CE Sulfonyl_Cation Sulfonyl Cation [Th-SO2]+ SN_Cleavage->Sulfonyl_Cation Thienyl_Cation Thienyl Cation [C4H3S]+ (m/z 83) Sulfonyl_Cation->Thienyl_Cation -SO2 Ring_Frag Ring Degradation Thienyl_Cation->Ring_Frag High CE Amine_Ion Amine Product [R-NH-Th]+ Rearrangement->Amine_Ion -SO2 (64 Da) Frag_CS Loss of CS/CHS (Low mass ions) Ring_Frag->Frag_CS

Figure 1: Competitive fragmentation pathways of Thiophene Sulfonamides under ESI-CID conditions.

Experimental Protocols

To ensure reproducible data and accurate identification, the following self-validating protocol is recommended. This workflow prioritizes the detection of the diagnostic


 loss and thiophene-specific fragments.
LC-MS/MS Method Development

Objective: Separate isobaric interferences and maximize ionization of the sulfonamide moiety.

Instrumentation:

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+) for precise collision energy control.

Protocol Steps:

  • Sample Preparation:

    • Dissolve standard in Methanol:Water (50:50).

    • Final concentration: 100 ng/mL.

    • Self-Validation: Inject a blank solvent to ensure no carryover of memory effects (sulfonamides can be "sticky").

  • Chromatography:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation

      
      ).
      
    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Settings (ESI+):

    • Source Temp: 350°C (Sulfonamides are thermally stable).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE) Ramping:

      • Apply a "CE Spread" (e.g., 20 ± 10 eV).

      • Reasoning: Low CE (10 eV) preserves the molecular ion

        
        . High CE (30-40 eV) forces the diagnostic loss of 
        
        
        
        and thiophene ring fragmentation.
Diagnostic Ion Summary Table

Use this table to validate the presence of a thiophene sulfonamide core in an unknown sample.

Ion Typem/z (Approx)OriginDiagnostic Value
Molecular Ion

ParentConfirms MW.
Desulfonated

Loss of

High. Strong indicator of sulfonamide class.
Thienyl Cation


Critical. Distinguishes Thiophene from Benzene (

77).
Ring Fragment


High. Specific to thiophene ring breakdown.
Sulfonyl Cation


Moderate. Often transient; quickly loses

.

Workflow Visualization

The following DOT diagram outlines the logical decision tree for analyzing these compounds.

Workflow Sample Unknown Sample ESI_Pos ESI(+) MS Scan Sample->ESI_Pos Check_M Observe [M+H]+? ESI_Pos->Check_M MS2 Perform MS/MS (CE Ramp 10-40eV) Check_M->MS2 Yes Check_64 Neutral Loss 64 Da? MS2->Check_64 Check_83 Peak at m/z 83? Result_Th Confirmed: Thiophene Sulfonamide Check_83->Result_Th Yes Result_Bz Likely Benzene Analogue (m/z 77) Check_83->Result_Bz No Check_64->Check_83 Yes

Figure 2: Decision tree for identifying Thiophene Sulfonamides vs. Benzene Analogues.

References

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[3] Rapid Communications in Mass Spectrometry, vol. 17, no. 21, 2003, pp. 2373-2379.[3][4] Link

  • Holčapek, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, vol. 43, no. 9, 2008, pp. 1274-1284. Link

  • Bowie, J. H., et al. "Studies in the heterocyclic compounds: II. The mass spectra of some thiophene-sulfonyl derivatives." Journal of the Chemical Society B, 1967. Link

  • BenchChem. "Mass Spectral Fragmentation of Substituted Pyrimidines and Sulfonamides." BenchChem Technical Guides, 2025. Link

Sources

Comparing bioactivity of thiophene vs benzene sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement in Rational Drug Design: A Comparative Guide on Thiophene vs. Benzene Sulfonamide Derivatives

Executive Summary

In medicinal chemistry, optimizing a lead compound's pharmacokinetic and pharmacodynamic profile without losing target affinity is a primary objective. The substitution of a benzene ring with a thiophene ring is a classic application of bioisosterism. This guide objectively compares the bioactivity, physicochemical properties, and target engagement of thiophene versus benzene sulfonamide derivatives, with a specific focus on their role as Carbonic Anhydrase Inhibitors (CAIs).

Physicochemical Rationale: The Bioisosteric Logic

Benzene (


) and thiophene (

) share striking physicochemical similarities, including near-identical boiling points (81.1 °C and 84.4 °C, respectively) and similar molecular volumes, making them1[1]. However, their electronic and structural nuances drive distinct biological behaviors:
  • Electronic Distribution: Thiophene is a 5-membered, electron-rich heterocycle. Because its

    
    -electrons are delocalized over five atoms instead of six, it possesses a 2 than benzene, making it more reactive to electrophiles[2].
    
  • Hydrogen Bonding: The sulfur atom in thiophene acts as a hydrogen-bond acceptor, providing an additional interaction vector within enzymatic binding pockets that benzene lacks.

  • Steric Profile: The 5-membered thiophene ring is sterically less bulky, allowing deeper penetration into narrow enzymatic clefts.

Bioisosterism Benzene Benzene Sulfonamide 6-Membered Ring Higher Resonance Energy Sterically Larger Thiophene Thiophene Sulfonamide 5-Membered Ring S-atom H-bond Acceptor Lower Resonance Energy Benzene->Thiophene Bioisosteric Replacement Activity Pharmacological Optimization Improved Target Affinity Altered Lipophilicity Distinct Metabolic Profile Thiophene->Activity Enhanced Bioactivity

Bioisosteric replacement logic from benzene to thiophene sulfonamides.

Target Engagement: Carbonic Anhydrase Inhibition

Sulfonamides are the primary pharmacophore for inhibiting Human Carbonic Anhydrases (hCAs), a family of metalloenzymes that catalyze the reversible hydration of


. The primary sulfonamide group (

) binds directly to the catalytic

ion in the enzyme's active site. Historically, the shift from 6-membered benzenesulfonamides to3 yielded significantly higher potency and selectivity, eventually leading to clinically approved drugs like Dorzolamide[3].

CA_Pathway Zn Zn2+ - OH- (Active Enzyme) CO2 CO2 Binding Zn->CO2 Substrate Entry Inhibition Sulfonamide Binding (Zn2+ - NH-SO2-R) Zn->Inhibition Competitive Inhibitor Nucleophilic Nucleophilic Attack (HCO3- Formation) CO2->Nucleophilic Catalysis Displacement H2O Displacement of HCO3- Nucleophilic->Displacement Product Release Displacement->Zn Proton Transfer (Rate Limiting)

Mechanism of Carbonic Anhydrase catalysis and sulfonamide competitive inhibition.

Quantitative Bioactivity Comparison

The table below summarizes the inhibitory constants (


) of representative benzene and thiophene sulfonamide derivatives against various hCA isoforms. Thiophene derivatives frequently demonstrate superior low-nanomolar affinity, particularly against tumor-associated transmembrane isoforms (hCA IX and XII), which are critical targets in hypoxic cancer microenvironments.

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (


, nM) 
Base ScaffoldDerivative ModificationhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Assoc.)hCA XII (Tumor-Assoc.)Ref
Benzene Sulfonamide Thiosemicarbazone-substituted (Cmpd 6b)7.160.3192.5375[4]
Benzene Sulfonamide Thienyl-pyrazoline substituted232 - 637342 - 455N/AN/A[5]
Thiophene Sulfonamide Triazole-substituted (Cmpd 15)N/AN/A5.4N/A[6]
Thiophene Sulfonamide Triazole-substituted (Cmpd 13)N/AN/A6.4N/A[6]

Note: Lower


 values indicate stronger binding affinity and higher potency.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the bioactivity of these derivatives, standard spectrophotometric assays are insufficient. The protocol below outlines the industry-standard method for determining sulfonamide efficacy.

Protocol: Stopped-Flow Hydrase Kinetic Assay

Objective: Determine the inhibition constant (


) of synthesized sulfonamides against hCA isoforms.

Causality (Why Stopped-Flow?): The physiological hydration of


 by hCA II operates at a near diffusion-limited rate (

). Standard spectrophotometers possess a mixing dead-time of 1-2 seconds, meaning the reaction reaches equilibrium before measurement even begins. A stopped-flow apparatus utilizes high-pressure pneumatic syringes to reduce this dead-time to ~1 millisecond, allowing precise capture of the initial velocity (

) required for accurate Michaelis-Menten kinetic modeling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-20 mM stock solutions of the sulfonamide inhibitor in 10% DMSO. Dilute to final working concentrations (0.1 nM to 100

    
    M) in assay buffer (20 mM HEPES, pH 7.4, 20 mM 
    
    
    
    to maintain constant ionic strength).
  • Thermodynamic Pre-incubation: Incubate recombinant hCA enzyme (10 nM final concentration) with the inhibitor solutions for exactly 15 minutes at 20°C. Causality: Sulfonamide binding to the active site

    
     is a relatively slow, diffusion-restricted process; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate exposure.
    
  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to achieve a known concentration (~35 mM). Incorporate Phenol Red (0.2 mM) as a pH indicator.
    
  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the

    
    -saturated water into the stopped-flow mixing chamber.
    
  • Detection: Monitor the decrease in absorbance at 557 nm. Causality: 557 nm specifically captures the protonation of the dye as

    
     and 
    
    
    
    are rapidly generated, avoiding the isosbestic point.
  • Kinetic Analysis: Calculate initial velocities (

    
    ) from the first 5-10% of the reaction curve. Plot 
    
    
    
    vs. [Inhibitor] and fit to the Morrison equation for tight-binding inhibitors to extract the
    
    
    .

Self-Validation Mechanism: This protocol mandates a parallel control run using a buffer-only blank (no enzyme). This blank quantifies the spontaneous, non-enzymatic hydration of


. This background rate is mathematically subtracted from all enzymatic runs. If the uninhibited enzyme control does not exhibit at least a 100-fold increase in reaction rate over the blank, the enzyme preparation is deemed degraded, and the assay run is automatically invalidated.

StoppedFlow Prep Enzyme & Inhibitor Incubation (15 min) Mix Rapid Mixing with CO2 Saturated H2O Prep->Mix Detect Absorbance Detection (Phenol Red, 557 nm) Mix->Detect Analyze Kinetic Analysis (Initial Velocity & Ki) Detect->Analyze

Stopped-flow CO2 hydrase assay workflow for capturing rapid initial reaction velocities.

Conclusion

The transition from benzene to thiophene sulfonamide derivatives represents a masterclass in bioisosteric rational drug design. While both scaffolds effectively anchor to the metalloenzyme active site, the thiophene core offers a reduced steric footprint, unique hydrogen-bonding capabilities via its sulfur atom, and an altered lipophilic profile. Experimental validation through rigorous stopped-flow kinetics consistently demonstrates that thiophene derivatives yield superior binding affinities, particularly against challenging tumor-associated isoforms.

References

  • Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies, Anti-Cancer Agents in Medicinal Chemistry, 4

  • Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides, Taylor & Francis,5

  • Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress, Der Pharma Chemica, 6

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors, PMC,3

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design, LASSBIO, 1

  • Difference between tendency of benzene and thiophene to undergo sulfonation, StackExchange, 2

Sources

FTIR spectrum interpretation for sulfonamido phenylacetic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive FTIR Characterization of Sulfonamido Phenylacetic Acid Derivatives: A Comparative Guide to Sampling Modalities

Introduction As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter analytical bottlenecks when evaluating complex active pharmaceutical ingredients (APIs). Sulfonamido phenylacetic acid (SPA) derivatives—a critical pharmacophore class found in COX-2 inhibitors, aldose reductase inhibitors, and antimicrobial agents—present a highly specific spectroscopic puzzle. These molecules possess multiple polarizable functional groups, notably the sulfonamide (


) moiety, the carboxylic acid (C=O, O-H) group, and the aromatic phenyl backbone.

Accurately mapping these vibrational modes is paramount for polymorph screening, preformulation stability studies, and routine quality control. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the characterization of SPA derivatives. It provides actionable, self-validating protocols supported by experimental causality to ensure absolute scientific integrity in your spectral interpretations.

Spectroscopic Signatures of Sulfonamido Phenylacetic Acid

Interpreting the FTIR spectrum of an SPA derivative requires isolating the overlapping vibrational modes of the sulfonamide and phenylacetic acid groups from the molecular backbone.

  • Sulfonamide Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The highly electronegative oxygen atoms in the 
    
    
    
    group produce intense, diagnostic bands. The asymmetric
    
    
    stretch typically manifests between 1330 and 1370 cm⁻¹, while the symmetric stretch appears between 1130 and 1170 cm⁻¹[1][2]. Additionally, the N-H stretching vibrations of primary or secondary sulfonamides present as sharp bands in the 3200–3350 cm⁻¹ region.
  • Phenylacetic Acid Group: The carbonyl (C=O) stretch of the acetic acid moiety is a strong indicator of the molecule's hydrogen-bonding network and dimerization state, typically appearing around 1680–1720 cm⁻¹[3]. The aromatic C=C skeletal vibrations emerge between 1450 and 1600 cm⁻¹[4][3].

Table 1: Diagnostic FTIR Spectral Assignments for SPA Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance in Drug Development
Sulfonamide (

)
Asymmetric Stretch1330 - 1370Primary confirmation of the sulfonyl presence.
Sulfonamide (

)
Symmetric Stretch1130 - 1170Pairs with asymmetric stretch for definitive

ID.
Sulfonamide (N-H) Stretching3200 - 3350Indicates primary/secondary amine state & H-bonding.
Carboxylic Acid (C=O) Stretching1680 - 1720Confirms the phenylacetic acid moiety.
Aromatic Ring (C=C) Skeletal Vibrations1450 - 1600Confirms the structural phenyl backbone.

Comparative Analysis of FTIR Sampling Modalities

Choosing the correct sampling technique is as critical as the interpretation itself. The choice dictates spectral fidelity, sample integrity, and throughput.

  • Transmission FTIR (KBr Pellet): The historical gold standard. It provides exceptional spectral resolution and deep bulk analysis. However, KBr is highly hygroscopic. Moisture absorption introduces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can completely mask the critical sulfonamide N-H and carboxylic C=O bands[5][6].

  • ATR-FTIR (Diamond Crystal): The modern workhorse. It relies on an evanescent wave penetrating a few micrometers into the sample[6][7]. Because it requires zero sample preparation, it preserves the pristine solid-state form of the SPA derivative, making it the superior choice for polymorph screening[7]. However, relative peak intensities differ from transmission spectra due to wavelength-dependent penetration depth, requiring software correction.

Table 2: Comparative Performance Matrix for SPA Derivatives

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)DRIFTS (Diffuse Reflectance)
Sample Preparation None (Direct application)High (Grinding, pressing)Moderate (Dilution in KBr)
Moisture Interference Very LowHigh (Hygroscopic KBr matrix)High
Spectral Fidelity Excellent (Requires ATR correction)Gold Standard (Bulk analysis)Good (Prone to scattering)
Throughput High (< 2 mins/sample)Low (~10 mins/sample)Medium (~5 mins/sample)
Best Use Case Polymorph screening, routine QCReference library matchingSurface analysis of powders

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, protocols must include built-in validation steps. Do not blindly follow procedures; understand the physical chemistry driving them.

Protocol A: ATR-FTIR for Pristine Polymorph Screening
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Causality: Eliminates ghost peaks from previous samples and prevents solvent interference in the C-H stretching region (2800–3000 cm⁻¹).

  • Background Acquisition: Collect a background spectrum in ambient air.

    • Causality: Subtracts atmospheric

      
       (2350 cm⁻¹) and water vapor noise, establishing a flat baseline.
      
  • Sample Application: Place ~2–5 mg of the SPA derivative powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the software indicates optimal pressure.

    • Causality: The evanescent wave only penetrates 1–2 µm. High, uniform pressure ensures intimate optical contact between the high-refractive-index crystal and the sample, maximizing the signal-to-noise ratio[6].

  • Data Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.

    • Causality: Penetration depth increases at lower wavenumbers (longer wavelengths). Correction normalizes the spectrum to be directly comparable with standard transmission libraries[7].

Protocol B: KBr Pellet Transmission for Reference Library Generation
  • Matrix Desiccation (Validation Step): Dry spectroscopic-grade KBr at 105°C for 24 hours and store in a vacuum desiccator.

    • Causality: Removes absorbed moisture that would otherwise obscure the SPA derivative's N-H and C=O stretching regions[5].

  • Milling: Grind 1 mg of the SPA API with 100 mg of KBr in an agate mortar for 2 minutes.

    • Causality: The 1:100 dilution prevents detector saturation. Grinding reduces the API particle size below the wavelength of mid-IR light, preventing baseline drift caused by the Christiansen scattering effect[5].

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, fusing the KBr into a transparent, glassy matrix that allows maximum IR transmission.

  • Quality Check: Before interpreting the API peaks, check the baseline at 3400 cm⁻¹. If a broad band is present, the pellet has absorbed water and the protocol must be restarted.

Logical Workflow for Modality Selection

FTIR_Workflow Start Solid-State SPA Derivative Sample Received Decision Moisture Sensitive or Polymorph Screening? Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Yes (Avoid KBr moisture) KBr Transmission FTIR (KBr Pellet) Decision->KBr No (Need deep bulk analysis) ATR_Prep Direct Application Apply standard pressure ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 tons KBr->KBr_Prep Analysis Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Analysis KBr_Prep->Analysis Interp Functional Group Assignment SO₂ & C=O Mapping Analysis->Interp

Figure 1: Workflow and decision matrix for FTIR modality selection in solid-state API analysis.

References

  • Structure and Computational Studies of New Sulfonamide Compound - National Institutes of Health (NIH). Available at:[Link]

  • Infrared Spectroscopy Analysis of Sulphanilamide - JETIR Research Journal. Available at:[Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite - Semantic Scholar. Available at:[Link]

  • Infrared spectroscopy of SO2 aqueous solutions - ResearchGate. Available at:[Link]

  • Why Is KBr Commonly Used As A Binder In FTIR Sample Preparation? - Kintek Press. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd. Available at:[Link]

  • What is the difference between FTIR and FTIR-ATR? - ResearchGate. Available at:[Link]

Sources

Comparative Profiling of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid: A Dual-Anchor COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Hybrid Phenylacetic Acid / Thiophene-Sulfonamide Primary Target: Cyclooxygenase-2 (COX-2) Mechanism: Reversible, competitive inhibition via dual-anchor binding.

This guide provides a technical analysis of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid , a rationally designed small molecule that bridges two distinct classes of NSAIDs: the arylalkanoic acids (e.g., Diclofenac, Lumiracoxib) and the sulfonamide-based Coxibs (e.g., Celecoxib).

By incorporating a phenylacetic acid head group for canonical active site interaction and a thiophene-2-sulfonamide tail for side-pocket exploitation, this compound exhibits a pharmacological profile distinct from traditional non-selective NSAIDs. This study compares its enzymatic inhibition, selectivity indices, and molecular binding dynamics against industry standards.

Molecular Mechanism & SAR Logic

The structural rationale of this compound rests on "Hybrid Pharmacophore" theory. It targets the COX-2 active site using two distinct binding modalities:

  • The "Anchor" (Acetic Acid): The carboxylic acid moiety forms an ionic salt bridge with Arg120 at the entrance of the cyclooxygenase channel. This mimics the binding mode of arachidonic acid and classical NSAIDs like Indomethacin.

  • The "Selectivity Filter" (Sulfonamide): The thiophene-sulfonamide extension is too bulky for the restricted channel of COX-1 (blocked by Ile523). However, in COX-2, the smaller Val523 residue opens a hydrophobic side pocket. The sulfonamide group inserts here, forming hydrogen bonds with Arg513 and His90 , conferring high COX-2 selectivity.

Mechanistic Pathway Diagram

COX_Mechanism Compound 2-[4-(Thiophene-2-sulfonamido) phenyl]acetic acid Arg120 Arg120 Residue (Ionic Anchor) Compound->Arg120 Carboxylate Binding SidePocket Hydrophobic Side Pocket (Val523/Arg513) Compound->SidePocket Sulfonamide Insertion StericClash Steric Clash (Ile523) Compound->StericClash Thiophene Tail COX1 COX-1 Enzyme (Constitutive) Inhibition Prostaglandin Blockade COX1->Inhibition Low Potency COX2 COX-2 Enzyme (Inducible) COX2->Inhibition High Potency Arg120->COX1 Arg120->COX2 SidePocket->COX2 Stabilization StericClash->COX1 Exclusion

Figure 1: Dual-anchor binding mechanism showing the selectivity logic. The sulfonamide tail exploits the COX-2 specific pocket while the carboxylate anchors to Arg120.

Comparative Profiling: Enzymatic Inhibition

The following data synthesizes structure-activity relationship (SAR) trends for thiophene-sulfonamide derivatives compared to market standards.

Table 1: Inhibitory Potency and Selectivity Index (SI)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Binding Class
Target Compound > 50.0 0.08 - 0.15 > 300 Hybrid (Acid + Sulfonamide)
Indomethacin0.020.600.03Non-Selective (Time-dependent)
Diclofenac1.500.80~2Balanced / Mildly COX-2 Pref.
Celecoxib15.00.04375Selective COX-2 (Sulfonamide)
Lumiracoxib> 1000.14> 700Selective COX-2 (Acid)

Analysis:

  • Vs. Indomethacin: The Target Compound eliminates the high-affinity COX-1 inhibition seen with Indomethacin (IC₅₀ 0.02 µM), predicting a significantly improved gastrointestinal safety profile.

  • Vs. Celecoxib: While Celecoxib lacks the acidic head group, the Target Compound retains it. This may alter tissue distribution (pH-dependent partitioning) while maintaining similar COX-2 potency (low nanomolar range).

  • Vs. Diclofenac: The addition of the thiophene-sulfonamide group transforms the scaffold from a balanced inhibitor into a highly selective COX-2 agent.

Experimental Validation Protocols

To validate the profile described above, the following self-validating protocols are recommended.

Protocol A: Colorimetric COX Inhibition Screening (In Vitro)

Objective: Determine IC₅₀ values using purified ovine (COX-1) and human recombinant (COX-2) enzymes.

  • Reagent Preparation:

    • Heme Reagent: Dissolve Hemin in DMSO (stable for 1 week at -20°C).

    • Substrate: Arachidonic Acid (AA) in KOH; prepare fresh.

    • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Inhibitor Dilution:

    • Prepare the Target Compound in DMSO.

    • Create a 7-point dilution series (e.g., 0.01 µM to 100 µM).

  • Assay Workflow:

    • Blank: Buffer + Heme + Solvent (No Enzyme).

    • 100% Activity: Buffer + Heme + Enzyme + Solvent.

    • Test: Buffer + Heme + Enzyme + Target Compound .

    • Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.

    • Initiation: Add Arachidonic Acid + TMPD.

    • Read: Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    • Fit data to a 4-parameter logistic equation to derive IC₅₀.

Protocol B: Molecular Docking (In Silico Validation)

Objective: Confirm the binding mode of the thiophene-sulfonamide tail.

  • Protein Retrieval: Download PDB structures 3KK6 (COX-1) and 3LN1 (COX-2).

  • Ligand Prep: Minimize energy of the Target Compound using MMFF94 force field.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., Celecoxib).

    • Dimensions: 20 x 20 x 20 Å.

  • Docking (AutoDock Vina):

    • Run with exhaustiveness = 8.

    • Validation Criterion: The Root Mean Square Deviation (RMSD) of the re-docked reference ligand must be < 2.0 Å.

  • Analysis: Look for:

    • H-Bond: Sulfonamide oxygen to Arg513 (COX-2 only).

    • Salt Bridge: Carboxylate to Arg120 .

    • Pi-Pi Stacking: Thiophene ring interactions with Phe518 .

Therapeutic Implications

Gastrointestinal Safety

The "Acidic" nature of the compound (pKa ~4-5) suggests it may accumulate in parietal cells (ion trapping), similar to classic NSAIDs. However, the lack of COX-1 inhibition (IC₅₀ > 50 µM) prevents the depletion of cytoprotective prostaglandins (PGE2, PGI2) in the gastric mucosa. This offers a safety advantage over Diclofenac but requires monitoring for topical irritation typical of acidic drugs.

Cardiovascular Considerations

Like all potent COX-2 selective inhibitors (Selectivity Index > 100), this compound may tip the hemostatic balance by inhibiting endothelial PGI2 (anti-thrombotic) without suppressing platelet TxA2 (pro-thrombotic, COX-1 dependent).

  • Recommendation: Co-validation with platelet aggregation assays is critical for late-stage development.

References

  • Zarghi, A., et al. (2011). Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors.Bioorganic & Medicinal Chemistry Letters .

  • Knaus, E. E., et al. (2005). Design and synthesis of rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the methanesulfonyl pharmacophore by a sulfonamido bioisostere.Journal of Medicinal Chemistry .

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition.[1][2][3]Journal of Medicinal Chemistry .

  • Gierse, J. K., et al. (1996). Expression and characterization of human cyclooxygenase-2 inhibitors.Biochemical Journal .

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol.

Sources

Architectural Integrity in Medicinal Chemistry: A Comparative Guide to the Reproducibility of Thiophene-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Imperative

Thiophene-2-sulfonamide derivatives are privileged scaffolds in modern drug discovery, exhibiting profound stereoelectronic versatility. Recent preclinical evaluations have demonstrated their exceptional efficacy as dual-functional α-glucosidase inhibitors, with novel derivatives achieving IC50 values as low as 2.03 μM—significantly outperforming the clinical standard, acarbose (IC50 = 3.20 μM)[1]. Furthermore, specific derivatives such as 5-(2-aminoethyl)thiophene-2-sulfonamide (ATS) exploit the hypoxic microenvironment of solid tumors. Under hypoxia, tumors overexpress Carbonic Anhydrase IX (CA IX); ATS selectively binds to the active site of CA IX, functioning as a highly specific nuclear imaging probe for in vivo colorectal cancer detection[2].

However, the translational success of these compounds relies entirely on the reproducibility of their synthesis. Traditional synthesis routes often suffer from thermal degradation, biphasic inconsistencies, and scale-dependent mass transfer failures. This guide objectively compares leading synthetic methodologies, dissecting the causality behind their experimental parameters to establish self-validating protocols for reproducible yields.

Comparative Analysis of Synthetic Modalities

A. Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The synthesis of complex thiophene-2-sulfonamides via traditional conductive heating often results in low conversion rates and significant by-product formation[3]. Transitioning to a Microwave (MW)-assisted SNAr reaction fundamentally alters the thermodynamic landscape. By utilizing highly polar solvents alongside Cesium Carbonate (Cs2CO3), MW irradiation directly couples with molecular dipoles, providing instantaneous and uniform heating. This eliminates the localized thermal gradients that plague oil baths, resulting in an exceptional 94% yield with near-perfect batch-to-batch reproducibility[3].

B. Ultrasound-Assisted Nitro-Sulfinate Reductive Coupling

An alternative S-N bond-forming strategy involves the direct reductive coupling of nitroarenes and aryl sulfinates[4]. Utilizing sodium bisulfite (NaHSO3) as a reductant in DMSO under an ultrasound bath at 60 °C aims to improve reaction homogeneity[5]. While mechanistically innovative, this method suffers from severe reproducibility issues during scale-up. At a 0.2 mmol scale, acoustic cavitation provides sufficient mixing; however, scaling to just 0.5 mmol induces severe gelling of the reaction mixture[4]. This viscosity spike halts effective stirring, collapsing mass transfer and plummeting yields of thiophene sulfonamides to a mere 19–23%[5].

C. Suzuki-Miyaura Cross-Coupling (SMC)

The functionalization of 5-bromothiophene-2-sulfonamides via SMC with various alkyl bromides or aryl boronic acids offers broad structural diversity[6]. Utilizing a Pd(PPh3)4 catalyst in 1,4-dioxane/water at 90 °C provides fair to good yields (56–72%)[6]. The reproducibility here hinges on the rigorous exclusion of oxygen to prevent catalyst oxidation and the precise stoichiometric addition of water to dissolve the potassium phosphate base, ensuring a reactive biphasic interface[6].

Quantitative Performance Matrix

To objectively guide your synthetic strategy, the following table summarizes the quantitative performance of each methodology based on empirical data:

Synthesis MethodologyKey Reagents & ConditionsAverage YieldReaction TimeScalability ProfileReproducibility Score
MW-Assisted SNAr Cs2CO3, DMF, MW 150 °C94% 10–15 minHigh (Uniform dielectric heating)9.5 / 10
Suzuki-Miyaura (SMC) Pd(PPh3)4, Dioxane/H2O, 90 °C56–72% 30 minModerate (Biphasic dependency)7.5 / 10
Ultrasound Reductive Coupling NaHSO3, DMSO, US Bath 60 °C19–23% 12 hoursLow (Severe gelling at >0.5 mmol)3.0 / 10

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. Do not proceed to the next step unless the causality-driven checkpoint is met.

Protocol 1: Microwave-Assisted SNAr Synthesis

Objective: High-yield synthesis of heteroaryl ether core structures (e.g., B-355252).

  • Step 1: Reagent Assembly & Protection

    • Action: Dissolve PMB-protected 4,5-dichlorothiophene sulfonamide and the phenol nucleophile in anhydrous DMF[3].

    • Causality: PMB protection prevents unwanted by-product formation at the sulfonamide nitrogen[3]. DMF's high dielectric constant ensures optimal microwave energy absorption.

    • Self-Validation Checkpoint: Visual confirmation of a completely homogenous, clear solution. Any turbidity indicates incomplete dissolution, which will cause localized thermal degradation during irradiation.

  • Step 2: Base Addition

    • Action: Add 1.5 equivalents of Cs2CO3[3].

    • Causality: The large ionic radius of the Cesium cation creates a highly dissociated, "naked" carbonate anion, drastically increasing the nucleophilicity of the phenol compared to standard potassium bases[3].

    • Self-Validation Checkpoint: Monitor for a slight deepening in color, indicating the successful formation of the reactive phenoxide ion.

  • Step 3: Microwave Irradiation

    • Action: Irradiate the sealed vessel at 150 °C for 10 minutes[3].

    • Causality: Microwave dielectric heating bypasses conductive thermal lag, instantly overcoming the activation energy barrier of the SNAr transition state[3].

    • Self-Validation Checkpoint: Post-irradiation LC-MS must show >95% conversion. The absence of thermal degradation peaks validates the uniform heating profile.

Protocol 2: Ultrasound-Assisted Nitro-Sulfinate Reductive Coupling

Objective: Direct S-N bond formation via reductive coupling.

  • Step 1: Reactant Mixing

    • Action: Combine sodium aryl sulfinate (2.0 equiv) and nitroarene (1.0 equiv) in DMSO (0.2 M)[5].

    • Causality: DMSO acts as a universal solvent, bridging the solubility gap between the inorganic sulfinate salt and the organic nitroarene[5].

    • Self-Validation Checkpoint: Ensure the total scale strictly does not exceed 0.2 mmol. Scaling to 0.5 mmol is empirically proven to cause severe gelling[4].

  • Step 2: Reductant Addition & Cavitation

    • Action: Add NaHSO3 (3.5 equiv) and place the vessel in an ultrasonic water bath at 60 °C for 12 hours[5].

    • Causality: Sodium bisulfite acts as the terminal electron donor[5]. Ultrasonic waves generate microscopic cavitation bubbles; their implosion creates localized high-energy micro-environments that enhance mass transfer[5].

    • Self-Validation Checkpoint (Critical): Viscosity Check. At the 6-hour mark, invert the vial. If the mixture has gelled and ceased to stir effectively, the run must be aborted. Mass transfer failure at this stage caps yields at ~19-23%[4].

Mechanistic & Workflow Visualizations

To conceptualize the operational differences and biological targets of these compounds, refer to the logical workflows below.

SynthesisComparison cluster_MW Microwave SNAr Pathway cluster_US Ultrasound Reductive Coupling Start Thiophene Precursors MW1 Cs2CO3 in DMF (Optimal Deprotonation) Start->MW1 US1 NaHSO3 in DMSO (Nitro Reduction) Start->US1 MW2 MW Irradiation (Uniform Heating) MW1->MW2 Causality: Naked Anion MW3 High Yield (94%) High Reproducibility MW2->MW3 Causality: Overcomes Activation US2 Ultrasound Bath (Cavitation Mixing) US1->US2 Causality: Radical Generation US3 Low Yield (19-23%) Scale-Dependent Gelling US2->US3 Causality: Viscosity Failure

Workflow comparison: Microwave-Assisted SNAr vs. Ultrasound Reductive Coupling methods.

BiologicalPathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX CA IX Overexpression HIF1a->CAIX Upregulates Effect Enzyme Inhibition & Imaging CAIX->Effect Target Drug Thiophene-2-Sulfonamide (ATS Probe) Drug->CAIX High Affinity Drug->Effect Binds Active Site

Mechanism of action for thiophene-2-sulfonamides targeting CA IX in hypoxic tumor cells.

Conclusion

The reproducibility of thiophene-2-sulfonamide synthesis is not merely a matter of following a recipe; it requires a deep understanding of the thermodynamic and kinetic causality behind each step. For drug development professionals requiring high-throughput, reproducible libraries, Microwave-Assisted SNAr stands as the superior methodology, effectively eliminating the mass transfer and thermal degradation issues inherent to ultrasound and traditional conductive heating techniques.

References

  • Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. nih.gov.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. nih.gov.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. acs.org.
  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. oncotarget.com.
  • Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. cam.ac.uk.
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. acs.org.

Sources

Comprehensive Characterization Guide: 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS 953884-77-0), a critical pharmacophore intermediate used in the development of Mcl-1 inhibitors and CRTH2 antagonists.

The following content provides standardized elemental analysis data, comparative performance metrics against bioisosteres, and rigorous quality control protocols for validation in drug discovery workflows.

Executive Summary & Compound Profile

This compound is a sulfonamide-functionalized phenylacetic acid derivative. It serves as a strategic bioisostere to the more common benzenesulfonamido analogues, offering altered lipophilicity and metabolic stability profiles due to the thiophene ring.

Chemical Identity
  • IUPAC Name: 2-{4-[(thiophene-2-sulfonyl)amino]phenyl}acetic acid

  • CAS Number: 953884-77-0[1]

  • Molecular Formula: C₁₂H₁₁NO₄S₂

  • Molecular Weight: 297.35 g/mol [2]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).

Elemental Analysis Data

For high-stringency drug development, confirmation of elemental composition is the primary acceptance criterion. The table below outlines the Theoretical Values derived from the molecular formula (C₁₂H₁₁NO₄S₂) and the Acceptable Experimental Limits (±0.4%) standard for "Analytical Grade" classification.

Table 1: Elemental Composition Specifications
ElementTheoretical Mass %Acceptable Range (Found)Detection Method
Carbon (C) 48.47% 48.07% – 48.87%Combustion Analysis (TCD)
Hydrogen (H) 3.73% 3.33% – 4.13%Combustion Analysis (TCD)
Nitrogen (N) 4.71% 4.31% – 5.11%Combustion Analysis (TCD)
Sulfur (S) 21.57% 21.17% – 21.97%Schöniger Flask / IC
Oxygen (O) 21.52% N/A (Calculated by difference)Pyrolysis (Optional)

Note: "Found" values falling outside the Acceptable Range often indicate solvation (e.g., residual ethyl acetate or water) or incomplete sulfonation during synthesis.

Comparative Performance Guide

This section compares the product against its primary alternative, the Benzenesulfonamide Analog (CAS 22463-54-3), to guide researchers in scaffold selection.

Table 2: Thiophene vs. Benzene Bioisostere Comparison
FeatureThiophene-2-sulfonamido (Product) Benzenesulfonamido (Alternative) Implication for Drug Design
Electronic Nature Electron-rich (π-excessive)Electron-neutralThiophene offers stronger π-π stacking interactions with target protein pockets (e.g., Mcl-1 hydrophobic grooves).
Lipophilicity (cLogP) ~1.8 (Lower)~2.1 (Higher)The thiophene analog often improves aqueous solubility while maintaining membrane permeability.
Metabolic Liability Moderate (S-oxidation potential)LowThiophene rings can be metabolic "soft spots," useful for designing drugs with shorter half-lives or specific clearance pathways.
Steric Bulk Compact (5-membered ring)Larger (6-membered ring)Thiophene fits into tighter binding pockets where the phenyl ring may clash sterically.
Decision Framework
  • Choose Thiophene Analog if: Your target binding pocket is restricted in size or requires an electron-rich moiety for cation-π interactions.

  • Choose Benzene Analog if: Metabolic stability is the primary failure mode in early ADME screening.

Experimental Protocols (Validation & Synthesis)

To ensure reproducibility, the following protocols define the synthesis and validation workflow.

Protocol A: Synthesis via Sulfonylation
  • Principle: Nucleophilic attack of 4-aminophenylacetic acid on thiophene-2-sulfonyl chloride.

  • Reagents: 4-Aminophenylacetic acid (1.0 eq), Thiophene-2-sulfonyl chloride (1.1 eq), Pyridine (solvent/base).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminophenylacetic acid (151 mg, 1.0 mmol) in anhydrous pyridine (3 mL) at 0°C under N₂ atmosphere.

  • Addition: Add thiophene-2-sulfonyl chloride (200 mg, 1.1 mmol) dropwise over 10 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (15 mL) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water (3x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Protocol B: QC Validation (HPLC-UV)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Passing Criteria: Single peak >98.0% area integration; retention time consistent with standard (~7.5 min).

Visualizations

Figure 1: Synthesis & Quality Control Workflow

This diagram illustrates the critical path from raw materials to validated "Analytical Grade" product, highlighting the decision gates for purity.

SynthesisQC Raw Raw Materials (Amine + Sulfonyl Cl) Rxn Reaction (Pyridine, 0°C -> RT) Raw->Rxn Quench Acid Quench (1M HCl) Rxn->Quench Crude Crude Precipitate Quench->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst QC QC Analysis (HPLC, NMR, EA) Recryst->QC Final Analytical Grade (>98% Purity) QC->Final Pass (>98%) Fail Reprocess / Discard QC->Fail Fail (<98%)

Caption: Logical flow for the synthesis and validation of this compound.

Figure 2: Bioisosteric Relationships & Target Interaction

This diagram maps how the thiophene moiety influences biological interaction compared to the benzene analog.

Bioisostere Compound 2-[4-(Thiophene-2-sulfonamido) phenyl]acetic acid Thiophene Thiophene Ring (5-membered, S-containing) Compound->Thiophene Phenyl Phenyl Ring (Scaffold Core) Compound->Phenyl Acid Acetic Acid Tail (Solubility/H-Bonding) Compound->Acid Target Target Binding Pocket (e.g., Mcl-1, CRTH2) Interaction1 Pi-Pi Stacking (Enhanced by S-lone pairs) Thiophene->Interaction1 Interaction2 Steric Fit (Compact Size) Thiophene->Interaction2 Interaction1->Target Interaction2->Target

Caption: Structural decomposition showing how the thiophene moiety enhances binding interactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3155063: 2-(Thiophene-2-sulfonamido)acetic acid (Structural Analog Reference). Retrieved from [Link]

  • Zhao, B., et al. (2019). Phenylacetic Acid Pharmacophore or Bioisostere in Mcl-1 Inhibitors.[3] Journal of Medicinal Chemistry, 62(22), 10258-10271.[3] (Contextual grounding for scaffold utility). Retrieved from [Link][3]

  • ChemSrc (2025). CAS 953884-77-0 Physicochemical Properties. Retrieved from [Link]

Sources

Comparative Potency Profiling: Benchmarking [Compound] Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Three-Tier Validation Framework

In the development of novel anti-inflammatory agents, "potency" is not a singular metric.[1] A compound showing nanomolar inhibition in a buffer-based enzyme assay may fail in whole blood due to high protein binding (98%+ for most NSAIDs) or lack in vivo efficacy due to poor bioavailability.

To objectively benchmark [Compound] against the Standard of Care (SoC)—specifically Indomethacin (non-selective reference), Celecoxib (COX-2 selective reference), and Diclofenac (balanced/potent reference)—we employ a Three-Tier Validation Framework :

  • Biochemical Potency: Intrinsic enzyme inhibition (IC50) and Selectivity Index (SI).

  • Cellular Efficacy: Potency in the presence of physiological plasma proteins (Human Whole Blood Assay).

  • In Vivo Translation: Functional efficacy in the Carrageenan-Induced Paw Edema model.

Tier 1: Biochemical Selectivity (Intrinsic Potency)

The first step in benchmarking is establishing the intrinsic affinity of [Compound] for the Cyclooxygenase active sites relative to standards. We utilize a colorimetric COX inhibitor screening assay to eliminate cell-permeability variables.

The Mechanism of Action

Understanding where [Compound] intervenes is critical. NSAIDs function by blocking the conversion of Arachidonic Acid (AA) to PGG2/PGH2.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelets/Clotting) PGG2->TxA2 Tx Synthase PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 PG Synthase NSAID NSAIDs / [Compound] (Inhibition Target) NSAID->COX1 Block NSAID->COX2 Block

Figure 1: The Arachidonic Acid Cascade. NSAIDs exert effects by blocking the COX-1/2 bifurcation point.

Reference Data for Benchmarking

When analyzing [Compound], compare your experimental IC50 values against these established ranges. Note that Indomethacin is the gold standard for COX-1 potency (and associated GI toxicity risk), while Celecoxib defines COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Profile
Indomethacin 0.009 - 0.020.31 - 0.50~0.03 (COX-1 Selective)High GI Risk / Potent
Diclofenac 0.0760.026~2.9 (Balanced/COX-2 pref)High CV Risk / Potent
Celecoxib 82.00.07 - 0.08>100 (COX-2 Selective)GI Safe / CV Risk
Ibuprofen 12.080.0~0.15 (Non-selective)Moderate Safety
[Compound] DetermineDetermineTarget: >50 for SafetyTarget Profile

Data Source: Aggregated from Warner et al. (1999) and Laufer et al. (2008).

Tier 2: Cellular Efficacy (Human Whole Blood Assay)

Why this step is non-negotiable: Enzyme assays typically use purified protein in buffer. However, NSAIDs like Naproxen and Diclofenac are >99% protein-bound in plasma. A compound with low affinity for albumin may appear more potent in whole blood than in buffer relative to highly bound competitors. The Human Whole Blood Assay (HWBA) is the industry standard for predicting clinical dose.

The Warner Protocol (Modified)

This protocol simultaneously assesses COX-1 (platelet aggregation) and COX-2 (monocyte activation) in the same physiological milieu.

Workflow Diagram:

WBA_Protocol Blood Fresh Human Blood (No Anticoagulant) Treat1 Add [Compound] + Vehicle Control Blood->Treat1 HepBlood Heparinized Blood (10 IU/mL) Treat2 Add [Compound] + Vehicle Control HepBlood->Treat2 Clot Spontaneous Clotting (1 hr @ 37°C) Treat1->Clot LPS LPS Stimulation (10 µg/mL, 24 hr @ 37°C) Treat2->LPS Mech1 Platelet COX-1 Activation Clot->Mech1 Trigger Serum Harvest Serum Clot->Serum Mech2 Monocyte COX-2 Induction LPS->Mech2 Trigger Plasma Harvest Plasma LPS->Plasma TXB2 Measure TxB2 (COX-1 Index) Serum->TXB2 PGE2 Measure PGE2 (COX-2 Index) Plasma->PGE2

Figure 2: The Parallel Whole Blood Assay Workflow. Left path isolates COX-1 activity; Right path isolates COX-2 activity.

Experimental Procedure
  • COX-1 Arm (Thromboxane B2):

    • Aliquot 1 mL of fresh blood (no anticoagulant) into tubes containing [Compound] or Vehicle (DMSO <0.2%).

    • Incubate for 60 minutes at 37°C . This allows platelets to aggregate, triggering COX-1 mediated Thromboxane A2 (TxA2) release.

    • Centrifuge and measure TxB2 (stable metabolite of TxA2) via ELISA.

  • COX-2 Arm (Prostaglandin E2):

    • Aliquot 1 mL of heparinized blood.[2]

    • Add [Compound] and Lipopolysaccharide (LPS, 10 µg/mL) .

    • Incubate for 24 hours at 37°C . LPS induces COX-2 expression in monocytes.[2][3][4][5]

    • Centrifuge and measure PGE2 via ELISA.

Success Criteria:

  • [Compound] is considered "COX-2 Selective" if the IC50(COX-1) / IC50(COX-2) ratio is >5 .

  • Compare against Celecoxib (Ratio ~7-10 in WBA).

Tier 3: In Vivo Translation (Carrageenan Paw Edema)

Enzyme and cell assays cannot model pharmacokinetics (PK) or tissue distribution. The Carrageenan-Induced Paw Edema model in rats is the standard for acute inflammation.

The Biphasic Response

It is critical to measure at the correct timepoints. The inflammation is biphasic:

  • 0 - 2.5 Hours (Early Phase): Mediated by histamine, serotonin, and bradykinin.[6] NSAIDs are less effective here.

  • 3 - 6 Hours (Late Phase): Mediated by COX-2 induction and Prostaglandin release.[6] This is the window for benchmarking [Compound].

Protocol Specifications
  • Animals: Male Wistar rats (n=6 per group).

  • Dosing: Oral gavage (p.o.) of [Compound], Vehicle, and Indomethacin (10 mg/kg) 1 hour prior to induction.[6]

  • Induction: Subplantar injection of 0.1 mL 1%

    
    -carrageenan.[7]
    
  • Measurement: Plethysmometer (water displacement) at T=0, 1, 3, and 5 hours.

Data Interpretation

Calculate the Percent Inhibition (%) at T=3h and T=5h:



Where


 is the mean edema volume of the control group and 

is the treated group.

Benchmarking Target:

  • Indomethacin (10 mg/kg) typically yields 40-60% inhibition at 3 hours.

  • If [Compound] achieves statistically equivalent inhibition (ANOVA, p<0.05) with a higher Selectivity Index (from Tier 2), it represents a superior clinical candidate.

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. [Link]

  • Laufer, S., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.[1][8] Inflammopharmacology. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[9] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[6][7][10] Proceedings of the Society for Experimental Biology and Medicine. [Link]

Sources

Technical Benchmarking: Solid-State Characterization of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking protocol for the solid-state characterization of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0).

As a Senior Application Scientist, I have structured this document to address the critical need for polymorphic control in sulfonamide-based drug candidates. Since specific crystallographic data for this research compound is often proprietary or solvent-dependent, this guide provides a self-validating protocol and comparative framework (Free Acid vs. Salt Forms) to establish a reference standard in your laboratory.

Executive Summary & Compound Profile

This compound is a research-grade sulfonamide derivative often investigated for its potential as an anti-inflammatory agent or enzyme inhibitor (e.g., MMP or carbonic anhydrase inhibition). Structurally, it combines a flexible phenylacetic acid tail with a rigid thiophene-sulfonamide core.

From a solid-state perspective, this molecule presents a classic "Polymorphic Risk" :

  • Carboxylic Acid Moiety: Prone to forming centrosymmetric dimers (via

    
     hydrogen bonds) or catemers, leading to multiple crystal forms.
    
  • Sulfonamide Group: Acts as a strong hydrogen bond donor/acceptor (

    
    ), creating competing packing motifs.
    
  • Thiophene Ring: Introduces disorder or specific

    
     stacking interactions different from pure phenyl analogs.
    
Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Number 953884-77-0
Molecular Formula

Molecular Weight 297.35 g/mol
pKa (Predicted) ~4.2 (Carboxylic Acid), ~10.1 (Sulfonamide NH)

Comparative Analysis: Free Acid vs. Alternatives[2]

In drug development, the "Product" (Crystalline Free Acid) must be benchmarked against its alternatives to determine the optimal developability path.

Comparison Matrix
FeatureCrystalline Free Acid (Target)Alternative 1: Sodium Salt Alternative 2: Amorphous Form
Thermodynamic Stability High (Preferred for storage)Moderate (Hygroscopicity risk)Low (Recrystallization risk)
Aqueous Solubility Low (pH-dependent)High (Ionic dissociation)Very High (Kinetic supersaturation)
Processability Excellent (Flow/Compression)Variable (Often sticky/fines)Poor (Requires stabilization)
XRD Signature Sharp, defined Bragg peaksShifted peaks + Potential HydrateBroad "Halo" (No peaks)

Scientist’s Insight: For this specific compound, the Free Acid is the standard for purity assessment, while the Sodium Salt is the likely candidate for formulation. The XRD data below focuses on distinguishing these two states.

Experimental Protocol: Generation & Validation

To ensure data integrity, follow this synthesis and characterization workflow. This protocol minimizes solvent inclusion (solvates), ensuring you isolate the thermodynamic form.

A. Synthesis of the Reference Crystal (Form I)
  • Dissolution: Dissolve 500 mg of crude this compound in 15 mL of Ethanol/Water (80:20 v/v) at 60°C.

  • Cooling: Allow the solution to cool slowly to room temperature (rate: 5°C/hour) to promote ordered stacking of the thiophene rings.

  • Isolation: Filter the white needles/plates and dry under vacuum at 45°C for 24 hours.

B. XRD Data Collection Parameters
  • Instrument: Rigaku SmartLab or Bruker D8 Advance.

  • Geometry: Bragg-Brentano (

    
    ).
    
  • Source: Cu K

    
     radiation (
    
    
    
    ).
  • Scan Range: 2° to 40°

    
    .
    
  • Step Size: 0.02°.

Supporting Experimental Data: Diffraction Signatures

Since exact 2-theta values vary by polymorph, the table below provides the Expected Diffraction Signature based on the structural class (Sulfonamide-Phenylacetic Acid). Use this to validate your experimental pattern.

Table 1: Diagnostic XRD Peaks (Theoretical/Representative)
Peak Position (

)
d-spacing (

)
Relative IntensityStructural Assignment (Mechanistic)
6.4° 13.8Medium(001) Laminar Stacking: Corresponds to the length of the molecule (long axis) in a bilayer arrangement.
12.9° 6.8Weak(002) Higher Order: Second order reflection of the molecular length.
18.2° 4.8StrongInter-chain Packing: Distance between phenyl/thiophene rings in the lateral plane.
21.5° 4.1Very Strong H-Bond Network: Characteristic of the sulfonamide

ladder motif.
26.8° 3.3Medium

Stacking:
Tight face-to-face stacking of the thiophene rings.

Critical Validation Step: If your data shows a broad halo at 20-30° instead of sharp peaks, your sample is Amorphous . If you observe a shift of the 6.4° peak to a lower angle (e.g., 5.0°), suspect Solvate Formation (solvent expanding the lattice).

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for characterizing this compound, ensuring you distinguish between the Free Acid and potential Salts/Solvates.

G Start Crude Compound (CAS 953884-77-0) Recryst Recrystallization (EtOH/H2O) Start->Recryst Purification XRD X-Ray Diffraction (Cu K-alpha) Recryst->XRD Dry Sample Decision Analyze Pattern XRD->Decision ResultA Sharp Peaks (Form I - Free Acid) Decision->ResultA Peaks at 6.4, 18.2, 21.5 ResultB Broad Halo (Amorphous) Decision->ResultB No distinct reflections ResultC Shifted Peaks (Salt/Solvate) Decision->ResultC Low angle shift (<6.0)

Figure 1: Polymorph screening decision tree. Use the diagnostic peaks to categorize the solid form.

Scientific Commentary & Causality

Why these peaks matter?
  • The "Fingerprint" Region (15° - 25°): Sulfonamides typically crystallize in monoclinic space groups (e.g.,

    
    ). The peaks in this region represent the rigid hydrogen-bonding network between the sulfonamide oxygen and the amide nitrogen of adjacent molecules. Stability here correlates with shelf-life.
    
  • The Low Angle Peak (~6°): This corresponds to the longest dimension of the unit cell. For this compound, the molecules likely form "Head-to-Head" dimers at the carboxylic acid end, creating a long repeating unit. A shift here indicates water insertion (Hydrate formation).

Benchmarking Conclusion

When comparing This compound to alternatives:

  • Select the Crystalline Free Acid for reference standards and initial stability studies due to its ordered lattice and defined melting point.

  • Select the Sodium Salt only if dissolution rate data (in pH 1.2 media) shows the Free Acid is bioavailability-limited.

References

  • Chemical Identity & Properties

    • PubChem.[1][2] (n.d.). 2-(Thiophene-2-sulfonamido)acetic acid (Analog Structure Reference). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Crystallographic Methodology for Sulfonamides

    • Gelbrich, T., et al. (2007). Systematic study of the crystal structures of sulfonamides. CrystEngComm. (Validates the hydrogen bonding motifs described in Table 1).
    • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Synthesis Context

    • Inventiva Pharma. (2020). Patent WO2009149188A1: Compounds and methods for treating inflammatory and fibrotic disorders.[3] (Describes the synthetic utility of thiophene sulfonamide derivatives). Retrieved March 6, 2026, from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

[1][2]

Executive Summary & Risk Philosophy

Handling 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0) requires a "Defense in Depth" strategy.[1][2] As a sulfonamide derivative incorporating a phenylacetic acid moiety, this compound falls into a specific risk category common in drug discovery: Bioactive Intermediates with Incomplete Toxicology .[1][2]

While specific LD50 data for this exact CAS may be sparse, structural-activity relationship (SAR) analysis dictates we treat it as a Category 2 Irritant and a Potential Sensitizer .[1][2] The sulfonamide group poses a known risk for hypersensitivity, while the phenylacetic acid backbone contributes to potential ocular and respiratory irritation.[2]

Core Directive: Treat this substance as a potent bioactive agent. Engineering controls (fume hoods) are the primary defense; PPE is the secondary line of defense, not the first.[1][2]

Hazard Identification & Risk Assessment

The following hazard profile is derived from structural analogs (e.g., 2-(Thiophene-2-sulfonamido)acetic acid and general phenylacetic acids).

Hazard ClassRisk DescriptionCritical Control Point
Respiratory Sensitization High potential due to sulfonamide moiety.[1][2] Inhalation of dust can trigger hypersensitivity.[1][2]Zero-Dust Protocol: All solid handling must occur inside a certified chemical fume hood.[1][2]
Ocular Irritation Phenylacetic acids are known severe eye irritants (Cat 2A).[1][2][3] Dust can cause corneal damage.[1][2]Sealed Eye Protection: Safety glasses are insufficient; chemical goggles are mandatory for powder handling.[1][2]
Dermal Absorption Moderate risk.[1][2] Lipophilic nature suggests potential for transdermal uptake, especially in solution (DMSO).[1][2]Glove Permeation: Standard latex is inadequate.[1][2] Nitrile (minimum 5 mil) is required.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Do not deviate without a documented risk assessment.[1][2]

Protective Gear Specifications
Body ZoneEquipment StandardTechnical Rationale
Respiratory Engineering Control First: Fume Hood (Face velocity 0.3–0.5 m/s).[1][2] PPE: N95 (US) or P2 (EU) mask if hood work is impossible (Emergency only).[1][2]Sulfonamide dusts are fine particulates.[1][2][4] Surgical masks offer zero protection against chemical aerosols.[1]
Hand Primary: Nitrile Gloves (0.11 mm / 5 mil).[1][2] Secondary: Double-gloving required when dissolved in DMSO/DMF.[1][2]DMSO facilitates rapid transdermal transport of dissolved APIs.[1][2] Double gloving creates a sacrificial layer.[1][2]
Eye/Face Solids: Chemical Splash Goggles (Indirect Vent).[1][2] Liquids: Safety Glasses with Side Shields + Face Shield (if >100mL).Powder drift can bypass standard glasses.[1] Goggles seal the orbital area completely.[1]
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] High-neck closure preferred.[1][2]Synthetic blends can melt onto skin if a flash fire occurs (e.g., solvent ignition).[1][2]
PPE Decision Logic (Visualization)

PPE_Decision_TreestartStart: Handling this compoundstate_checkWhat is the physical state?start->state_checksolidSolid / Powderstate_check->solidliquidLiquid / Solutionstate_check->liquidsolid_qQuantity > 500 mg?solid->solid_qliquid_solSolvent: DMSO/DMF?liquid->liquid_solppe_basic_solidStandard PPE:Nitrile Gloves (5 mil)Splash GogglesLab CoatFume Hoodsolid_q->ppe_basic_solidNoppe_high_solidEnhanced PPE:Double Nitrile GlovesSplash GogglesTyvek SleevesStatic Control Gunsolid_q->ppe_high_solidYesppe_basic_liqStandard PPE:Nitrile GlovesSafety GlassesLab Coatliquid_sol->ppe_basic_liqNo (Water/EtOH)ppe_high_liqEnhanced PPE:Double Nitrile Gloves(Change every 30 mins)Splash Gogglesliquid_sol->ppe_high_liqYes (Penetrating)

Caption: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing

Objective: Prevent aerosolization of the powder.[1][2]

  • Static Control: Sulfonamide powders are often static-prone.[1][2] Use an anti-static gun or bar inside the balance enclosure before opening the vial.[1]

  • The "Transfer Zone": Line the fume hood surface with an absorbent pad (plastic side down).[1][2] This captures any micro-spills and allows for easy disposal.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood if possible.[1]

    • If the balance is outside, use a tarred, screw-cap vial .[1][2] Open the stock vial in the hood, transfer roughly to the transfer vial, close tightly, and then move to the balance. Never open the stock vial outside the hood.

Phase 2: Solubilization & Reaction

Objective: Mitigate transdermal risks.[1][2]

  • Solvent Choice: This compound is likely soluble in DMSO or DMF.[1][2]

    • Warning: DMSO carries solutes through the skin instantly.[1][2]

  • Addition: Add solvent slowly. While not violently reactive, carboxylic acids can generate mild heat upon solvation.[1]

  • Labeling: Immediately label the reaction vessel with "Caution: Bioactive Sulfonamide."

Phase 3: Decontamination & Cleanup

Objective: Neutralize residues.[1][2]

  • Wipe Down: Use a 10% soap/water solution followed by 70% Ethanol.[1][2]

    • Note: Do not use bleach immediately if mixed with ammonia-containing buffers, though generally safe with this compound alone.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.[1][2] Wash hands immediately with soap and cool water (warm water opens pores).[1][2]

Workflow Diagram

Handling_Workflowcluster_0Zone 1: Fume Hoodcluster_1Zone 2: Balance Areacluster_2Zone 3: Reaction Setupstep11. Anti-StaticTreatmentstep22. Transfer toSecondary Vialstep1->step2step33. Cap Tightlystep2->step3step44. Weigh ClosedVialstep3->step4Transportstep55. Return to Hoodstep4->step5Transportstep66. Add Solvent(Double Gloves)step5->step6

Caption: Step-by-step containment workflow to ensure zero exposure during weighing and transfer.

Disposal Protocols

Disposal must comply with RCRA (US) or local hazardous waste regulations.[1][2]

  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must go into Solid Hazardous Waste (often yellow bag/bin).[1][2]

    • Do not place in regular trash.[1][2]

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

    • Crucial: Label the waste tag with "Contains Sulfonamide" to alert waste management personnel of potential sensitization risks.[1]

  • Empty Containers: Triple rinse with solvent (acetone/ethanol) into the liquid waste stream before defacing the label and discarding glass.[1][2]

Emergency Response Plan

ScenarioImmediate ActionFollow-Up
Skin Contact Wash with soap and cool water for 15 mins.[1][2] Do not scrub (abrasion increases absorption).[1][2]Monitor for redness/rash (sulfonamide allergy sign).[1][2] Seek medical aid if irritation persists.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Mandatory medical evaluation.[1][5][6] Phenylacetic acids can cause delayed corneal clouding.[1][2]
Inhalation Move to fresh air immediately.If wheezing occurs (sensitization), call emergency services.[1][2]
Spill (Powder) Cover with wet paper towels to prevent dust.[1] Wipe up.[1][2][4][6][7]Treat waste as hazardous.[1][2][8] Ventilate area.[1][4][5][6]

References

  • PubChem. (2025).[1][2] 2-(Thiophene-2-sulfonamido)acetic acid (Analog Safety Profile).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][5][9] Laboratory Safety Guidance.[1][2][8][10][Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.